Cggrgd
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H33N9O9S |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H33N9O9S/c20-9(8-38)16(34)25-5-12(29)24-6-13(30)27-10(2-1-3-23-19(21)22)17(35)26-7-14(31)28-11(18(36)37)4-15(32)33/h9-11,38H,1-8,20H2,(H,24,29)(H,25,34)(H,26,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)(H4,21,22,23)/t9-,10-,11-/m0/s1 |
InChI Key |
JOAINURLILLAIC-DCAQKATOSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide to the CGGRGD Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, function, and experimental application of the CGGRGD peptide. The information presented is intended to support research and development efforts in areas such as targeted drug delivery, biomaterial design, and cancer therapy.
Core Structure and Properties of this compound
The this compound peptide is a linear hexapeptide with the amino acid sequence Cysteine-Glycine-Glycine-Arginine-Glycine-Aspartic Acid. A key characteristic of this peptide is the N-terminal cysteine residue, which provides a reactive thiol group for conjugation to other molecules, such as therapeutic agents, imaging probes, or nanoparticles[1]. This feature makes this compound a valuable tool for targeted applications.
The core of the peptide's biological activity lies in the Arginine-Glycine-Aspartic Acid (RGD) motif. The RGD sequence is a well-established recognition site for a class of cell surface receptors known as integrins. Specifically, the this compound peptide has been shown to exhibit selective binding to the αvβ3 integrin, a receptor that is often overexpressed on the surface of tumor cells and activated endothelial cells during angiogenesis[1]. This selectivity makes this compound a promising candidate for targeting pathologies characterized by high αvβ3 expression.
Quantitative Binding Affinity
Table 1: Comparative Binding Affinities of RGD Peptides to αvβ3 Integrin
| Peptide Type | Example Peptide | Reported IC50 (nM) for αvβ3 |
| Linear | GRGDSPK | 12.2 |
| Linear | RGD | 89 |
| Cyclic | c(RGDfV) | ~1.5 - 2.3 |
| Linear | This compound | Data not publicly available |
Signaling Pathways Modulated by this compound
The binding of RGD-containing peptides, including this compound, to integrins initiates a cascade of intracellular signaling events. A central mediator of this signaling is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to the cytoplasmic tail of integrins upon ligand binding.
Upon activation, FAK undergoes autophosphorylation, creating docking sites for other signaling proteins, most notably Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, including paxillin and p130cas, leading to the regulation of cell adhesion, migration, proliferation, and survival. Furthermore, FAK signaling can intersect with growth factor signaling pathways, such as the MAP kinase (MAPK) pathway, to coordinately regulate cellular functions. One study has shown that an Fmoc-FFGGRGD peptide hydrogel can inhibit the expression of β1-integrin, FAK, and the downstream kinase Akt in Tenon's capsule fibroblasts, suggesting a role in modulating fibrotic responses.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound peptide and its application in key biological assays.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Objective: To synthesize the linear this compound peptide using Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Cys(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Couple Fmoc-Asp(OtBu)-OH to the deprotected resin using DIC and OxymaPure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, and finally Fmoc-Cys(Trt)-OH.
-
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.
Cell Adhesion Assay
Objective: To quantify the ability of this compound to mediate cell adhesion, likely via αvβ3 integrin.
Materials:
-
This compound peptide
-
Non-tissue culture treated 96-well plates
-
Bovine Serum Albumin (BSA)
-
Cells expressing αvβ3 integrin (e.g., Human Dermal Fibroblasts - HDFs)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in water)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Protocol:
-
Plate Coating:
-
Dissolve this compound peptide in PBS at various concentrations (e.g., 1, 5, 10, 20 µg/mL).
-
Add 100 µL of the peptide solutions to the wells of a 96-well plate.
-
As a negative control, use wells coated with BSA only.
-
Incubate the plate at 37°C for 1 hour or overnight at 4°C.
-
-
Blocking: Aspirate the coating solution and wash the wells twice with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Cell Seeding:
-
Wash the wells twice with PBS.
-
Harvest and resuspend αvβ3-expressing cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation and Staining:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the wells with water and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the wells thoroughly with water to remove excess stain and allow to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for its target integrin by competing with a known labeled ligand.
Materials:
-
This compound peptide
-
Purified αvβ3 integrin
-
A labeled ligand for αvβ3 integrin with a known dissociation constant (Kd) (e.g., a fluorescently or radioactively labeled RGD peptide)
-
96-well plates (e.g., high-binding ELISA plates)
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)
-
Detection system appropriate for the labeled ligand (e.g., fluorescence plate reader, scintillation counter)
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin overnight at 4°C.
-
Blocking: Wash the wells with assay buffer and block non-specific binding sites with a suitable blocking agent (e.g., 1% BSA in assay buffer) for 1 hour at room temperature.
-
Competition:
-
Prepare a series of dilutions of the unlabeled this compound peptide in assay buffer.
-
Add a fixed, subsaturating concentration of the labeled ligand to each well.
-
Add the different concentrations of the this compound peptide to the wells. Include a control with no unlabeled competitor (for maximum binding) and a control with a large excess of unlabeled competitor (for non-specific binding).
-
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-3 hours at room temperature).
-
Washing: Wash the wells several times with assay buffer to remove unbound ligands.
-
Detection: Measure the amount of bound labeled ligand in each well using the appropriate detection system.
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand.
-
Conclusion
The this compound peptide represents a versatile tool for researchers in the fields of cell biology, drug development, and biomaterials. Its selective affinity for αvβ3 integrin, coupled with the conjugation-ready N-terminal cysteine, allows for the targeted delivery of various molecular payloads and the engineering of bioactive surfaces. The experimental protocols provided in this guide offer a starting point for the synthesis and functional characterization of this important peptide. Further research to elucidate the precise quantitative binding kinetics and the full spectrum of downstream signaling events will undoubtedly expand its applications in both basic and translational research.
References
- 1. This compound Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of the CGGRGD Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CGGRGD peptide sequence, a derivative of the well-characterized Arg-Gly-Asp (RGD) motif, serves as a crucial ligand for a subset of integrin receptors. Its primary biological function lies in mediating cell adhesion, a fundamental process in numerous physiological and pathological events. The addition of a Cys-Gly-Gly (CGG) N-terminal extension to the core RGD sequence provides a strategic advantage for bioconjugation, enabling its use in a wide array of biomedical applications, including targeted drug delivery, molecular imaging, and biomaterial engineering. This technical guide provides an in-depth analysis of the biological function of the this compound sequence, detailing its interaction with integrins, the subsequent intracellular signaling cascades, and comprehensive experimental protocols for its synthesis and functional characterization.
Introduction to the RGD Motif and the this compound Variant
The tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) is a ubiquitous cell adhesion motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen[1]. This sequence is recognized by several members of the integrin family of transmembrane receptors, which mediate cell-matrix and cell-cell interactions[1][2]. The this compound peptide is a synthetic derivative that incorporates the core RGD sequence. The N-terminal cysteine residue provides a reactive thiol group, making it particularly suitable for conjugation to other molecules, such as therapeutic agents, imaging probes, or nanoparticles, via stable thioether bonds[3].
Interaction with Integrins: Specificity and Binding
The this compound sequence primarily interacts with the αvβ3 integrin, a receptor that is often overexpressed on the surface of tumor cells and activated endothelial cells during angiogenesis[3]. This selective binding makes the this compound peptide an attractive targeting ligand for cancer therapy and anti-angiogenic strategies. While the core RGD motif is essential for binding, the flanking amino acids can influence the affinity and selectivity for different integrin subtypes. The Gly-Gly spacer in the this compound sequence provides flexibility, which can facilitate optimal presentation of the RGD motif to the integrin binding pocket.
Quantitative Data on RGD-Integrin Binding
| Peptide | Integrin Target | IC50 (nM) | Kd (nM) | Cell Line/Method | Reference |
| c(RGDfV) | αvβ3 | 1.0 | - | M21 cells, competitive displacement assay | |
| c(RGDyK) | αvβ3 | 44 | - | M21 cells, competitive displacement assay | |
| RAFT-c(-RGDfK-)4 | αvβ3 | - | 3.87 | Purified integrin, fluorescence correlation spectroscopy | |
| Monomeric cRGD-Cy5 | αvβ3 | - | 41.70 | Purified integrin, fluorescence correlation spectroscopy | |
| LXW64 (cyclic peptide) | αvβ3 | 0.08 | - | K562/αvβ3+ cells, competitive binding assay |
Intracellular Signaling Pathways
The binding of this compound to αvβ3 integrin does not merely anchor the cell; it initiates a cascade of intracellular signals, collectively known as "outside-in" signaling. This signaling regulates critical cellular processes such as proliferation, survival, migration, and differentiation. The primary signaling pathways activated upon RGD-integrin engagement include the Focal Adhesion Kinase (FAK)/Src pathway, the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, and the RhoA pathway.
FAK/Src Signaling Pathway
Upon ligand binding, integrins cluster and recruit Focal Adhesion Kinase (FAK) to the cell membrane. This leads to the autophosphorylation of FAK at Tyrosine 397, creating a binding site for the Src-homology 2 (SH2) domain of the Src family kinases. The subsequent formation of the FAK/Src complex results in the phosphorylation of several downstream substrates, including paxillin and p130Cas, which are crucial for cell migration and invasion.
PI3K/AKT Signaling Pathway
The activation of the FAK/Src complex can also lead to the activation of the Phosphoinositide 3-Kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell proliferation.
RhoA Signaling Pathway
Integrin engagement also activates small GTPases of the Rho family, particularly RhoA. Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA then stimulates Rho-associated kinase (ROCK), which in turn promotes the formation of actin stress fibers and focal adhesions, thereby regulating cell shape, motility, and contractility.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Cys(Trt)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Asp):
-
Dissolve Fmoc-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Gly, Arg, Gly, Cys): Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, and Fmoc-Cys(Trt)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/DTT/Water (94:1:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Cell Adhesion Assay
This protocol describes a quantitative colorimetric assay to measure cell adhesion mediated by the this compound peptide.
Materials:
-
96-well tissue culture plates
-
This compound peptide solution (e.g., in PBS)
-
Bovine Serum Albumin (BSA) solution (for blocking)
-
Cell line expressing αvβ3 integrin (e.g., U87MG, M21)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution
-
Sorensen's buffer (or other solubilizing agent)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the this compound peptide solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Include control wells coated with a non-binding peptide or BSA.
-
-
Blocking:
-
Wash the wells twice with PBS.
-
Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium.
-
Seed the cells into the coated wells at a density of 5 x 104 cells/well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain by adding Sorensen's buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Applications in Research and Drug Development
The unique properties of the this compound sequence make it a valuable tool in various research and therapeutic areas:
-
Targeted Drug Delivery: By conjugating cytotoxic drugs or therapeutic nanoparticles to the this compound peptide, these agents can be specifically delivered to αvβ3-expressing cancer cells, thereby increasing their efficacy and reducing off-target toxicity.
-
Molecular Imaging: Radiolabeling or attaching fluorescent probes to this compound allows for the non-invasive imaging of αvβ3 integrin expression, which can be used for cancer diagnosis, monitoring tumor progression, and assessing response to therapy.
-
Biomaterial Science: Immobilizing this compound onto the surface of biomaterials can enhance cell adhesion, proliferation, and differentiation, which is beneficial for tissue engineering and regenerative medicine applications.
Conclusion
The this compound sequence represents a significant advancement in the field of integrin-targeted therapies and diagnostics. Its selective binding to αvβ3 integrin, coupled with the versatility of its N-terminal cysteine for bioconjugation, provides a powerful platform for the development of novel therapeutic and imaging agents. A thorough understanding of its biological function, the signaling pathways it activates, and the experimental methods for its study are crucial for harnessing its full potential in biomedical research and clinical applications.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of RGD Peptides: A Technical Chronicle of a Cell Adhesion Motif
Introduction
The discovery of the Arginyl-Glycyl-Aspartic acid (RGD) peptide motif in the early 1980s marked a pivotal moment in cell biology, providing a molecular key to understanding how cells adhere to the extracellular matrix (ECM). This deceptively simple tripeptide sequence, first identified within the ECM protein fibronectin, was found to be the principal recognition site for a newly discovered family of cell surface receptors, later named integrins. The elucidation of this interaction not only illuminated fundamental processes such as cell migration, differentiation, and tissue organization but also paved the way for novel therapeutic strategies in cancer, thrombosis, and tissue engineering. This technical guide provides an in-depth history of the discovery, details the key experimental protocols that enabled it, presents quantitative data on RGD-integrin interactions, and illustrates the core signaling pathways involved.
The Quest for the Cell Attachment Site of Fibronectin
The story of RGD begins with the study of fibronectin, a large glycoprotein known to mediate the attachment of cells to substrates. Researchers Erkki Ruoslahti and Michael Pierschbacher sought to identify the specific part of the fibronectin molecule responsible for this activity. Their approach was a classic reductionist strategy: systematically break down the large protein into smaller fragments and test each for its ability to support cell adhesion.
The key breakthrough came in 1984 when they reported in Nature that the entire cell-attachment activity of fibronectin could be replicated by a small synthetic peptide. This discovery pinpointed the minimal essential sequence required for cellular recognition.[1]
Experimental Workflow: From Fibronectin to RGD
The process of identifying the RGD motif involved a multi-step experimental workflow. First, fibronectin was enzymatically digested, and the resulting fragments were separated using affinity chromatography. Fragments that retained cell-attachment activity were further analyzed and sequenced. This led to the identification of a specific region within the protein. To narrow down the active site, a series of synthetic peptides corresponding to this region were synthesized and tested in cell adhesion assays. This systematic approach ultimately revealed that the tripeptide RGD was the critical component.
Core Experimental Protocols
The discovery of RGD peptides was underpinned by several key experimental techniques. The following are representative protocols based on the methodologies described in the foundational papers of the era.
Affinity Chromatography for Fibronectin Fragment Isolation
This protocol was essential for isolating the cell-binding domain from a complex mixture of proteolytic fragments. Gelatin was used as the ligand because fibronectin was known to bind to it.
-
Column Preparation: Sepharose beads were coupled with gelatin and packed into a chromatography column. The column was equilibrated with a neutral buffer (e.g., Tris-buffered saline, pH 7.4).
-
Sample Loading: A chymotryptic digest of purified human plasma fibronectin was loaded onto the gelatin-Sepharose column.
-
Washing: The column was washed extensively with the equilibration buffer to remove unbound fragments.
-
Elution: Bound fibronectin fragments were eluted using a high concentration of a denaturing agent, such as 4 M Urea, or a competing agent like arginine.
-
Analysis: Eluted fractions were collected and analyzed by SDS-PAGE to determine their size and purity. Each fraction was then tested for cell attachment-promoting activity.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of specific peptides was crucial for pinpointing the active sequence. The Merrifield solid-phase synthesis method was the standard at the time.
-
Resin Preparation: An insoluble polystyrene resin support was prepared. The first C-terminal amino acid (e.g., Serine for RGDS) was covalently attached to the resin.
-
Deprotection: The N-terminus of the attached amino acid was protected by a temporary group (e.g., Fmoc or Boc). This group was removed with a specific chemical treatment (e.g., piperidine for Fmoc) to allow the next amino acid to be added.
-
Coupling: The next protected amino acid was activated (e.g., with DCC/HOBt) and added to the reaction vessel, where it formed a peptide bond with the free N-terminus of the resin-bound amino acid. The resin was then washed to remove excess reagents.
-
Iteration: The deprotection and coupling steps were repeated for each subsequent amino acid (Aspartic acid, Glycine, Arginine) in the desired sequence.
-
Cleavage and Purification: Once the peptide was fully assembled, it was cleaved from the resin support using a strong acid (e.g., trifluoroacetic acid), which also removed any side-chain protecting groups. The crude peptide was then purified, typically by reverse-phase high-performance liquid chromatography (HPLC).
Cell Attachment and Inhibition Assay
This bioassay was the functional readout used to determine which fragments and synthetic peptides were active.
-
Plate Coating (Attachment Assay): Wells of a 96-well microtiter plate were coated with a solution of the purified fibronectin fragment or synthetic peptide (e.g., 1-10 µg/mL in PBS) and incubated for 1-2 hours at 37°C. The wells were then washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.
-
Cell Preparation: Normal Rat Kidney (NRK) cells or other fibroblast cell lines were grown in culture, harvested using a non-enzymatic cell dissociation solution, washed, and resuspended in serum-free medium.
-
Cell Plating: A suspension of cells (e.g., 3 x 104 cells per well) was added to the coated wells.
-
Inhibition Setup (Inhibition Assay): For inhibition assays, cells were pre-incubated with various concentrations of soluble synthetic peptides for a short period before being plated onto wells pre-coated with intact fibronectin.
-
Incubation: The plates were incubated for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment and spreading.
-
Quantification: Non-adherent cells were removed by gentle washing. The remaining attached cells were fixed (e.g., with cold methanol), stained with a dye like crystal violet, and lysed. The amount of dye, proportional to the number of attached cells, was quantified by measuring the absorbance at 590 nm using a spectrophotometer.
Quantitative Analysis of RGD-Integrin Interactions
Following the initial discovery, research focused on quantifying the inhibitory potency of various RGD-containing peptides and their binding affinities for the newly identified integrin receptors. This data was critical for understanding the specificity of the interaction and for the development of therapeutic antagonists.
Inhibitory Concentration (IC50) of RGD Peptides
The IC50 value represents the concentration of a peptide required to inhibit 50% of cell adhesion to an ECM protein-coated surface. These values are crucial for comparing the potency of different peptide sequences and modifications.
| Peptide Sequence | Target Integrin(s) | IC50 Value (nM) | Notes |
| Linear Peptides | |||
| RGD | αvβ3 | 89,000 | The minimal active sequence.[2] |
| GRGDSP | αvβ3, α5β1 | ~200,000 (200 µM) | A commonly used linear peptide based on the fibronectin sequence.[3] |
| GRGDSPK | αvβ3 | 12,200 | Flanking residues enhance affinity compared to RGD alone.[4] |
| Cyclic Peptides | |||
| c(RGDfV) | αvβ3 | 1.5 - 6.0 | Cyclization dramatically increases potency and selectivity.[4] |
| Cilengitide c(RGDf(NMe)V) | αvβ3, αvβ5 | 0.61 (αvβ3), 8.4 (αvβ5) | An N-methylated derivative with very high affinity; entered clinical trials. |
| c(RGDfK) | αvβ3 | ~2.0 | Lysine residue provides a site for conjugation. |
Binding Affinity (Kd) of RGD Peptides
The dissociation constant (Kd) is a direct measure of the affinity between a ligand (RGD peptide) and its receptor (integrin). A lower Kd value indicates a stronger binding interaction.
| Peptide | Target Integrin | Kd Value (nM) | Method |
| c(RGDfK) | αvβ3 | 0.4 | Surface Plasmon-enhanced Fluorescence Spectroscopy |
| Knottin-RGD | αvβ3 | 0.6 | Surface Plasmon-enhanced Fluorescence Spectroscopy |
| CT3RGDcT3AYJCT3 | α5β1 | 4.1 | Surface Plasmon-enhanced Fluorescence Spectroscopy |
| Knottin-RGD | α5β1 | 9.0 | Surface Plasmon-enhanced Fluorescence Spectroscopy |
The RGD-Integrin Signaling Axis
The binding of an RGD-containing ligand to an integrin receptor is not merely a passive tethering event. It initiates a cascade of intracellular signals, termed "outside-in" signaling, that influences cell behavior. The clustering of integrins upon ligand binding leads to the recruitment of numerous signaling and cytoskeletal proteins to the cytoplasmic face of the cell membrane, forming a structure known as a focal adhesion.
A key initiating event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This creates a docking site for the Src family of tyrosine kinases. The activated FAK-Src complex then phosphorylates a host of downstream targets, including paxillin and p130Cas, leading to the activation of major signaling pathways like the MAPK/ERK and PI3K/Akt pathways. These pathways ultimately regulate gene expression, cell survival, proliferation, and cytoskeletal organization.
Conclusion
The identification of the RGD sequence by Ruoslahti and Pierschbacher was a landmark achievement that transformed our understanding of cell adhesion from a phenomenological observation to a precise molecular interaction. The subsequent characterization of integrins and their signaling pathways has provided profound insights into how cells sense and respond to their environment. The journey from digesting a single matrix protein to developing targeted therapeutics demonstrates a powerful paradigm in biological research. The RGD motif continues to be a vital tool for researchers in cell biology and a focal point for the design of new biomaterials and drugs aimed at modulating cell-matrix interactions in health and disease.
References
- 1. um.es [um.es]
- 2. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. Arg-Gly-Asp (RGD) peptides and the anti-vitronectin receptor antibody 23C6 inhibit dentine resorption and cell spreading by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cysteine in the Bioactivity of CGGRGD Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif for integrin receptors, playing a critical role in cell adhesion, signaling, and migration. The synthetic peptide CGGRGD, which incorporates an N-terminal cysteine residue, is a widely utilized tool in biomedical research and drug development. This technical guide provides an in-depth analysis of the multifaceted role of the cysteine residue in the functionality of the this compound peptide. It serves two primary functions: as a versatile anchor for conjugation and as a key element for inducing conformational constraint through disulfide bond formation, which significantly enhances receptor binding affinity and biological activity. This document details the underlying biochemical principles, presents quantitative binding data, outlines comprehensive experimental protocols, and visualizes key pathways and workflows to provide a thorough resource for professionals in the field.
The Dual Functionality of Cysteine in this compound
The N-terminal cysteine residue in the this compound peptide imparts a dual functionality that is central to its utility and efficacy. Its thiol group (-SH) can exist in a reduced state, available for covalent linkage, or in an oxidized state, forming a disulfide bond with another cysteine.
-
Conjugation Handle (Reduced State): The free thiol group of cysteine is highly reactive and serves as an excellent nucleophile. This property is widely exploited for the site-specific immobilization of the this compound peptide onto various substrates. A common method involves a thiol-maleimide reaction, where the cysteine's thiol group covalently attaches to a maleimide-functionalized surface, such as a maleimide-activated BSA-coated plate or a nanoparticle.[1][2] This directional immobilization is crucial for presenting the RGD motif in an accessible manner for cell surface integrin binding in experimental setups like cell adhesion assays.
-
Structural Constraint (Oxidized State): The thiol group can be oxidized to form a disulfide bond (-S-S-). In the context of this compound, this typically leads to the formation of a homodimer, (this compound)₂, where two peptide molecules are linked via their N-terminal cysteines. This dimerization imposes significant conformational constraints on the peptide. By reducing the peptide's flexibility, the disulfide bond locks the RGD motif into a more stable and biologically active conformation.[3][4] This pre-organization of the pharmacophore reduces the entropic penalty of binding to its integrin receptor, resulting in a substantial increase in binding affinity and specificity.[5]
The following diagram illustrates this dual role:
Quantitative Impact of Cysteine-Mediated Dimerization on Integrin Binding
The conformational constraint imposed by disulfide bond formation translates directly to enhanced binding affinity for the target integrin, primarily αvβ3. While data for the exact this compound monomer versus dimer is not available in a single study, a consistent body of literature demonstrates a significant increase in potency for conformationally constrained (cyclic or dimeric) RGD peptides compared to their linear counterparts. This principle is illustrated by comparing the 50% inhibitory concentration (IC₅₀) values, where a lower value indicates higher binding affinity.
| Peptide Type | RGD Sequence Example | Target Integrin | IC₅₀ (nM) | Fold Increase in Affinity (Approx.) | Reference |
| Monomeric, Bicyclic | Monomeric bicyclic RGD | αvβ3 | 20.3 | - | |
| Dimeric, Bicyclic | Dimeric bicyclic RGD | αvβ3 | 1.7 | ~12x | **** |
| Linear Peptide | Linear Tev-peptide | TEV Protease | ~18,000 | - | |
| Cyclic (Disulfide) | Cyclic Tev-peptide | TEV Protease | ~3,000 | ~6x | **** |
| Monomeric, Cyclic | c(RGDyK) | αvβ3 | 42.9 | - | |
| Dimeric, Cyclic | E[c(RGDyK)]₂ | αvβ3 | 27.5 | ~1.6x | **** |
| Tetrameric, Cyclic | E{E[c(RGDyK)]₂}₂ | αvβ3 | 12.1 | ~3.5x | **** |
Note: While not an integrin, the TEV protease example clearly demonstrates the principle of enhanced binding affinity through cyclization.
These data collectively show that dimerization or cyclization via cysteine residues can increase binding affinity by an order of magnitude or more. This enhancement is a direct result of the reduced conformational flexibility, which favors the geometry required for optimal interaction with the integrin binding pocket.
Integrin-Mediated Signaling Pathway
The binding of this compound to integrin receptors, particularly αvβ3, does not merely facilitate cell adhesion but also initiates a complex intracellular signaling cascade known as "outside-in" signaling. This pathway is crucial for regulating cell behavior, including survival, proliferation, and migration.
Upon RGD binding, integrins cluster on the cell surface, leading to the recruitment and activation of non-receptor tyrosine kinases at sites called focal adhesions. The key initial events are the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the formation of a dual-kinase complex, leading to the full activation of both kinases. The activated FAK-Src complex then phosphorylates a host of downstream adaptor proteins and enzymes, including paxillin and p130Cas, which propagate the signal to influence the actin cytoskeleton and activate other pathways like the MAPK/ERK cascade, ultimately controlling cellular responses.
The following diagram outlines this core signaling pathway:
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of RGD-Containing Peptides for αvβ3 Integrin
This technical guide provides a comprehensive overview of the binding affinity of Arginine-Glycine-Aspartic acid (RGD)-containing peptides, with a focus on sequences structurally related to CGGRGD, for the αvβ3 integrin. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.
Quantitative Binding Affinity Data
The binding affinity of RGD-containing peptides to αvβ3 integrin is a critical parameter in the development of targeted therapeutics and diagnostic agents. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following tables summarize the binding affinities of various RGD peptides for αvβ3 integrin, as determined by competitive binding assays.
Table 1: IC50 Values of Various RGD Peptides for αvβ3 Integrin
| Peptide/Compound | IC50 (nM) | Cell Line/System | Radioligand/Competitor | Reference |
| c(RGDfK) | 2.6 | Soluble αvβ3 integrin | Vitronectin | [1] |
| HYNIC-G3-monomer | 358 ± 8 | U87MG human glioma cells | 125I-echistatin | [2] |
| HYNIC-2PEG4-dimer | 52 ± 7 | U87MG human glioma cells | 125I-echistatin | [2] |
| NOTA-2PEG4-dimer | 54 ± 2 | U87MG human glioma cells | 125I-echistatin | [2] |
| DOTA-3PEG4-dimer | 62 ± 6 | U87MG human glioma cells | 125I-echistatin | [2] |
| LXW64 | Not specified, but 6.6-fold higher affinity than LXW7 | K562/αvβ3+ cells | Biotinylated LXW7 | |
| c(G7RGDLPET) | 10.2 µM | HEK-293 (αvβ3) | - | |
| Compound 2-c | 0.91 µM | HEK-293 (αvβ3) | - | |
| 68Ga-NODAGA-RGD | 336 nM | M21 human melanoma cells | - | |
| 68Ga-TRAP(RGD)3 | 44 nM | M21 human melanoma cells | - |
Table 2: Dissociation Constants (Kd) of RGD Peptides for αvβ3 Integrin
| Peptide/Compound | Kd (nM) | Method | System | Reference |
| Monomeric cRGD-Cy5 | 41.70 | Fluorescence Correlation Spectroscopy (FCS) | Soluble αvβ3 integrin | |
| Tetrameric RAFT-RGD-Cy5 | 3.87 | Fluorescence Correlation Spectroscopy (FCS) | Soluble αvβ3 integrin | |
| Dimeric cRGD (FITC-labeled) | 38.27 | Cellular Binding Assay | HUVECs | |
| Dimeric cRGD (64Cu-labeled) | 33.85 | Cellular Binding Assay | HUVECs | |
| Fibronectin | 53.98 | Biolayer Interferometry | Purified αvβ3 integrin | |
| Vitronectin | < 1 pM | Biolayer Interferometry | Purified αvβ3 integrin |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. Below are protocols for key experiments cited in the literature for assessing the interaction between RGD peptides and αvβ3 integrin.
This assay measures the ability of a test peptide to compete with a known ligand for binding to purified αvβ3 integrin.
-
Plate Coating: 96-well microtiter plates are coated with a known αvβ3 ligand, such as vitronectin or a specific antibody, and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plates are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition: A fixed concentration of purified, soluble αvβ3 integrin is mixed with varying concentrations of the test peptide (e.g., this compound analogs).
-
Incubation: The mixture is added to the coated and blocked wells and incubated to allow for competitive binding.
-
Washing: The plates are washed to remove unbound integrin and peptides.
-
Detection: The amount of bound αvβ3 integrin is quantified using a primary antibody against one of the integrin subunits (e.g., anti-αv or anti-β3), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Data Analysis: The absorbance is read, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration.
This assay evaluates the binding of peptides to αvβ3 integrin in a more physiologically relevant context, using cells that express the integrin on their surface.
-
Cell Culture: Cells known to express high levels of αvβ3 integrin (e.g., U87MG glioblastoma cells, K562/αvβ3+ transfected cells, or human umbilical vein endothelial cells - HUVECs) are cultured to an appropriate density.
-
Radioligand/Fluorophore-ligand Preparation: A known RGD-containing ligand is labeled with a radioisotope (e.g., 125I) or a fluorescent tag.
-
Competition: The cells are incubated with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled test peptide.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium.
-
Washing: Unbound ligands are removed by washing the cells with a cold buffer.
-
Quantification: For radioligands, the cell-associated radioactivity is measured using a gamma counter. For fluorescent ligands, the fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
SPR is a label-free technique that provides real-time quantitative data on the kinetics of binding (association and dissociation rates).
-
Chip Preparation: One of the binding partners (either the αvβ3 integrin or the RGD peptide) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the other binding partner (the analyte) is flowed over the chip surface.
-
Binding Measurement: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation Phase: A buffer is flowed over the chip to measure the dissociation of the analyte from the immobilized ligand.
-
Data Analysis: The association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) are calculated by fitting the sensorgram data to a suitable binding model.
MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in molecular size, charge, and solvation shell upon binding.
-
Labeling: One of the binding partners, typically the larger molecule (αvβ3 integrin), is fluorescently labeled.
-
Serial Dilution: The unlabeled binding partner (the RGD peptide) is serially diluted.
-
Incubation: The labeled molecule is mixed with the different concentrations of the unlabeled molecule and incubated briefly.
-
Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled molecule is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the Kd is determined by fitting the data to a binding curve.
Signaling Pathways and Experimental Workflows
The binding of RGD peptides to αvβ3 integrin triggers a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival.
Upon ligand binding, αvβ3 integrin clusters and activates focal adhesion kinase (FAK) and Src family kinases. This leads to the phosphorylation of numerous downstream targets, including paxillin, p130Cas, and Crk, which in turn activate signaling pathways such as the Ras/MAPK and PI3K/Akt pathways. These pathways regulate various cellular functions, including cell cycle progression, survival, and motility.
Caption: αvβ3 Integrin Signaling Pathway.
The following diagram illustrates the logical steps involved in a typical cell-based competitive binding assay to determine the IC50 of a test peptide.
Caption: Workflow of a Cell-Based Competitive Binding Assay.
References
In Vitro Studies of cGGRGD Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of the synthetic cyclic peptide cGGRGD. The document details the core methodologies for its synthesis and purification, along with protocols for key biological assays to assess its effects on cell behavior. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.
Peptide Synthesis and Purification
The this compound peptide is a cysteine-terminated derivative of the well-known Arginine-Glycine-Aspartate (RGD) motif. The cyclic conformation is typically achieved through a disulfide bond between two cysteine residues, which enhances stability and binding affinity compared to linear RGD peptides. The standard method for its synthesis is Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Protocol
SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu strategy is commonly employed.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) using a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react to couple the amino acid to the resin.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Arg, Gly, Gly, Cys).
-
Final Fmoc Deprotection: After the last amino acid (Cys) is coupled, remove the final Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin-bound peptide with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude linear peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide.
-
On-Resin Cyclization Protocol
Cyclization is a critical step to obtain the bioactive conformation of the peptide. On-resin cyclization is often preferred for its efficiency.
Procedure:
-
Selective Deprotection: After the synthesis of the linear peptide on the resin, selectively deprotect the thiol groups of the two cysteine residues.
-
Oxidation: Swell the resin with the deprotected peptide in DMF. Induce the formation of the disulfide bond by adding an oxidizing agent, such as iodine, until a persistent yellow color is observed. The reaction is typically agitated for 2-4 hours at room temperature.
-
Quenching: Quench any excess iodine by washing the resin with a solution of sodium thiosulfate until the resin is colorless.
-
Cleavage: Cleave the now-cyclic peptide from the resin as described in the SPPS protocol.
Purification and Characterization
The crude cyclic peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Procedure:
-
Column: Use a C18 column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.
-
Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.
-
Characterization: Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
In Vitro Biological Assays
The following are detailed protocols for key in vitro experiments to characterize the biological activity of the this compound peptide.
Cell Adhesion Assay
This assay determines the ability of the this compound peptide to inhibit cell adhesion to extracellular matrix (ECM) proteins.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., vitronectin, fibronectin)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Cell suspension of interest (e.g., cancer cell line)
-
This compound peptide solutions at various concentrations
-
Cell stain (e.g., crystal violet)
-
Extraction buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL vitronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with blocking buffer for 1 hour at 37°C.
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free media.
-
Pre-incubate the cells with different concentrations of the this compound peptide for 30 minutes.
-
Seed the cell-peptide suspension into the coated wells.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol and stain with 0.5% crystal violet solution for 10 minutes.
-
Extraction: Wash the wells with water and air dry. Solubilize the stain by adding an extraction buffer.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The intensity of the color is proportional to the number of adherent cells.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
Cell suspension
-
This compound peptide solutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound peptide.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with the this compound peptide.
Materials:
-
Cell suspension
-
This compound peptide solutions
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound peptide for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Basement membrane matrix (e.g., Matrigel)
-
Cell suspension
-
This compound peptide solutions
-
Chemoattractant (e.g., medium with fetal bovine serum)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coating: Coat the upper surface of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium containing different concentrations of the this compound peptide.
-
Seed the cell suspension into the upper chamber.
-
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the chamber for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several fields of view under a microscope.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro studies of RGD-containing peptides, including this compound and related compounds.
Table 1: Integrin Binding Affinity (IC50 Values)
| Peptide | Integrin Subtype | IC50 (nM) | Cell Line/System | Reference |
| c(RGDfV) | αvβ3 | 39 | Isolated Receptor | [1] |
| c(RGDfV) | α5β1 | >1000 | Isolated Receptor | [1] |
| GCGGRGDGGC | αv Integrins | Not specified | MDA-MB-231, MCF-7 | [2] |
| c(RGDfE(SGGKK-NH2)) | Not specified | Not specified | Not specified | [3] |
Table 2: Inhibition of Cell Proliferation
| Peptide | Cell Line | Concentration | Inhibition (%) | Assay | Reference |
| GCGGRGDGGC | MDA-MB-231 | 100 µg/mL | ~50% | MTT | [2] |
| GCGGRGDGGC | MCF-7 | 100 µg/mL | ~40% | MTT | |
| RGD Peptides | Human Lung Fibroblasts | 0.1 mM | ~25% | Proliferation Assay |
Table 3: Induction of Apoptosis
| Peptide | Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |
| GCGGRGDGGC | MDA-MB-231 | Not specified | Increased | Flow Cytometry | |
| GCGGRGDGGC | MCF-7 | Not specified | Increased | Flow Cytometry | |
| Doxorubicin (Control) | MDA-MB-231 | 48h | 38.8% (Early) | Annexin V/PI | |
| Untreated (Control) | MDA-MB-231 | 48h | 10.8% (Early) | Annexin V/PI |
Table 4: Inhibition of Cell Invasion
| Peptide | Cell Line | Concentration | Inhibition (%) | Assay | Reference |
| GRGDTP | A375M Melanoma | 1 mg/ml | ~70% | MICS chamber | |
| EMD 121974 (cRGDfV) | BAE cells (on fibrin) | 1 µg/ml | ~90% | Invasion Assay | |
| NBD Peptide | MDA-MB-231 | Not specified | Significant | Matrigel Invasion |
Signaling Pathways and Experimental Workflows
This compound-Integrin Signaling Pathway
The this compound peptide primarily interacts with integrin receptors on the cell surface, triggering downstream signaling cascades that regulate cell adhesion, proliferation, and survival. A key pathway initiated upon integrin ligation is the activation of Focal Adhesion Kinase (FAK) and Src family kinases.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro assessment of a novel peptide like this compound.
Logical Relationship of this compound's Anticancer Effects
This diagram outlines the logical progression from the peptide's molecular interactions to its observed anticancer effects in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of proliferative and invasive capacities of breast cancer cells by arginine-glycine-aspartic acid peptide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Applications of CGGRGD Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide sequence Cys-Gly-Gly-Arg-Gly-Asp (CGGRGD) represents a versatile and powerful tool in biomedical research and therapeutic development. As a derivative of the well-characterized Arg-Gly-Asp (RGD) motif, this compound offers a strategic approach for targeting specific cell surface receptors, namely integrins, which play a pivotal role in cell adhesion, signaling, and migration. The inclusion of a terminal cysteine residue provides a convenient handle for conjugation to various moieties, including nanoparticles, imaging agents, and therapeutic drugs. This technical guide provides a comprehensive overview of the core applications of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Core Principles of this compound Technology
The therapeutic and research potential of this compound is rooted in its ability to mimic extracellular matrix (ECM) proteins by binding to integrins. The RGD sequence is the principal integrin-binding motif found in many ECM proteins, such as fibronectin, vitronectin, and laminin.
Integrin Specificity
The RGD sequence is recognized by several integrin subtypes, with a particularly high affinity for αvβ3 integrin.[1][2] This integrin is often overexpressed on the surface of various cancer cells and activated endothelial cells during angiogenesis, making it an attractive target for anti-cancer therapies and imaging.[1] While linear RGD peptides like this compound are effective, cyclic RGD (cRGD) peptides generally exhibit enhanced biological activity due to their conformational rigidity, which reduces the entropic penalty upon binding and increases resistance to enzymatic degradation.[3]
The Role of the Cysteine Residue
The N-terminal cysteine in the this compound sequence is a key feature that facilitates its broad applicability. The thiol group of the cysteine residue allows for stable covalent conjugation to various substrates through well-established chemistries, such as maleimide-thiol reactions or direct coupling to gold surfaces. This enables the attachment of this compound to nanoparticles for targeted drug delivery, surfaces for tissue engineering scaffolds, and fluorescent dyes for imaging applications.
Quantitative Data Summary
The binding affinity of RGD-containing peptides to integrins is a critical parameter for their application. The following tables summarize key quantitative data from the literature for both linear and cyclic RGD peptides. While specific data for the linear this compound sequence is limited in direct comparative studies, the data for similar linear and cyclic RGD peptides provide a strong basis for understanding its expected performance.
Table 1: Comparative Binding Affinities of RGD Peptides to Integrin αvβ3
| Peptide Type | Specific Peptide Sequence | IC50 (nM) for αvβ3 | Reference |
| Linear | GRGDSPK | 12.2 | [2] |
| Linear | RGD | 89 | |
| Cyclic | c(RGDfV) | 1.5 | |
| Cyclic | c(RGDfK) | 2.3 | |
| Dimeric Cyclic | Dimeric cRGD Probe | 33.85 (Kd) |
IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin. A lower IC50 value indicates a higher binding affinity. Kd (dissociation constant) is another measure of binding affinity, with lower values indicating stronger binding.
Table 2: Cytotoxicity of RGD-Targeted Drug Conjugates
| Conjugate | Cell Line | IC50 (µM) | Reference |
| Peptide-Doxorubicin Conjugate 1 | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.3 | |
| Peptide-Doxorubicin Conjugate 2 | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.2 | |
| Free Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.5 | |
| hCG-Doxorubicin Conjugate | MCF-7 (Breast Cancer, hCG receptor positive) | ~10-fold more potent than Doxorubicin alone |
IC50 values in this context represent the concentration of the drug or conjugate required to inhibit 50% of cell growth or viability.
Table 3: Mechanical Properties of RGD-Functionalized Hydrogels
| Hydrogel Composition | Young's Modulus (kPa) | Reference |
| 3.5% w/v PEGDA | 5.1 ± 0.48 | |
| 3.5% w/v PEGDA with 4:1 alloc:acrylate | 0.32 ± 0.09 | |
| RGD-functionalized PEG hydrogels | Enhanced cell proliferation and chondrogenesis |
Young's Modulus is a measure of the stiffness of the hydrogel. The ability to tune this property is crucial for tissue engineering applications to mimic the native tissue environment.
Key Applications and Experimental Protocols
Targeted Cancer Therapy and Drug Delivery
This compound peptides are extensively used to target therapeutic agents to tumors that overexpress αvβ3 integrin. By conjugating cytotoxic drugs or drug-loaded nanoparticles with this compound, the therapeutic payload can be selectively delivered to cancer cells, thereby increasing efficacy and reducing off-target toxicity.
This protocol provides a general framework for the conjugation of this compound to drug-loaded nanoparticles.
-
Nanoparticle Formulation: Prepare drug-loaded nanoparticles (e.g., PLGA, liposomes, or gold nanoparticles) using standard methods such as nanoprecipitation or emulsion-based techniques.
-
Surface Functionalization: Introduce reactive groups (e.g., maleimide or NHS-ester) onto the nanoparticle surface. For example, use a heterobifunctional PEG linker with an NHS ester at one end and a maleimide group at the other.
-
Peptide Preparation: Dissolve the this compound peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Conjugation Reaction: Mix the functionalized nanoparticles with the this compound peptide solution. The maleimide groups on the nanoparticles will react with the thiol group of the cysteine in this compound. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated peptide and other reactants by centrifugation, dialysis, or size exclusion chromatography.
-
Characterization: Confirm successful conjugation using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to measure size and zeta potential, and transmission electron microscopy (TEM) for morphology.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, the free drug, and unconjugated nanoparticles as controls. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each treatment.
Tissue Engineering
In tissue engineering, this compound is incorporated into biomaterial scaffolds, such as hydrogels, to promote cell adhesion, proliferation, and differentiation. The peptide mimics the natural cell-binding domains of the ECM, providing a more physiologically relevant environment for tissue regeneration.
-
Macromer Preparation: Synthesize or purchase PEG-diacrylate (PEGDA) or other suitable hydrogel precursors.
-
Peptide Functionalization: Synthesize a PEG-maleimide linker and react it with the this compound peptide to form a PEG-CGGRGD conjugate.
-
Hydrogel Formation: Prepare a precursor solution containing the PEGDA macromer, the PEG-CGGRGD conjugate, and a photoinitiator (e.g., Irgacure 2959).
-
Photopolymerization: Expose the precursor solution to UV light to initiate crosslinking and form the hydrogel. The this compound peptide will be covalently incorporated into the hydrogel network.
-
Characterization: Characterize the hydrogel's mechanical properties (e.g., Young's modulus) using rheometry or mechanical testing, and assess its swelling behavior.
-
Hydrogel Preparation: Prepare this compound-functionalized and control (non-functionalized) hydrogels in a 96-well plate.
-
Cell Seeding: Seed cells (e.g., fibroblasts or mesenchymal stem cells) onto the surface of the hydrogels.
-
Incubation: Allow the cells to adhere for a defined period (e.g., 1-4 hours).
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by staining with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence intensity, or by using a DNA quantification assay.
Signaling Pathways and Visualizations
The biological effects of this compound are mediated through the activation of intracellular signaling cascades upon binding to integrins. The αvβ3 integrin, in particular, initiates a complex network of pathways that regulate cell survival, proliferation, and migration.
Integrin αvβ3 Signaling Pathway
Upon binding of an RGD ligand like this compound, αvβ3 integrin clusters and activates Focal Adhesion Kinase (FAK). This leads to the activation of several downstream pathways, including the PI3K/Akt pathway, which promotes cell survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and migration.
Caption: Integrin αvβ3 signaling cascade initiated by this compound binding.
Experimental Workflow for Targeted Nanoparticle Development
The development of this compound-targeted nanoparticles for therapeutic applications follows a logical workflow from synthesis to in vivo evaluation.
Caption: Workflow for developing this compound-targeted nanoparticles.
Conclusion
The this compound peptide is a highly valuable tool for researchers and drug development professionals. Its ability to selectively target αvβ3 integrin, combined with the ease of conjugation afforded by its terminal cysteine, enables a wide range of applications in targeted therapy, drug delivery, and tissue engineering. A thorough understanding of its binding characteristics, the signaling pathways it activates, and the appropriate experimental protocols for its use is essential for harnessing its full potential in advancing biomedical research and developing novel therapeutic strategies.
References
An In-depth Technical Guide to CGGRGD Peptide and Cell Adhesion Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the CGGRGD peptide, a key tool in cell adhesion research and a promising motif for targeted drug delivery. We will delve into its mechanism of action, quantitative binding data, detailed experimental protocols for its use in cell adhesion studies, and the intricate signaling pathways it triggers.
Introduction to this compound and Cell Adhesion
The Arg-Gly-Asp (RGD) sequence is the principal cell attachment site found in many extracellular matrix (ECM) proteins, such as fibronectin. The this compound peptide is a synthetic derivative that incorporates this crucial RGD motif. The additional cysteine (C) residue at the N-terminus provides a reactive thiol group, enabling covalent immobilization onto various surfaces and conjugation to nanoparticles or drug molecules.[1] The two glycine (G) residues act as a flexible spacer, ensuring the RGD motif is accessible for receptor binding.
Cell adhesion is a fundamental biological process mediated primarily by a family of transmembrane receptors called integrins. There are 24 known integrin heterodimers, each composed of an α and a β subunit, which recognize specific ligands on the ECM or other cells.[2] The RGD sequence is recognized by several integrin subtypes, including αvβ3, αvβ5, and α5β1. This interaction is pivotal in regulating cell survival, proliferation, differentiation, and migration.
Quantitative Analysis of RGD-Integrin Binding
The affinity of RGD-containing peptides for various integrin subtypes can be quantified, typically by determining the half-maximal inhibitory concentration (IC50) in competitive binding assays. This value represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand (like vitronectin or fibronectin) to the isolated integrin.
| Peptide/Peptidomimetic | Target Integrin | IC50 (nM) | Notes |
| Generic RGD Peptide | αvβ3 | 89 | Potent inhibitor. |
| Generic RGD Peptide | α5β1 | 335 | Moderate inhibitor. |
| Generic RGD Peptide | αvβ5 | 440 | Weaker inhibitor. |
| Cyclic RGD Peptidomimetics | αVβ6 | 77 - 345 | Affinity varies with the specific structure of the peptidomimetic. |
This data highlights the varying selectivity of the RGD motif for different integrin subtypes.
Experimental Protocols
Immobilization of this compound Peptide on Surfaces
The cysteine residue in this compound allows for its stable attachment to surfaces for cell culture experiments. Here are two common protocols:
Protocol 1: Thiol-Maleimide Reaction for Immobilization on BSA-Coated Plates
This method is suitable for plastic surfaces, such as 96-well plates.
-
Plate Coating with Maleimide-Functionalized BSA:
-
Prepare a solution of maleimide-functionalized bovine serum albumin (Mal-BSA) in a suitable buffer (e.g., PBS).
-
Add the Mal-BSA solution to the wells of a microtiter plate (e.g., 100 µL/well for a 96-well plate).
-
Incubate for 30 minutes at 37°C.
-
Wash the wells twice with PBS to remove unbound Mal-BSA.
-
-
Peptide Conjugation:
-
Prepare a solution of the this compound peptide in a suitable buffer (e.g., 100 mM HEPES, pH 7) at the desired concentration (e.g., 1 µM).
-
Add the peptide solution to the Mal-BSA-coated wells.
-
Incubate for 2 hours to allow the thiol group of the cysteine to react with the maleimide groups on the BSA.
-
Wash the wells twice with PBS to remove any unbound peptide. The plate is now ready for cell adhesion assays.
-
Protocol 2: Covalent Immobilization via Aminolysis and Glutaraldehyde Linkage
This protocol is effective for surfaces with ester groups, like certain polymers.
-
Surface Aminolysis:
-
Immerse the substrate in a 10 wt% solution of 1,6-hexanediamine in 2-propanol.
-
Incubate at 37°C for 30-60 minutes to introduce primary amine groups.
-
Rinse the substrate extensively with deionized water.
-
-
Activation with Glutaraldehyde:
-
Immerse the aminolyzed substrate in a 2.5% (v/v) glutaraldehyde solution in PBS.
-
Incubate for 2 hours at room temperature. This step provides aldehyde groups for peptide conjugation.
-
Rinse thoroughly with PBS.
-
-
This compound Peptide Immobilization:
-
Prepare a solution of this compound peptide in PBS (e.g., 0.5 - 2.0 mg/mL).
-
Immerse the glutaraldehyde-activated substrate in the peptide solution.
-
Incubate for 24 hours at 4°C with gentle agitation.
-
Rinse with PBS to remove non-covalently bound peptide.
-
Quantitative Cell Adhesion Assay
This assay measures the ability of cells to attach to surfaces coated with the this compound peptide.
-
Cell Preparation:
-
Culture cells of interest (e.g., HeLa cells, Human Dermal Fibroblasts) to near confluency.
-
Detach the cells using a non-enzymatic method (e.g., 1 mM EDTA/EGTA in PBS for HeLa cells) or a brief trypsin treatment (e.g., 0.05% trypsin-EDTA for HDFs) to minimize damage to cell surface receptors.
-
Resuspend the detached cells in a serum-free medium containing 0.1% BSA.
-
-
Cell Seeding:
-
Seed the cells into the this compound-coated wells at a specific density (e.g., 2 x 10^4 cells/100 µL/well for HeLa cells).
-
For inhibition assays, pre-incubate the cells with anti-integrin antibodies (e.g., 10 µg/mL) before seeding.
-
-
Incubation and Washing:
-
Incubate the plate for a defined period (e.g., 1 hour) at 37°C to allow for cell attachment.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification of Adherent Cells:
-
Crystal Violet Staining:
-
Fix the attached cells with a solution like 20% methanol.
-
Stain the cells with a 0.2% crystal violet aqueous solution.
-
After washing and drying, solubilize the dye and measure the absorbance at a specific wavelength (e.g., 590 nm). The absorbance is proportional to the number of adherent cells.
-
-
CyQuant® Assay:
-
Freeze the plate at -70°C for at least 30 minutes.
-
Thaw the plate and lyse the cells with a buffer containing the CyQuant® GR dye. This dye fluoresces upon binding to nucleic acids.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm). The fluorescence intensity is directly proportional to the cell number. This method is highly sensitive and can detect as few as 1000 cells.
-
-
Signaling Pathways in this compound-Mediated Cell Adhesion
The binding of the this compound peptide to integrins triggers a cascade of intracellular signals that regulate cell behavior. This process involves two main types of signaling: "inside-out" and "outside-in".
Inside-Out Signaling: Integrin Activation
For an integrin to bind its ligand with high affinity, it must first be activated. This process, known as inside-out signaling, is initiated by intracellular signals that lead to a conformational change in the integrin.
-
Role of Talin and Kindlin: The key players in this process are the cytoplasmic proteins talin and kindlin.
-
Talin binds to the membrane-proximal region of the integrin β-subunit's cytoplasmic tail.
-
Kindlin binds to the membrane-distal region of the β-tail.
-
The cooperative binding of talin and kindlin disrupts the interaction between the α and β cytoplasmic tails, leading to the separation of the integrin "legs" and a shift to an extended, high-affinity conformation.
-
Integrin Activation (Inside-Out Signaling)
Outside-In Signaling: Downstream Cascades
Once the this compound peptide binds to the activated integrin, it triggers "outside-in" signaling, where signals are transmitted from the ECM into the cell, leading to the formation of focal adhesions and the activation of various downstream pathways.
-
FAK and Src Kinase Activation: A key event in outside-in signaling is the recruitment and activation of Focal Adhesion Kinase (FAK).
-
Upon integrin clustering, FAK is autophosphorylated at tyrosine 397.
-
This phosphorylation creates a binding site for the SH2 domain of Src family kinases.
-
The formation of the FAK-Src complex leads to the full activation of both kinases.
-
The active FAK-Src complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, which regulate the actin cytoskeleton, cell migration, and gene expression.
-
Integrin-Mediated Outside-In Signaling
Applications in Drug Development
The specificity of the RGD-integrin interaction makes the this compound peptide and its derivatives valuable tools in drug development. By conjugating cytotoxic drugs, imaging agents, or nanoparticles to RGD peptides, it is possible to target therapies directly to cells that overexpress RGD-binding integrins, such as tumor cells and angiogenic endothelial cells. This targeted approach has the potential to increase therapeutic efficacy while reducing off-target side effects.
Conclusion
The this compound peptide is a powerful and versatile tool for studying the molecular mechanisms of cell adhesion. Its well-defined interaction with specific integrin receptors, coupled with the ability to easily immobilize it on various substrates, makes it an invaluable reagent for in vitro studies. Furthermore, the understanding of the signaling pathways it triggers provides a foundation for the rational design of novel therapeutics that target integrin-mediated processes in diseases such as cancer.
References
An In-depth Technical Guide to the RGD Motif in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Arginyl-glycyl-aspartic acid (RGD) motif is the most common and well-characterized short peptide sequence responsible for mediating cell adhesion to the extracellular matrix (ECM).[1][2] First identified in the early 1980s by Ruoslahti and Pierschbacher as the minimal cell attachment-promoting sequence within fibronectin, the RGD motif is now known to be a primary recognition site for a significant portion of the integrin family of transmembrane receptors.[1][2] This interaction is not merely a structural anchor but a critical trigger for a cascade of intracellular signaling events that govern cell survival, proliferation, migration, and differentiation.[3] The ubiquitous nature of the RGD motif in ECM proteins and the overexpression of RGD-binding integrins in various pathological states, such as cancer and thrombosis, have made this interaction a prime target for therapeutic intervention and a vital tool in tissue engineering and regenerative medicine. This guide provides a comprehensive overview of the RGD motif, its interaction with integrins, the resultant signaling pathways, quantitative binding data, and key experimental protocols for its study.
The RGD Motif: Structure and Occurrence
The RGD motif is a tripeptide sequence consisting of Arginine (Arg), Glycine (Gly), and Aspartic acid (Asp). This simple sequence is found in a multitude of ECM proteins, where it serves as a key ligand for cell surface receptors.
Key ECM Proteins Containing the RGD Motif:
-
Fibronectin: The protein in which the RGD sequence was first discovered.
-
Vitronectin: A major ligand for the αvβ3 integrin.
-
Fibrinogen: Involved in blood clotting and recognized by the αIIbβ3 integrin on platelets.
-
Osteopontin: A protein involved in bone remodeling and immune responses.
-
Laminins & Collagens: While present, the RGD motif may be conformationally inaccessible in the native state of some of these proteins.
-
Thrombospondin & von Willebrand Factor: Also contain the RGD sequence recognized by various integrins.
Integrins: The RGD Receptors
Integrins are a large family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion. Nearly half of the known integrins recognize and bind to the RGD motif. The specificity of this interaction, however, is not uniform; the conformation of the RGD loop within the parent protein and the specific integrin subtype dictate the binding affinity and selectivity.
Major RGD-Binding Integrins:
-
αvβ3: Often called the vitronectin receptor, it is highly expressed on angiogenic endothelial cells and various tumor cells.
-
αvβ5: Shares ligands with αvβ3, including vitronectin.
-
α5β1: Shows high specificity for fibronectin.
-
αIIbβ3: Found on platelets, it is crucial for thrombosis through its binding to fibrinogen.
-
Other RGD-binding integrins include αvβ1, αvβ6, αvβ8, and α8β1.
Quantitative Analysis of RGD-Integrin Interactions
The affinity of RGD peptides for different integrin subtypes is a critical parameter in research and drug development. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a peptide required to inhibit 50% of the binding of a specific ligand to its receptor. These values can vary based on the assay conditions, the specific peptide (linear vs. cyclic, and flanking sequences), and the cell line used.
| Peptide/Compound | Target Integrin | IC50 (nM) | Cell Line/Assay Condition | Reference |
| RGD peptide (generic) | αvβ3 | 89 | Not specified | |
| RGD peptide (generic) | α5β1 | 335 | Not specified | |
| RGD peptide (generic) | αvβ5 | 440 | Not specified | |
| RGD2 (dimeric) | αvβ3 | 79.2 ± 4.2 | U87MG cells (vs 125I-echistatin) | |
| FPTA-RGD2 | αvβ3 | 144 ± 6.5 | U87MG cells (vs 125I-echistatin) | |
| HYNIC-tetramer | αvβ3 | 7 ± 2 | U87MG cells (vs 125I-echistatin) | |
| HYNIC-dimer | αvβ3 | 112 ± 21 | U87MG cells (vs 125I-echistatin) | |
| HYNIC-G3-monomer | αvβ3 | 358 ± 8 | U87MG cells (vs 125I-echistatin) | |
| DOTA-RGD4 (tetramer) | αvβ3 | 1.3 ± 0.3 | U87MG cells (vs 125I-c(RGDyK)) | |
| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | U87MG cells (vs 125I-c(RGDyK)) | |
| CT3HPQcT3RGDcT3 (bicyclic) | αvβ3 | 30-42 | ELISA-based | |
| CT3RGDcT3AWGCT3 (bicyclic) | α5β1 | 90-173 | ELISA-based |
Note: IC50 values should be compared cautiously across studies due to differing experimental methodologies.
RGD-Integrin Signaling Pathways
The binding of an RGD-containing ligand to an integrin heterodimer is the initial step in a process known as "outside-in" signaling . This event triggers integrin clustering and the formation of large, multi-protein complexes called focal adhesions . These structures serve as a physical link between the ECM and the intracellular actin cytoskeleton and act as signaling hubs.
A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This phosphotyrosine becomes a high-affinity binding site for the SH2 domain of the Src family kinases (SFKs) . The formation of the FAK-Src dual-kinase complex leads to the phosphorylation of numerous downstream substrates, including paxillin and p130Cas, propagating signals that influence:
-
Cell Migration: By regulating the turnover of focal adhesions and actin dynamics.
-
Cell Proliferation and Survival: Through activation of pathways like PI3K/Akt and MAPK/ERK.
-
Gene Expression: By relaying signals to the nucleus that alter transcription programs.
// Connections ECM_Protein -> Integrin [label="RGD Binding", color="#4285F4"]; Integrin -> FAK [label="Recruitment &\nClustering", color="#34A853"]; FAK -> FAK_pY397 [label="Autophosphorylation", style=dashed, color="#34A853"]; FAK_pY397 -> Src [label="Recruitment", color="#EA4335"]; Src -> FAK_Src_Complex [style=invis]; FAK_pY397 -> FAK_Src_Complex [style=invis]; {rank=same; FAK_pY397; Src}
FAK_Src_Complex -> Paxillin [label="Phosphorylation", color="#EA4335"]; FAK_Src_Complex -> p130Cas [label="Phosphorylation", color="#EA4335"]; FAK_Src_Complex -> PI3K_Akt [label="Activation", color="#5F6368"]; FAK_Src_Complex -> MAPK_ERK [label="Activation", color="#5F6368"];
Paxillin -> Actin [label="Regulation", color="#5F6368"]; p130Cas -> Actin [label="Regulation", color="#5F6368"];
PI3K_Akt -> Response; MAPK_ERK -> Response; Actin -> Response [label="Cell Motility"]; } end_dot Caption: RGD-Integrin "Outside-In" Signaling Cascade.
Experimental Protocols
Studying RGD-mediated cellular processes requires robust and well-defined assays. Below are detailed methodologies for two key experiments.
Protocol: RGD-Mediated Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with RGD peptides and can be adapted to test the inhibitory effect of soluble RGD peptides.
Materials:
-
96-well tissue culture plates (non-treated for protein coating)
-
RGD-containing peptide solution (e.g., 10-100 µg/mL in sterile PBS)
-
Control peptide solution (e.g., RGE or GRADSP peptide)
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free medium
-
Staining solution: 0.5% Crystal Violet in 20% methanol
-
Solubilization buffer: 10% acetic acid
Methodology:
-
Coating: Add 50-100 µL of RGD peptide solution or control solution to each well. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing: Aspirate the coating solution and wash each well three times with 200 µL of sterile PBS to remove any unbound peptide.
-
Blocking: Add 200 µL of 1% BSA blocking buffer to each well. Incubate for 1 hour at 37°C to block non-specific binding sites on the plastic.
-
Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.
-
Cell Seeding: Harvest cells (e.g., using a non-enzymatic cell dissociation buffer to preserve integrin integrity) and resuspend in serum-free medium. Count the cells and adjust the concentration. Seed a known number of cells (e.g., 2 x 10⁴ cells) in 100 µL of medium into each well.
-
Incubation: Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C in a CO₂ incubator. Adhesion time should be optimized to be long enough for attachment but short enough to minimize cell proliferation.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The force and number of washes should be consistent across all wells.
-
Staining: Fix the remaining adherent cells with methanol for 10 minutes. Remove methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 15-20 minutes at room temperature.
-
Washing: Wash away excess stain with water until the background is clear.
-
Quantification: Air dry the plate completely. Add 100 µL of solubilization buffer to each well to dissolve the stain. Measure the absorbance at ~570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Protocol: RGD-Inhibition of Transwell Migration Assay
This assay measures the ability of soluble RGD peptides to inhibit cell migration towards a chemoattractant through an ECM-coated porous membrane.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
ECM protein for coating (e.g., Fibronectin or Vitronectin, 10 µg/mL in PBS)
-
Chemoattractant (e.g., 10% FBS or specific growth factor)
-
Inhibitory RGD peptide and control peptide
-
Cell suspension in serum-free medium
-
Cotton swabs, fixative (methanol), and stain (Crystal Violet or DAPI)
Methodology:
-
Coating: Coat the top side of the transwell membrane with the ECM protein solution. Incubate for 1-2 hours at 37°C. Remove excess solution and allow to air dry.
-
Hydration: Rehydrate the coated membrane with serum-free medium for 30 minutes at 37°C.
-
Setup: Add chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cell suspension with different concentrations of the inhibitory RGD peptide or control peptide for 20-30 minutes.
-
Seeding: Add the pre-incubated cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate for 4-24 hours (time is cell-type dependent) at 37°C in a CO₂ incubator, allowing cells to migrate through the pores.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a wet cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Staining: Fix the insert in methanol for 10 minutes, then stain the migrated cells on the underside of the membrane with Crystal Violet or a fluorescent dye like DAPI.
-
Quantification: Wash the insert to remove excess stain. Allow it to dry. Count the number of migrated cells in several representative fields of view using a microscope. For fluorescent stains, imaging and cell counting software can be used. The reduction in the number of migrated cells in the presence of the RGD peptide compared to the control indicates inhibition.
// Relationships Cell -> Integrin [style=invis]; Integrin -> ECM [label="Binding", color="#4285F4"]; ECM -> Migration [label="Leads to"];
RGD_Peptide -> Integrin [label="Competitive Binding", color="#34A853", style=dashed]; Integrin -> No_Migration [label="Blocks Adhesion", style=dashed];
{rank=same; Migration; No_Migration;} } end_dot Caption: Competitive Inhibition of Integrin-ECM Binding by Soluble RGD.
The RGD Motif in Drug Development
The pivotal role of RGD-integrin interactions in pathology has made them an attractive target for drug development. RGD mimetics, particularly cyclic peptides which offer higher stability and affinity, are designed to block these interactions.
Therapeutic Areas:
-
Oncology: Integrins like αvβ3 are overexpressed during tumor angiogenesis and on tumor cells themselves. RGD-based drugs aim to inhibit new blood vessel formation and block tumor invasion and metastasis.
-
Anti-thrombosis: RGD antagonists can block the αIIbβ3 integrin on platelets, preventing aggregation and clot formation.
-
Fibrosis: RGD-binding integrins are involved in the activation of TGF-β, a key driver of fibrosis.
Example Compound: Cilengitide Cilengitide is a cyclic RGD pentapeptide (cyclo(-RGDfV-)) that is a potent and selective inhibitor of αvβ3 and αvβ5 integrins. It was extensively studied for the treatment of glioblastoma. Preclinical studies showed it could induce apoptosis in endothelial cells and inhibit angiogenesis by disrupting the FAK/Src/AKT pathway. While it showed promise in early trials, it ultimately did not meet its primary endpoints in Phase III trials for glioblastoma, highlighting the complexities of targeting this pathway in the clinic.
Conclusion and Future Directions
The RGD motif remains a cornerstone of cell biology, providing a fundamental mechanism for cells to interact with their environment. The simplicity of the sequence belies the complexity of the signaling networks it activates. For researchers and drug developers, understanding the nuances of RGD-integrin binding—including subtype selectivity, conformational effects, and downstream signaling—is paramount. Future research will likely focus on developing highly selective RGD mimetics for specific integrin subtypes, exploring their use in combination therapies, and leveraging them to create more sophisticated biomaterials for tissue engineering and targeted drug delivery.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Cysteine-Terminated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cysteine-containing peptides is a critical process in drug discovery and development, underpinning the creation of therapeutics such as constrained peptides and antibody-drug conjugates.[1] The unique reactivity of the cysteine thiol group presents distinct challenges during solid-phase peptide synthesis (SPPS), necessitating careful selection of protecting groups and optimization of synthesis protocols to prevent unwanted side reactions.[1][2] These application notes provide a comprehensive guide to the solid-phase synthesis of cysteine-terminated peptides using Fmoc chemistry, covering critical aspects from protecting group strategy to final peptide cleavage and purification.
Key Considerations in Cysteine Peptide Synthesis
The primary challenge in synthesizing cysteine-containing peptides lies in managing the nucleophilic sulfhydryl group of the cysteine side chain, which is susceptible to oxidation and alkylation.[1] Effective protection of this group is essential for a successful synthesis.[2] Key performance metrics for a successful synthesis include minimizing racemization, preventing β-elimination, and ensuring high deprotection and cleavage yields.
Protecting Group Strategies:
The choice of a suitable protecting group for the cysteine thiol is dictated by the overall synthetic strategy, particularly if the formation of specific disulfide bonds is required. An ideal protecting group should be stable to the repeated cycles of Nα-Fmoc deprotection and coupling, and selectively cleavable under mild conditions that do not degrade the peptide.
Table 1: Common Cysteine Protecting Groups for Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |
| Trityl | Trt | TFA-labile (removed during standard cleavage) | Cost-effective and suitable for routine synthesis of peptides with free thiols. |
| Acetamidomethyl | Acm | Stable to TFA; removed by mercury(II) acetate or iodine | Orthogonal protection for selective disulfide bond formation. |
| tert-Butyl | tBu | Stable to TFA; removed by specific reagents | Provides an orthogonal protection strategy. |
| 4-Methoxytrityl | Mmt | Highly acid-labile (1-2% TFA in DCM) | Allows for selective on-resin deprotection. |
| Diphenylmethyl | Dpm | Requires high concentration of TFA (60-90%) | Compatible with Mmt for orthogonal strategies. |
| S-tert-butylthio | StBu | Reduction with thiols (e.g., DTT) or phosphines | Orthogonal to acid-labile protecting groups. |
Racemization:
Cysteine residues are particularly prone to racemization during activation and coupling, especially when using base-mediated methods. The electron-withdrawing nature of the protected sulfhydryl group increases the acidity of the α-proton, making it susceptible to abstraction by a base. To mitigate racemization, it is recommended to use coupling reagents that do not require a strong base or to use a weaker, sterically hindered base.
Table 2: Effect of Coupling Conditions on Cysteine Racemization
| Coupling Reagent/Method | Base | % D-Cys Formation (Model Peptide) | Reference |
| HBTU/DIEA | DIEA | 5-33% | |
| DIPCDI/HOBt | None | Negligible | |
| HBTU/HOBt/TMP | TMP | Low | |
| Fmoc-Cys(Thp)-OH with DIPCDI/Oxyma Pure | - | 0.74% | |
| Fmoc-Cys(Trt)-OH with DIPCDI/Oxyma Pure | - | 3.3% | |
| Fmoc-Cys(Dpm)-OH with DIPCDI/Oxyma Pure | - | 6.8% | |
| Data is representative and can vary based on peptide sequence and reaction conditions. |
Experimental Workflow
The following diagram outlines the general workflow for the solid-phase synthesis of a cysteine-terminated peptide.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a generic cysteine-terminated peptide on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. First Amino Acid Coupling:
-
Drain the DMF.
-
Perform Fmoc deprotection of the resin by adding a 20% solution of piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vial, dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 6 equivalents of a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
3. Peptide Chain Elongation:
-
Repeat the following cycle for each subsequent amino acid, using Fmoc-Cys(Trt)-OH for cysteine residues: a. Fmoc Deprotection: Add 20% piperidine in DMF, agitate for 5-10 minutes, drain, and repeat. Wash thoroughly with DMF. b. Amino Acid Coupling: Add the pre-activated Fmoc-amino acid (3 eq.), coupling agent (3 eq.), and base (6 eq.) in DMF. Agitate for 1-2 hours. Confirm complete coupling with a Kaiser test. Wash with DMF.
4. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 3a.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
-
Place the dried peptidyl resin in a reaction vessel.
2. Cleavage Cocktail Preparation:
-
In a fume hood, prepare a cleavage cocktail. The composition of the cocktail depends on the amino acid sequence and protecting groups used. A common robust cocktail for peptides containing Trt-protected cysteine is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
-
TFA (Trifluoroacetic acid): The strong acid for cleavage.
-
TIS (Triisopropylsilane): A scavenger to trap carbocations.
-
H₂O: A scavenger and necessary for hydrolysis.
-
EDT (1,2-Ethanedithiol): A scavenger crucial for preventing cysteine-related side reactions and maintaining a reducing environment.
-
Table 3: Common Cleavage Cocktails for Cysteine-Containing Peptides
| Cocktail Composition (v/v/v/v) | Key Scavengers | Application Notes | Reference |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | TIS, EDT | A robust, general-purpose cocktail for Cys-containing peptides. | |
| 95% TFA / 2.5% TIS / 2.5% H₂O | TIS | Standard cocktail, EDT should be added for Cys peptides. | |
| 90% TFA / 5% TIS / 5% Thioanisole | TIS, Thioanisole | Recommended for peptides also containing Met or Trp. |
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Analysis
1. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Analysis:
-
Analyze the purified peptide fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a cysteine protection strategy.
Caption: Decision workflow for selecting a cysteine protection strategy.
By following these detailed protocols and considering the key aspects of cysteine chemistry, researchers can successfully synthesize high-quality cysteine-terminated peptides for a wide range of applications in science and medicine.
References
Application Notes and Protocols for Conjugating CGGRGD to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the conjugation of the cyclic peptide CGGRGD (Cyclo(Arg-Gly-Asp-D-Phe-Cys)) to various nanoparticles. The this compound peptide is a well-characterized ligand that targets integrins, particularly αvβ3, which are often overexpressed on the surface of cancer cells and involved in angiogenesis.[1][2][3] This makes this compound-functionalized nanoparticles a promising tool for targeted drug delivery, molecular imaging, and diagnostics.
Overview of Conjugation Chemistries
The choice of conjugation chemistry is dependent on the type of nanoparticle and the available functional groups on its surface. Two of the most common and effective methods for conjugating peptides like this compound, which contains a thiol group from the cysteine residue, are Maleimide-Thiol coupling and EDC/NHS chemistry.
-
Maleimide-Thiol Coupling: This "click" chemistry approach is highly efficient and specific. It involves the reaction between a maleimide group on the nanoparticle surface and the thiol group of the cysteine in the this compound peptide, forming a stable thioether bond.[4][5] This method is preferred for its high selectivity and mild reaction conditions.
-
EDC/NHS Chemistry: This method is used to conjugate amines to carboxyl groups. If the nanoparticle is functionalized with carboxyl groups, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are used to activate the carboxyl groups to form a more stable NHS ester. This ester then readily reacts with an amine group on the peptide (e.g., the N-terminus or a lysine side chain) to form a stable amide bond. While effective, this method can be less specific than maleimide-thiol coupling if the peptide contains multiple amine groups.
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation of this compound to Nanoparticles
This protocol is suitable for nanoparticles functionalized with maleimide groups.
Materials:
-
Maleimide-functionalized nanoparticles
-
This compound peptide
-
Reaction Buffer: 10 mM HEPES or PBS, pH 7.0-7.5, degassed
-
Anhydrous DMSO or DMF (for dissolving the peptide if necessary)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Centrifugation tubes and equipment for nanoparticle purification (e.g., ultracentrifuge, size exclusion chromatography)
-
Characterization instruments (e.g., UV-Vis Spectrophotometer, Dynamic Light Scattering, Zeta Potential Analyzer)
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in the reaction buffer. If solubility is an issue, a small amount of anhydrous DMSO or DMF can be used to initially dissolve the peptide before adding it to the aqueous buffer.
-
Nanoparticle Suspension: Disperse the maleimide-functionalized nanoparticles in the reaction buffer.
-
Conjugation Reaction: Add the this compound peptide solution to the nanoparticle suspension. A typical molar ratio of maleimide to peptide is between 2:1 and 5:1 to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring or shaking, protected from light.
-
Quenching (Optional but Recommended): To quench any unreacted maleimide groups, add a quenching solution such as L-cysteine or β-mercaptoethanol.
-
Purification: Purify the this compound-conjugated nanoparticles from unreacted peptide and byproducts. This can be achieved through repeated centrifugation and redispersion in fresh buffer or by using size exclusion chromatography.
-
Characterization: Characterize the purified nanoparticles for size, surface charge, and successful conjugation (see Section 3).
-
Storage: Store the conjugated nanoparticles in an appropriate buffer at 4°C.
Protocol 2: EDC/NHS Conjugation of this compound to Carboxylated Nanoparticles
This protocol is suitable for nanoparticles with carboxyl surface functionalization.
Materials:
-
Carboxylated nanoparticles
-
This compound peptide
-
Activation Buffer: 50 mM MES, pH 6.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: PBS, pH 7.2-8.5
-
Quenching Solution: Ethanolamine or Tris buffer
-
Washing Buffer: PBS with 0.05% Tween-20
-
Centrifugation tubes and equipment for nanoparticle purification
-
Characterization instruments
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. The concentrations should be optimized, but a starting point is a molar excess relative to the carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester intermediate.
-
-
Conjugation:
-
Centrifuge the activated nanoparticles and remove the supernatant containing excess EDC/Sulfo-NHS.
-
Immediately resuspend the activated nanoparticles in the Coupling Buffer.
-
Add the this compound peptide solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Solution to block any unreacted NHS-ester sites and incubate for 30 minutes.
-
Purification: Wash the conjugated nanoparticles by centrifugation and redispersion in the Washing Buffer to remove unreacted peptide and quenching agents. Repeat this step three times.
-
Final Resuspension: Resuspend the purified this compound-conjugated nanoparticles in a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the nanoparticles as described in Section 3.
-
Storage: Store the conjugated nanoparticles at 4°C.
Characterization and Quantification
Thorough characterization is crucial to confirm successful conjugation and to understand the properties of the functionalized nanoparticles.
| Parameter | Method | Expected Outcome | References |
| Size & Aggregation | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter upon peptide conjugation. A narrow size distribution (low Polydispersity Index) indicates minimal aggregation. | |
| Surface Charge | Zeta Potential Measurement | A change in the surface charge of the nanoparticles after conjugation, reflecting the charge of the peptide. | |
| Optical Properties | UV-Vis Spectroscopy | For gold nanoparticles, a red-shift in the surface plasmon resonance peak is indicative of surface modification. | |
| Morphology | Atomic Force Microscopy (AFM) / Transmission Electron Microscopy (TEM) | Visualization of nanoparticle size, shape, and dispersion. AFM can show an increase in particle height after conjugation. | |
| Conjugation Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peptide amide bands in the nanoparticle spectrum. | |
| Quantification of Conjugated Peptide | Indirect Quantification (HPLC or Fluorimetry) | Measurement of the unbound peptide in the supernatant after conjugation to determine the amount bound to the nanoparticles. Fluorescamine or similar assays can be used to quantify free amines. | |
| Quantification of Conjugated Peptide | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental analysis of gold content can be used in conjunction with other methods to quantify the number of nanoparticles and subsequently the peptide loading. |
Experimental Workflows and Signaling Pathways
Conjugation Workflow
The general workflow for conjugating this compound to nanoparticles is depicted below.
Caption: General workflow for the conjugation of this compound peptide to nanoparticles.
Integrin Signaling Pathway
This compound-conjugated nanoparticles primarily target integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The RGD motif in the peptide mimics the binding site of extracellular matrix proteins like fibronectin, leading to integrin clustering and activation of downstream signaling pathways. This can influence cell adhesion, migration, proliferation, and survival.
Caption: Simplified integrin signaling pathway activated by this compound-nanoparticles.
Application: Cell Adhesion Assay
A common application to verify the functionality of this compound-conjugated nanoparticles is a competitive cell adhesion assay.
Principle:
This assay measures the ability of the this compound-conjugated nanoparticles to inhibit the adhesion of cells (that overexpress the target integrin, e.g., MDA-MB-231 breast cancer cells) to a surface coated with an integrin ligand, such as fibronectin.
Brief Protocol:
-
Coat a 96-well plate with fibronectin.
-
Seed cells that express the target integrin (e.g., αvβ3) into the wells.
-
Add varying concentrations of this compound-conjugated nanoparticles, unconjugated nanoparticles (as a negative control), and free this compound peptide (as a positive control).
-
Incubate to allow for cell adhesion.
-
Wash away non-adherent cells.
-
Quantify the remaining adherent cells using a suitable assay (e.g., crystal violet staining).
Expected Result: A dose-dependent decrease in cell adhesion will be observed in the presence of functional this compound-conjugated nanoparticles, indicating successful targeting of the integrin receptors.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of this compound-conjugated nanoparticles.
Table 1: Physicochemical Characterization
| Nanoparticle Type | Parameter | Before Conjugation | After this compound Conjugation | Reference |
| Gold Nanoparticles | Hydrodynamic Diameter (nm) | ~13 | ~20-40 | |
| Zeta Potential (mV) | -30 to -40 | -15 to -25 | ||
| Surface Plasmon Resonance (nm) | ~522 | ~549 | ||
| PLGA Nanoparticles | Hydrodynamic Diameter (nm) | ~356 | ~353 | |
| Zeta Potential (mV) | -8.4 | -9.1 |
Table 2: Conjugation Efficiency and Binding Affinity
| Conjugation Method | Nanoparticle System | Parameter | Value | Reference |
| Maleimide-Thiol | PLGA-PEG-Maleimide | Conjugation Efficiency | 84 ± 4% | |
| Amide Coupling | Ultrasmall Gold Nanoparticles | Binding Affinity (Kd) to αVβ3 | 3.2 ± 0.4 nM | |
| Amide Coupling | Ultrasmall Gold Nanoparticles | Peptide Loading (High) | ~60 peptides/NP | |
| Amide Coupling | Ultrasmall Gold Nanoparticles | Peptide Loading (Low) | ~20 peptides/NP |
These protocols and data provide a comprehensive guide for the successful conjugation of this compound to nanoparticles and their subsequent characterization and application in targeted research and development. It is important to note that optimization of reaction conditions may be necessary for specific nanoparticle systems and research goals.
References
- 1. Bioinspired RGD-Functionalized Gold Nanoparticles for Integrin-Driven Interaction with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Integrins for Mediating Nanodrugs to Improve Performance in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload | MDPI [mdpi.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Insights into maleimide - thiol conjugation chemistry: conditions for efficient surface functionalization of nanoparticles for receptor targeting [dspace.library.uu.nl]
Application Notes and Protocols for CGGRGD-Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide sequence Arginine-Glycine-Aspartic acid (RGD) is a well-established motif for targeting integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells. The specific peptide sequence, Cys-Gly-Gly-Arg-Gly-Asp (CGGRGD), offers a strategic advantage for targeted drug delivery systems. The terminal cysteine residue provides a reactive thiol group, enabling straightforward and site-specific conjugation to a variety of drug carriers, such as nanoparticles, liposomes, and polymers, as well as directly to therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in targeted drug delivery research.
Principle of this compound-Mediated Targeting
This compound selectively binds to αvβ3 integrins, which play a crucial role in tumor angiogenesis and metastasis.[3][4] Upon intravenous administration, a drug delivery system functionalized with this compound will preferentially accumulate at the tumor site through the interaction between the RGD motif and the overexpressed αvβ3 integrins on the tumor vasculature and cancer cells. This active targeting mechanism enhances the intracellular delivery of the therapeutic payload, leading to improved efficacy and reduced off-target toxicity.[5] The uptake of this compound-functionalized nanoparticles is often mediated by clathrin-dependent endocytosis.
Signaling Pathway
The binding of the RGD motif of the this compound peptide to αvβ3 integrin can trigger downstream signaling cascades that may influence cellular processes such as adhesion, migration, and survival. This interaction often leads to the activation of Focal Adhesion Kinase (FAK), which in turn can activate pathways including the PI3K/Akt and Ras/MEK/ERK signaling cascades. Understanding these pathways can provide insights into the broader therapeutic effects of the targeted drug delivery system.
References
Application Notes: cGGRGD Peptide for Cancer Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrins, a family of transmembrane heterodimeric receptors, are crucial mediators of cell-matrix and cell-cell interactions.[1][2] Certain integrins, particularly αvβ3, are overexpressed on the surface of various cancer cells and on the endothelial cells of tumor neovasculature, playing a pivotal role in tumor growth, angiogenesis, and metastasis.[1][3][4] The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a key recognition sequence for many integrins. Synthetic cyclic RGD peptides have been developed with high affinity and selectivity for these receptors, making them excellent candidates for targeted cancer imaging and therapy.
The cGGRGD peptide is a specific derivative of cyclic RGD peptides, featuring a terminal cysteine residue. This cysteine provides a reactive thiol group, enabling straightforward and stable conjugation to a wide array of imaging agents, including fluorescent dyes, radioisotopes, and nanoparticles, without compromising the peptide's binding affinity to integrins. This makes this compound a versatile and powerful tool for developing targeted probes for cancer cell imaging.
Principle of Action
The this compound peptide functions as a fibronectin-mimetic ligand that selectively binds to integrins like αvβ3. When conjugated to an imaging agent and introduced to a biological system, the this compound moiety directs the probe to the surface of cancer cells overexpressing the target integrin. This interaction facilitates the selective accumulation of the imaging agent at the tumor site. Following binding, the integrin-probe complex is often internalized by the cell through receptor-mediated endocytosis, leading to a strong and persistent signal within the tumor cells. This targeted delivery and retention mechanism significantly enhances the signal-to-background ratio, enabling clear visualization of tumors both in vitro and in vivo.
Caption: this compound-probe binds to αvβ3 integrin, leading to endocytosis and signal accumulation.
Quantitative Data Summary
The efficacy of RGD-based imaging probes is often quantified by their binding affinity (IC50) and tumor uptake (%ID/g). Lower IC50 values indicate higher binding affinity. Higher tumor uptake and tumor-to-background ratios are desirable for clear imaging.
Table 1: In Vitro Binding Affinity (IC50) of RGD Peptide Conjugates
| RGD Peptide Construct | Target Cell Line / Receptor | IC50 (nM) | Reference |
| cRGD peptide (free) | αvβ3 Integrin | 51.34 | |
| cRGD-PEG-AuNPs | αvβ3 Integrin | 0.337 | |
| DOTA-cRGDfK | U-87 MG | 35.2 | |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG | 71.7 | |
| c(RGD) Octamer | αvβ3 Integrin | 10 | |
| c(RGD) Tetramer | αvβ3 Integrin | 35 | |
| Dimeric RGD Peptide (6) | αvβ3 Integrin | 1.2 | |
| Monomeric RGD Peptide | αvβ3 Integrin | 23.2 |
Table 2: In Vivo Tumor Uptake and Biodistribution
| Imaging Probe | Tumor Model | Tumor Uptake (%ID/g) | Time Post-Injection | Tumor-to-Normal Tissue Ratio | Reference |
| Cy5.5-RGD Monomer | U87MG | N/A | 4 h | 3.18 ± 0.16 | |
| Cy5.5-RGD Dimer | U87MG | N/A | 4 h | 2.98 ± 0.05 | |
| Cy5.5-RGD Tetramer | U87MG | N/A | 4 h | 3.63 ± 0.09 | |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG | 27.1 ± 2.7 | 24 h | 22.85 | |
| ¹²⁵I-labeled Monomer RGD | U-87 MG | 2.93 ± 0.08 | 4 h | N/A | |
| ¹²⁵I-labeled Dimer RGD | U-87 MG | 4.12 ± 0.42 | 4 h | N/A | |
| ⁹⁹mTc-DKCK-RGD | M21 Melanoma | 1.1 | 4 h | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound-Fluorophore Conjugate
This protocol describes a general method for conjugating a maleimide-activated fluorescent dye to the cysteine residue of the this compound peptide.
Materials:
-
This compound peptide (purity >95%)
-
Maleimide-activated fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reverse-Phase HPLC (for purification)
Procedure:
-
Peptide Dissolution: Dissolve 1 mg of this compound peptide in 200 µL of anhydrous DMF.
-
Reaction Setup: In a separate tube, dissolve a 1.2-molar excess of the maleimide-activated dye in 100 µL of anhydrous DMF.
-
pH Adjustment: Add 5 µL of DIPEA to the peptide solution to raise the pH and deprotonate the thiol group of cysteine, facilitating the reaction.
-
Conjugation Reaction: Add the dye solution to the peptide solution. Mix gently and allow the reaction to proceed for 2 hours at room temperature in the dark.
-
Quenching: (Optional) Add a small amount of free cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.
-
Purification:
-
Initially, pass the reaction mixture through a size-exclusion column (e.g., G-25) equilibrated with PBS to remove unreacted dye.
-
For high purity, perform Reverse-Phase HPLC to separate the labeled peptide from the unlabeled peptide and other impurities.
-
-
Characterization: Confirm the final product and its purity using Mass Spectrometry and analytical HPLC.
-
Storage: Store the lyophilized this compound-dye conjugate at -20°C, protected from light.
Protocol 2: In Vitro Cancer Cell Imaging using Fluorescence Microscopy
This protocol details the steps for staining integrin-positive cancer cells with a this compound-fluorophore probe.
Materials:
-
Integrin-positive cancer cell line (e.g., U87MG, M21)
-
Integrin-negative cell line (for control, e.g., M21-L)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-fluorophore conjugate (from Protocol 1)
-
Unlabeled cRGD peptide (for blocking experiment)
-
Glass-bottom dishes or chamber slides
-
PBS and 4% Paraformaldehyde (PFA) for fixing
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence or Confocal Microscope
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes at a density of 5 x 10⁴ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Blocking Control (Optional but Recommended): For the blocking experiment, pre-incubate a subset of cells with a 100-fold molar excess of unlabeled cRGD peptide for 1 hour at 37°C to saturate the integrin receptors.
-
Probe Incubation: Remove the culture medium and wash the cells once with serum-free medium. Add the this compound-fluorophore probe (final concentration 1-10 µM in serum-free medium) to the cells. Incubate for 1-2 hours at 37°C.
-
Washing: Remove the probe solution and wash the cells three times with cold PBS to remove unbound probe.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Counterstaining: Wash the cells twice with PBS. Add a DAPI or Hoechst solution (e.g., 1 µg/mL) and incubate for 5 minutes to stain the nuclei.
-
Imaging: Wash the cells a final time with PBS. Add fresh PBS or mounting medium to the dish and visualize the cells using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and DAPI/Hoechst.
Caption: Workflow from this compound probe synthesis to in vitro and in vivo imaging and analysis.
Protocol 3: In Vivo Tumor Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for non-invasive imaging of tumors in live mice using a this compound probe conjugated to a near-infrared (NIR) dye or a radionuclide.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Integrin-positive cancer cell line (e.g., U87MG)
-
Matrigel (optional, for promoting tumor growth)
-
This compound-NIR dye conjugate or radiolabeled this compound
-
Anesthesia (e.g., isoflurane)
-
In Vivo Imaging System (IVIS for fluorescence; SPECT/CT or PET for radionuclide)
Procedure:
-
Tumor Xenograft Establishment:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or serum-free medium, optionally mixing 1:1 with Matrigel.
-
Subcutaneously inject 2-5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³), typically within 1-2 weeks.
-
-
Probe Administration:
-
Once tumors are established, administer the this compound-imaging probe via intravenous (tail vein) injection. The typical dose depends on the probe but is often in the range of 5-10 nmol for fluorescent probes or 5-10 MBq for radiolabeled probes.
-
-
Blocking Control: In a control group of mice, co-inject a 50- to 100-fold excess of unlabeled cRGD peptide along with the imaging probe to demonstrate target specificity.
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) using the appropriate imaging modality. This allows for the determination of the optimal time point for maximal tumor-to-background contrast.
-
-
Biodistribution Analysis (Terminal Step):
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle, etc.).
-
Measure the fluorescence or radioactivity in each organ using the imaging system or a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to quantitatively assess probe distribution and tumor targeting efficiency.
-
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of RGD-containing ligands in targeting cellular integrins: Applications for ovarian cancer virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cGGRGD Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic Arg-Gly-Asp (cRGD) peptide motif is a well-characterized ligand for several integrin receptors, most notably αvβ3. Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation.[1][2][3] The overexpression of αvβ3 integrin on activated endothelial cells and various tumor cells makes it an attractive target for diagnostic imaging and targeted drug delivery.[1][4]
This document provides detailed protocols for performing cGGRGD binding assays, a fundamental tool for screening and characterizing compounds that target the αvβ3 integrin. The protocols described herein focus on a fluorescence-based competitive binding assay, which offers a non-radioactive and robust method for determining the binding affinity of test compounds.
Key Concepts
-
Integrins: Heterodimeric transmembrane receptors composed of α and β subunits.
-
RGD Motif: A tripeptide sequence (Arg-Gly-Asp) found in extracellular matrix proteins that is recognized by several integrins.
-
Cyclic RGD Peptides (e.g., this compound): Synthetic peptides with enhanced stability and binding affinity for specific integrins compared to their linear counterparts.
-
Competitive Binding Assay: An assay format where an unlabeled test compound competes with a labeled ligand (e.g., fluorescently tagged this compound) for binding to a receptor. The displacement of the labeled ligand is used to determine the binding affinity (IC50) of the test compound.
Data Presentation
Table 1: Representative Cell Lines for αvβ3 Integrin Expression
| Cell Line | Cancer Type | αvβ3 Expression Level | Reference |
| U87MG | Glioblastoma | High | |
| MDA-MB-231 | Breast Cancer | High | |
| MDA-MB-435 | Melanoma | High | |
| A549 | Lung Carcinoma | Moderate | |
| PC-3 | Prostate Cancer | Low to Moderate | |
| HT29 | Colon Cancer | Moderate | |
| HepG2 | Hepatocellular Carcinoma | Low | |
| L02 | Normal Liver | Very Low/Negative |
Table 2: Example IC50 Values for cRGD Peptides in Competitive Binding Assays
| Compound | Labeled Ligand | Cell Line | IC50 (nM) | Reference |
| FITC-Galacto-RGD2 | ¹²⁵I-echistatin | U87MG | 28 ± 8 | |
| FITC-3P-RGD2 | ¹²⁵I-echistatin | U87MG | 32 ± 7 | |
| FITC-RGD2 | ¹²⁵I-echistatin | U87MG | 89 ± 17 | |
| E[c(RGDyK)]₂ | ¹²⁵I-echistatin | U87MG | 79.2 ± 4.2 | |
| FPTA-RGD2 | ¹²⁵I-echistatin | U87MG | 144 ± 6.5 | |
| c(RGDyK) | ¹²⁵I-echistatin | U87MG | ~50 |
Experimental Protocols
Protocol 1: Cell Culture
-
Cell Line Maintenance: Culture U87MG cells (or another suitable cell line with high αvβ3 expression) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.
Protocol 2: Fluorescence-Based Whole-Cell Competitive Binding Assay
This protocol details a competitive binding assay to determine the IC50 value of a test compound against the αvβ3 integrin using a fluorescently labeled this compound peptide.
Materials:
-
U87MG cells (or other high αvβ3-expressing cells)
-
Fluorescently labeled this compound peptide (e.g., FITC-c(RGDfK))
-
Unlabeled this compound peptide (for determining non-specific binding)
-
Test compounds
-
Binding Buffer: 20 mM Tris, 150 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed U87MG cells into a 96-well black, clear-bottom plate at a density of 3 x 10⁵ cells per well and allow them to attach and grow for 24 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled this compound peptide in Binding Buffer. The final concentration used in the assay should be at or below its dissociation constant (Kd), typically in the low nanomolar range.
-
Prepare a series of dilutions of the test compound in Binding Buffer.
-
Prepare a high concentration solution of unlabeled this compound peptide (e.g., 10 µM) in Binding Buffer to determine non-specific binding.
-
-
Assay Incubation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells twice with PBS.
-
Add 50 µL of Binding Buffer to the "total binding" wells.
-
Add 50 µL of the unlabeled this compound peptide solution to the "non-specific binding" wells.
-
Add 50 µL of the different dilutions of the test compound to the "competition" wells.
-
Add 50 µL of the fluorescently labeled this compound peptide solution to all wells.
-
The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C for 2 hours.
-
-
Washing:
-
Remove the incubation solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove unbound fluorescent peptide.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., FITC: Ex/Em = 490/525 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "non-specific binding" wells from all other wells to obtain the specific binding.
-
Plot the specific binding as a percentage of the "total binding" against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescently labeled this compound peptide.
-
Mandatory Visualization
Caption: Workflow for the this compound competitive binding assay.
Caption: Simplified αvβ3 integrin signaling cascade.
References
Application Notes and Protocols for Fluorescent Labeling of CGGRGD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide CGGRGD is a well-characterized ligand for several integrin receptors, particularly αvβ3, which is overexpressed in many types of cancer cells and angiogenic blood vessels. Fluorescent labeling of this compound allows for the visualization and tracking of these integrins, making it a valuable tool in cancer research, drug development, and molecular imaging. These application notes provide detailed protocols for the conjugation of fluorophores to this compound, purification of the labeled peptide, and its application in cellular imaging.
Choosing a Fluorophore
The selection of a fluorophore depends on the specific application, including the imaging modality and the desired spectral properties. Commonly used fluorophores for labeling RGD peptides include fluorescein isothiocyanate (FITC) and cyanine dyes (e.g., Cy5, Cy5.5, Cy7).[1][2]
Table 1: Commonly Used Fluorophores for Labeling this compound
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| FITC | ~494 | ~518 | Bright green fluorescence, widely available, cost-effective.[3] |
| Cy5 | ~650 | ~670 | Bright far-red fluorescence, good for in vivo imaging due to reduced tissue autofluorescence.[4][5] |
| Cy5.5 | ~675 | ~694 | Near-infrared (NIR) fluorescence, deeper tissue penetration for in vivo imaging. |
| Cy7 | ~750 | ~776 | Near-infrared (NIR) fluorescence, optimal for deep tissue in vivo imaging. |
Experimental Protocols
Protocol 1: Labeling of this compound with Amine-Reactive Fluorophores (e.g., FITC, Cy5-NHS ester)
This protocol describes the labeling of the primary amine on the lysine residue within a c(RGDfK)-type peptide, which is analogous to the free amine available in this compound for conjugation.
Materials:
-
Cyclic this compound peptide
-
Amine-reactive fluorophore (e.g., Fluorescein isothiocyanate (FITC) or Cy5-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5) or Sodium borate buffer (pH 8.5)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (optional, for FITC labeling)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
UV-Vis spectrophotometer and Fluorometer
Procedure:
-
Peptide Preparation: Dissolve the cyclic this compound peptide in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Fluorophore Preparation: Immediately before use, dissolve the amine-reactive fluorophore in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Slowly add a 5-10 molar excess of the dissolved fluorophore to the peptide solution while gently vortexing.
-
For FITC labeling, 25 equivalents of TEA or DIPEA can be added to the reaction mixture.
-
Incubate the reaction mixture for 1-4 hours at room temperature in the dark, with continuous stirring.
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding hydroxylamine or Tris buffer to a final concentration of 50-100 mM and incubating for another 30-60 minutes.
-
Purification:
-
Purify the fluorescently labeled this compound peptide from unreacted fluorophore and unlabeled peptide using preparative RP-HPLC.
-
Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance maximum of the fluorophore and the peptide bond (around 220 nm).
-
Collect the fractions containing the desired product.
-
-
Characterization and Quantification:
-
Confirm the identity of the labeled peptide by mass spectrometry. The mass should correspond to the sum of the peptide and the fluorophore mass.
-
Determine the concentration and degree of labeling (DOL) using UV-Vis spectrophotometry. Measure the absorbance at the protein absorption maximum (~280 nm) and the fluorophore's absorption maximum. The DOL can be calculated using the Beer-Lambert law.
-
Characterize the fluorescence properties (excitation and emission spectra, quantum yield) using a fluorometer.
-
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cell Imaging with Fluorescently Labeled this compound
This protocol outlines the use of fluorescently labeled this compound to visualize integrin-expressing cells.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioblastoma cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled this compound
-
Unlabeled cRGD peptide (for blocking experiment)
-
Glass-bottom culture dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the integrin-expressing cells onto glass-bottom dishes or chamber slides and culture them until they reach the desired confluency.
-
Preparation of Labeling Solution: Prepare a working solution of the fluorescently labeled this compound in serum-free cell culture medium or a suitable buffer (e.g., binding buffer: 20 mM Tris, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, and 0.1% bovine serum albumin) at a concentration of 1-10 µM.
-
Blocking Experiment (Control): To demonstrate specificity, pre-incubate a set of cells with a high concentration (e.g., 20 µM) of unlabeled cRGD peptide for 30 minutes at 37°C before adding the fluorescently labeled peptide.
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing: Remove the labeling solution and wash the cells three to five times with cold PBS to remove unbound fluorescent peptide.
-
Imaging:
-
Add fresh medium or PBS to the cells.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Quantitative Data
Table 2: Representative Binding Affinities of Fluorescently Labeled RGD Peptides
| Labeled Peptide | Cell Line | IC50 (nM) | Reference |
| FITC-Galacto-RGD2 | U87MG | 28 ± 8 | |
| FITC-3P-RGD2 | U87MG | 32 ± 7 | |
| FITC-RGD2 | U87MG | 89 ± 17 | |
| Cy5.5-c(RGDyK) | U87MG | 42.9 ± 1.2 | |
| Cy5.5-E[c(RGDyK)]2 | U87MG | 27.5 ± 1.2 | |
| Cy5.5-E{E[c(RGDyK)]2}2 | U87MG | 12.1 ± 1.3 |
Visualizations
Signaling Pathway
The binding of this compound to integrin αvβ3 triggers a cascade of intracellular signaling events, primarily through the recruitment of focal adhesion kinase (FAK) and Src family kinases. This signaling pathway plays a crucial role in cell adhesion, migration, proliferation, and survival.
Experimental Workflow
The overall workflow for labeling this compound and its application in cell imaging involves several key steps, from peptide synthesis to data analysis.
Logical Relationship of Labeling Chemistry
The most common method for labeling peptides with fluorophores involves the reaction of an amine-reactive dye with a primary amine on the peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of oligosaccharides labeled with cyanine dyes using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CGGRGD Peptide in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CGGRGD peptide is a synthetic, cysteine-terminated derivative of the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence.[1][2] As a fibronectin-mimetic peptide, this compound demonstrates high affinity and selectivity for αvβ3 integrin, a heterodimeric transmembrane receptor.[1] Integrin αvβ3 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. While expressed at low levels in mature endothelial cells, its expression is significantly upregulated on activated endothelial cells within the neovasculature of tumors and in other pathological conditions.[3][4] This differential expression makes αvβ3 an important molecular target for both diagnosing and treating rapidly growing tumors.
The this compound peptide's structure is advantageous for research and development. The core RGD motif mimics extracellular matrix (ECM) proteins like vitronectin and fibronectin, enabling it to bind to integrin receptors. The addition of a terminal cysteine residue provides a reactive thiol group, allowing for straightforward conjugation to imaging agents (e.g., radiolabels, fluorescent dyes) or therapeutic payloads, making it an excellent tool for targeted delivery and molecular imaging.
Mechanism of Action: Targeting Integrin αvβ3
The primary mechanism of the this compound peptide in angiogenesis models revolves around its interaction with αvβ3 integrin on endothelial cells. This interaction can be leveraged in two main ways:
-
Antagonism of Angiogenesis: By binding to αvβ3, the peptide competitively inhibits the binding of natural ECM ligands. This disruption interferes with essential endothelial cell functions required for angiogenesis, such as adhesion, migration, proliferation, and survival, ultimately leading to an anti-angiogenic effect. Studies have shown that cyclic RGD peptides can induce apoptosis in angiogenic blood vessels and impair tumor growth and metastasis.
-
Targeted Delivery: When conjugated to other molecules, the this compound peptide acts as a homing device, delivering its payload specifically to cells overexpressing αvβ3 integrin, such as those in the tumor neovasculature. This is the basis for its use in developing targeted radiotracers for non-invasive imaging (PET, SPECT) and for delivering anti-cancer drugs directly to the tumor site, potentially increasing efficacy and reducing systemic toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound peptide and its derivatives in angiogenesis research.
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference |
|---|---|---|
| Sequence | Cys-Gly-Gly-Arg-Gly-Asp | |
| Molecular Weight | 563.59 g/mol | |
| Molecular Formula | C₁₉H₃₃N₉O₉S |
| Purity | > 95% | |
Table 2: Anti-proliferative Activity of RGD-based Peptides on HUVECs
| Peptide | IC₅₀ (ng/mL) | Notes | Reference |
|---|---|---|---|
| RGD | 3000 | Baseline anti-proliferative activity. | |
| FAKLFRGD | 200 | Combination with FAKLF peptide enhances activity. | |
| RGDFAKLF | 136.7 | N-terminal fusion shows slightly higher potency. |
| Peptide V1 | ~60% inhibition at 210 µM | A different VEGF-blocking peptide, for context. | |
Table 3: In Vivo Effects of Cyclic RGD Peptides on Angiogenesis and Tumor Growth
| Parameter | Observation | Experimental Model | Reference |
|---|---|---|---|
| Functional Vessel Density | Significant Reduction | Dorsal skinfold chamber with transplanted tumors | |
| Tumor Growth | Significantly Delayed (P<0.05) | Subcutaneous solid tumors | |
| Metastasis | Significantly Inhibited (P<0.05) | Subcutaneous solid tumors |
| Red Blood Cell Velocity | Significantly Reduced (P<0.05) | Tumor microcirculation | |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments used to evaluate the this compound peptide in angiogenesis are provided below.
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, providing a rapid model of the later stages of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound peptide or its conjugates, and relevant controls
-
Sterile, pre-cooled 96-well tissue culture plates
-
Pre-cooled pipette tips
Procedure:
-
Plate Coating: Thaw the BME solution on ice overnight at 4°C. Using pre-cooled pipette tips, add 50 µL of the BME solution to each well of a pre-cooled 96-well plate. Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to polymerize and form a solid gel.
-
Cell Seeding: Harvest HUVECs and resuspend them in assay medium (serum-reduced) to a concentration of 1-2 x 10⁵ cells/mL. Prepare serial dilutions of the this compound peptide or its conjugates in the same medium.
-
Treatment: Add the cell suspension containing the test compounds to the BME-coated wells (e.g., 150 µL per well). Include positive (e.g., VEGF) and negative (vehicle) controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 to 18 hours. Tube formation typically begins within 2-4 hours.
-
Imaging and Quantification:
-
Carefully observe the formation of capillary-like networks using an inverted phase-contrast microscope.
-
Capture images from several representative fields for each well.
-
(Optional) For fluorescent visualization, cells can be pre-labeled with Calcein AM before seeding.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points (junctions), and number of enclosed loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 2: In Vivo Matrigel Plug Assay
This widely used in vivo model evaluates angiogenesis by subcutaneously implanting a BME plug containing pro-angiogenic factors. The host response, including endothelial cell infiltration and new vessel formation within the plug, can be quantified.
Materials:
-
Matrigel® (Growth Factor Reduced)
-
Pro-angiogenic factor (e.g., FGF-2 or VEGF)
-
This compound peptide or conjugate, and controls
-
6-8 week old mice (e.g., C57BL/6 or athymic nude)
-
Cold, sterile syringes and needles
-
Reagents for histological analysis (formalin, paraffin, anti-CD31 antibody)
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with the desired concentration of a pro-angiogenic factor (e.g., 150 ng/mL FGF-2) and the test compound (this compound peptide or conjugate). The final volume per injection is typically 0.3-0.5 mL. Keep the mixture on ice at all times to prevent premature gelation.
-
Injection: Anesthetize the mouse. Using a pre-cooled syringe, subcutaneously inject the Matrigel mixture into the dorsal flank of the mouse. The liquid will quickly form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for host cells and blood vessels to invade the plug. The duration can be optimized based on the specific research question.
-
Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Quantification:
-
Histology: Fix the plugs in 10% formalin, embed in paraffin, and section. Perform immunohistochemistry (IHC) using an antibody against an endothelial cell marker like CD31 (PECAM-1) to stain the blood vessels. Quantify the vessel density by computerized image analysis.
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an index of blood perfusion.
-
RT-qPCR: Homogenize the plug in TRIzol to extract RNA. Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA levels of endothelial-specific genes, such as CD31 or VE-cadherin, to quantify the endothelial cell infiltrate.
-
Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM is a highly vascularized extraembryonic membrane of the chick embryo. It is a well-established in vivo model to study angiogenesis and the effects of pro- or anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator (37°C, ~60% humidity)
-
Small rotary saw or Dremel tool
-
Sterile carriers (e.g., Whatman filter paper disks, silicone O-rings)
-
This compound peptide or conjugate, and controls
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized eggs in a humidified incubator at 37°C for 3 days.
-
Windowing: On embryonic day 3 or 4, carefully create a small, square window (approx. 1 cm²) in the eggshell over the air sac, taking care not to damage the underlying CAM.
-
Sample Application: Dissolve the test compound (this compound peptide) and controls in a sterile vehicle (e.g., PBS). Apply a small volume (e.g., 10 µL) onto a sterile carrier like a filter disk or place it within a silicone O-ring placed on the CAM surface. Gently place the carrier onto the CAM, avoiding major pre-existing blood vessels.
-
Sealing and Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Analysis:
-
On the day of analysis, remove the seal and observe the CAM under a stereomicroscope.
-
The angiogenic response is characterized by the convergence of new blood vessels toward the carrier in a "spoke-wheel" pattern. An anti-angiogenic response is seen as an avascular zone around the carrier.
-
Capture high-resolution images of the area surrounding the carrier.
-
Quantify the results by counting the number of branching blood vessels directed toward the sample or measuring the area of the avascular zone. Compare the results to negative (vehicle) and positive (e.g., bFGF) controls.
-
References
- 1. This compound Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled cyclic RGD peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CGGRGD Stability in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are a promising class of molecules for targeted drug delivery and therapy, particularly in oncology. The RGD sequence specifically binds to integrins, a family of cell surface receptors that are overexpressed on various tumor cells and angiogenic endothelial cells. The cyclic structure of these peptides, such as CGGRGD, enhances their stability against proteolytic degradation in serum compared to their linear counterparts, a critical attribute for therapeutic efficacy.[1] This document provides detailed methods for assessing the stability of the cyclic peptide this compound in serum, a crucial step in its preclinical development.
The interaction of RGD peptides with integrins, such as αvβ3, triggers intracellular signaling cascades that can influence cell adhesion, migration, proliferation, and survival.[2] Understanding these pathways is vital for elucidating the mechanism of action of RGD-based therapeutics. A key signaling axis activated upon RGD-integrin binding involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase, which in turn phosphorylate various downstream targets to modulate cellular processes.
Data Presentation: Serum Stability of Cyclic RGD Peptides
| Peptide ID | Description | Matrix | Half-life (t½) | Analytical Method | Reference |
| 111In-DOTA-EB-cRGDfK | Radiolabeled cyclic RGD peptide with an Evans blue derivative | Blood | 77.3 h | Radioactivity measurement | [3] |
| 111In-DOTA-cRGDfK | Radiolabeled cyclic RGD peptide | Blood | 17.2 h | Radioactivity measurement | [3] |
| 18F-AH111585 | Radiolabeled cyclic RGD peptide (ACDCRGDCFCG) | Plasma | ~10 min | Radioactivity measurement | [4] |
| Peptide 1 (Tam-labeled) | Fluorescently labeled peptide | Human Blood Plasma | 43.5 h | RP-HPLC with fluorescence detection | |
| Peptide 3 (Tam-labeled) | Fluorescently labeled peptide | Human Blood Plasma | 50.5 h | RP-HPLC with fluorescence detection |
Experimental Protocols
Protocol 1: Serum Stability Assessment of this compound using RP-HPLC
This protocol outlines a standard procedure to determine the in vitro half-life of this compound in human serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound peptide (lyophilized, >95% purity)
-
Human Serum (pooled, commercially available)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
RP-HPLC system with UV detector
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Working Serum: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant.
-
Precipitating Solution (1% TFA in ACN): Prepare a 1% (v/v) solution of TFA in acetonitrile.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Serum Stability Assay Procedure:
-
Incubation:
-
Pre-warm an aliquot of the working serum to 37°C.
-
Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Protein Precipitation:
-
To the 50 µL aliquot, add 100 µL of ice-cold precipitating solution (1% TFA in ACN).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a standard volume (e.g., 20 µL) onto the RP-HPLC system.
-
Use a C18 column and a gradient elution, for example, from 5% to 60% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.
-
Monitor the absorbance at 220 nm.
-
Identify the peak corresponding to the intact this compound based on the retention time of a standard solution.
-
Integrate the peak area of the intact peptide at each time point.
-
4. Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time.
-
Determine the half-life (t½) by fitting the data to a one-phase decay model.
Protocol 2: Serum Stability Assessment of this compound using LC-MS
For higher specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This method is particularly useful for identifying degradation products.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of Formic Acid (FA), LC-MS grade.
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole).
2. Preparation of Solutions:
-
Similar to Protocol 1, but use FA instead of TFA for mobile phases if better for MS ionization.
-
LC-MS Mobile Phase A: 0.1% (v/v) FA in water.
-
LC-MS Mobile Phase B: 0.1% (v/v) FA in acetonitrile.
3. Serum Stability Assay and Sample Preparation:
-
Follow the incubation and protein precipitation steps as described in Protocol 1.
4. Sample Analysis by LC-MS:
-
Inject the supernatant onto the LC-MS system.
-
Use a suitable C18 column for peptide separation.
-
The mass spectrometer should be set to monitor the mass-to-charge ratio (m/z) of the intact this compound peptide.
-
Quantification can be performed using selected ion monitoring (SIM) or by integrating the peak area from the total ion chromatogram (TIC) corresponding to the intact peptide.
5. Data Analysis:
-
Similar to Protocol 1, calculate the percentage of intact peptide remaining and determine the half-life.
-
The MS data can also be analyzed to identify the m/z of potential degradation products, providing insights into the cleavage sites of the peptide.
Visualizations
References
- 1. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of RGD-Mimetic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine-glycine-aspartic acid (RGD) tripeptide sequence is a key recognition motif for integrin receptors, which are transmembrane proteins crucial for cell adhesion, signaling, migration, and survival.[1] RGD-mimetic peptides, synthetic peptides that mimic this natural sequence, have emerged as versatile tools in biomedical research and drug development. Their ability to selectively target cells expressing specific integrins has led to a wide range of practical applications, from targeted drug delivery and in vivo imaging to promoting tissue regeneration.
These application notes provide an overview of the key applications of RGD-mimetic peptides, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
I. Targeted Drug Delivery
RGD-mimetic peptides are extensively used to target therapeutic agents to cells that overexpress certain integrins, such as cancer cells and angiogenic endothelial cells.[1] By conjugating these peptides to nanoparticles, liposomes, or directly to drugs, targeted delivery can enhance therapeutic efficacy while minimizing off-target side effects.[1][2]
Quantitative Data: Integrin Binding Affinities of RGD-Mimetic Peptides
The binding affinity of RGD-mimetic peptides to integrins is a critical determinant of their targeting efficiency. This affinity is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The structure of the peptide, including its conformation (linear vs. cyclic) and multimerization, significantly influences its binding affinity. Cyclic RGD peptides generally exhibit higher affinity and stability compared to their linear counterparts due to conformational rigidity.[3]
| Peptide Type | Integrin Target | IC50 (nM) | Kd (nM) | Reference(s) |
| Linear RGD | αvβ3 | >100 | - | |
| Cyclic RGD (c(RGDfK)) | αvβ3 | 38.5 ± 4.5 | 10.3 ± 1.14 | |
| Dimeric RGD (E[c(RGDfK)]2) | αvβ3 | 8.0 ± 2.8 | - | |
| Tetrameric RGD | αvβ3 | 7 ± 2 | 3.87 | |
| Linear RGD | α5β1 | 335 | - | |
| Cyclic RGD Peptidomimetic | α5β1 | 25.7 ± 6.2 | - | |
| Linear RGD | αvβ5 | 440 | - | |
| Cyclic RGD (c(RGDfV)) | αvβ5 | - | - |
Experimental Protocol: In Vivo Tumor Targeting with RGD-Conjugated Fluorescent Nanoparticles
This protocol describes the use of RGD-conjugated nanoparticles for in vivo fluorescence imaging of tumors that overexpress αvβ3 integrin.
Materials:
-
RGD-conjugated near-infrared (NIR) fluorescent nanoparticles (e.g., QD800-RGD).
-
Control non-targeted nanoparticles (e.g., PEG-coated NIR fluorescent nanoparticles).
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous U87MG human glioblastoma xenografts).
-
In vivo fluorescence imaging system (e.g., IVIS).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Animal Model: Establish subcutaneous tumors by injecting U87MG cells into the flank of athymic nude mice. Allow tumors to grow to a suitable size (e.g., 200–500 mm³).
-
Nanoparticle Preparation: Resuspend the RGD-conjugated and control nanoparticles in sterile PBS to the desired concentration (e.g., 1 µM).
-
Injection: Administer a single intravenous (tail vein) injection of the nanoparticle suspension (e.g., 200 µL per mouse).
-
In Vivo Imaging: At various time points post-injection (e.g., 0.5, 1, 4, 6, 18, and 24 hours), anesthetize the mice and acquire fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for the NIR dye.
-
Image Analysis: Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle) at each time point. Calculate the tumor-to-background ratio to assess targeting efficiency.
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo fluorescence imaging to confirm nanoparticle biodistribution.
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of CGGRGD Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the solubility of the CGGRGD peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its solubility important?
A1: The this compound peptide is a synthetic peptide containing the Arginine-Glycine-Aspartate (RGD) sequence, flanked by two glycine residues and an N-terminal cysteine. This peptide is a ligand for αvβ3 integrins, playing a crucial role in cell adhesion research and targeted drug delivery.[1] Proper solubilization is critical for accurate quantification and to ensure the peptide's biological activity in experimental assays. Poor solubility can lead to aggregation, reducing the effective concentration and potentially causing experimental artifacts.
Q2: What are the main factors influencing the solubility of the this compound peptide?
A2: The solubility of the this compound peptide is influenced by several factors inherent to its amino acid composition:
-
Amino Acid Composition: The presence of both charged (Arginine - basic, Aspartic acid - acidic) and polar (Cysteine, Glycine) amino acids contributes to its overall solubility profile.[2]
-
Net Charge and pH: The overall charge of the peptide is pH-dependent. At its isoelectric point (pI), the pH at which the net charge is zero, a peptide's solubility is at its minimum. Adjusting the pH away from the pI can significantly improve solubility.
-
Peptide Aggregation: Peptides can self-associate and form aggregates, particularly at high concentrations, which reduces solubility. This can be influenced by factors like temperature, ionic strength, and the solvent used.
Q3: What are the recommended storage conditions for the lyophilized this compound peptide and its solutions?
A3: To ensure the stability of your this compound peptide:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[3]
-
Peptide Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. Due to the presence of cysteine, which is prone to oxidation, it is advisable to use oxygen-free solvents or buffers.
Troubleshooting Guide
Issue 1: The this compound peptide does not dissolve in aqueous buffers (e.g., PBS).
-
Possible Cause: The net charge of the peptide at the pH of the buffer may be close to its isoelectric point (pI), leading to minimal solubility. The concentration of the peptide might also be too high for the aqueous buffer.
-
Troubleshooting Steps:
-
Determine the Net Charge: The this compound peptide has one acidic residue (Aspartic Acid, D) and one basic residue (Arginine, R). The N-terminal Cysteine and C-terminal Aspartate contribute to the overall charge. At neutral pH, the net charge is close to zero.
-
Adjust the pH:
-
For a peptide with a net positive charge, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then dilute it with your desired buffer.
-
For a peptide with a net negative charge, a slightly basic solution (e.g., 0.1M ammonium bicarbonate) can be used for initial dissolution.
-
-
Use Organic Solvents: If pH adjustment is ineffective, a small amount of an organic solvent can be used to dissolve the peptide first.
-
Issue 2: The peptide solution is cloudy or contains visible particulates.
-
Possible Cause: This indicates that the peptide has not fully dissolved and may be present as a suspension or has aggregated.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to aid dissolution. Brief periods of sonication can help break up small aggregates.
-
Gentle Warming: Gently warming the solution may improve solubility. However, avoid excessive heat as it can degrade the peptide.
-
Centrifugation: Before use, centrifuge the solution to pellet any undissolved peptide. Use the supernatant for your experiment, but be aware that the actual concentration will be lower than intended.
-
Re-dissolve in Organic Solvent: If the peptide has precipitated out of an aqueous solution, it may be necessary to lyophilize the sample to remove the water and then attempt to re-dissolve it in an organic solvent.
-
Issue 3: Inconsistent experimental results are observed.
-
Possible Cause: This could be due to inaccurate peptide concentration resulting from incomplete solubilization or degradation of the peptide.
-
Troubleshooting Steps:
-
Confirm Complete Solubilization: Ensure your peptide solution is clear and free of particulates before use.
-
Prepare Fresh Solutions: Avoid using old peptide solutions, as degradation can occur over time, especially in aqueous buffers.
-
Accurate Pipetting: When preparing stock solutions from a small amount of lyophilized powder, ensure accurate weighing and solvent addition.
-
Proper Storage: Adhere strictly to the recommended storage conditions to maintain peptide integrity.
-
Data Presentation
Table 1: Solubility of this compound and a Related RGD Peptide in Various Solvents.
| Peptide Sequence | Solvent | Reported Solubility (mg/mL) | Notes |
| This compound | DMSO | 100 | Requires sonication. |
| GRGDNP (trifluoroacetate salt) | DMSO | ~5 | Not the same peptide, for comparison. |
| GRGDNP (trifluoroacetate salt) | Dimethyl formamide (DMF) | ~14 | Not the same peptide, for comparison. |
| GRGDNP (trifluoroacetate salt) | PBS (pH 7.2) | ~0.33 | Not the same peptide, for comparison. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Peptide
This protocol provides a step-by-step method for dissolving the lyophilized this compound peptide.
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator. This prevents moisture from condensing on the peptide, which can lead to degradation.
-
Initial Solubility Test (Recommended): If you have a sufficient amount, test the solubility of a small portion of the peptide first to determine the optimal solvent without risking the entire sample.
-
Solvent Selection and Preparation:
-
Primary Choice (for high concentration stock): Use newly opened, anhydrous Dimethyl Sulfoxide (DMSO).
-
Secondary Choice (for aqueous-based assays): Prepare sterile, distilled water or a suitable buffer (e.g., PBS). If necessary, prepare a 10% acetic acid solution or a 0.1M ammonium bicarbonate solution for pH adjustment.
-
-
Dissolution Process:
-
For DMSO Stock Solution (up to 100 mg/mL): a. Add the appropriate volume of DMSO to the vial to achieve the desired concentration. b. Vortex the vial briefly. c. Place the vial in a bath sonicator and sonicate until the peptide is completely dissolved. The solution should be clear.
-
For Aqueous Solutions: a. Based on the calculated net charge of the this compound peptide (which is near neutral), first attempt to dissolve it in sterile water or your experimental buffer. Add the solvent and vortex. b. If solubility is poor, try adjusting the pH. For this peptide, a slightly acidic environment may be beneficial. Add a small amount of 10% acetic acid and vortex. c. If the peptide remains insoluble, the use of an organic solvent for initial solubilization is recommended (see DMSO protocol above).
-
-
Dilution into Aqueous Buffer:
-
If a high-concentration stock solution in DMSO was prepared, it can be diluted into your aqueous experimental buffer.
-
Slowly add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This prevents localized high concentrations of the peptide which can cause it to precipitate.
-
-
Final Preparation and Storage:
-
Once dissolved, if not for immediate use, aliquot the solution into single-use tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Coating Cell Culture Plates with this compound Peptide
This protocol outlines the steps for coating cell culture surfaces with the this compound peptide to promote cell adhesion.
-
Prepare a Sterile Peptide Solution:
-
Dissolve the this compound peptide in a sterile, serum-free medium or Phosphate-Buffered Saline (PBS) to a stock concentration (e.g., 1 mg/mL). If solubility is an issue, first dissolve in a minimal amount of DMSO and then dilute with the sterile medium or PBS. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
-
Dilute to Working Concentration:
-
Dilute the stock solution to the desired working concentration using a serum-free medium or PBS. A typical working concentration range is 1-10 µg/mL.
-
-
Coat the Culture Surface:
-
Add a sufficient volume of the diluted peptide solution to cover the entire surface of the cell culture plate or dish.
-
Incubate at room temperature or 37°C for 1-2 hours in a sterile environment (e.g., a laminar flow hood).
-
-
Remove Excess Peptide and Wash:
-
After incubation, aspirate the peptide solution from the culture surface.
-
Gently rinse the surface with sterile water or PBS to remove any unbound peptide. Be careful not to scratch the coated surface.
-
-
Cell Seeding:
-
The coated plates are now ready for seeding cells. They can be used immediately or stored at 2-10°C in a sterile, air-dried state.
-
Visualizations
Caption: Experimental workflow for this compound peptide preparation and use.
Caption: Troubleshooting workflow for this compound peptide solubility issues.
Caption: Simplified αvβ3 integrin signaling pathway activated by this compound.
References
Technical Support Center: CGGRGD Peptide Synthesis
Welcome to the technical support center for the synthesis of the CGGRGD peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this cysteine-containing RGD peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the synthesis of the this compound peptide?
The synthesis of the this compound peptide presents several challenges due to its specific amino acid composition. Key difficulties include:
-
Aggregation: The presence of two glycine residues can promote the formation of secondary structures like β-sheets, leading to peptide aggregation on the resin. This can result in incomplete coupling and deprotection steps, lowering the overall yield and purity.[1]
-
Purification: The arginine residue, with its highly basic guanidinium side chain, can cause peak tailing and poor resolution during reversed-phase high-performance liquid chromatography (RP-HPLC) due to interactions with the silica-based column matrix.[2]
-
Cysteine-Related Side Reactions: The thiol group of cysteine is highly reactive and can lead to several side reactions if not properly protected, including racemization during coupling and oxidation to form disulfide bridges (dimerization) after cleavage.[3][4]
-
Aspartimide Formation: The aspartic acid residue within the RGD motif is prone to the formation of a stable five-membered aspartimide ring, which is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[5]
Q2: How can I minimize aggregation during the synthesis of this compound?
Aggregation of the growing peptide chain on the solid support can significantly hinder the synthesis. To mitigate this, consider the following strategies:
-
Use of specialized resins: Employing resins with a lower loading capacity or those designed to minimize inter-chain interactions, such as PEGylated resins, can be beneficial.
-
Microwave-assisted synthesis: Microwave energy can help to disrupt hydrogen bonding and prevent the formation of secondary structures that lead to aggregation.
-
Chaotropic agents: The addition of chaotropic salts, such as NaClO4 or KSCN, to the coupling and deprotection solutions can disrupt aggregation.
-
Solvent choice: Switching from dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can improve solvation of the peptide chain.
Q3: What is the best strategy for protecting the cysteine residue in this compound?
Proper protection of the cysteine thiol group is critical. For routine synthesis where a free thiol is desired in the final product, the trityl (Trt) protecting group is highly recommended. It is stable during the synthesis but readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step. To prevent reattachment of the trityl cation to the deprotected thiol, it is crucial to use a scavenger like triisopropylsilane (TIS) in the cleavage cocktail.
Q4: How can I prevent aspartimide formation at the aspartic acid residue?
Aspartimide formation is a base-catalyzed side reaction. To minimize its occurrence:
-
Use of additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution used for Fmoc deprotection can reduce aspartimide formation.
-
Alternative deprotection reagents: Using a less nucleophilic base like piperazine instead of piperidine for Fmoc removal has been shown to decrease this side reaction.
-
Sterically hindered protecting groups: Utilizing more sterically hindered protecting groups on the aspartic acid side chain can also suppress aspartimide formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low crude peptide yield | - Incomplete coupling reactions due to aggregation. - Steric hindrance from the arginine side chain. - Loss of peptide during washing steps. | - Implement strategies to minimize aggregation (see FAQ Q2). - Perform a double coupling for the arginine residue. - Ensure proper swelling of the resin before synthesis. |
| Poor peak shape (tailing) during HPLC purification | - Interaction of the positively charged arginine residue with residual silanol groups on the C18 column. | - Use a mobile phase with a lower pH (e.g., 0.1% TFA) to ensure full protonation of the arginine side chain and minimize ionic interactions. - Employ a column with end-capping to reduce the number of free silanol groups. |
| Presence of a +152 Da impurity in the mass spectrum | - Dimerization of the peptide through disulfide bond formation between two cysteine residues. | - Add a reducing agent like dithiothreitol (DTT) to the cleavage cocktail or the purification buffers. - Keep the peptide solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of a -18 Da impurity in the mass spectrum | - Aspartimide formation at the aspartic acid residue. | - Optimize Fmoc deprotection conditions (see FAQ Q4). - If significant, repurification of the desired peptide may be necessary. |
| Incomplete cleavage from the resin | - Insufficient cleavage cocktail volume or reaction time. - Inefficient cleavage of the specific linker used. | - Ensure a sufficient volume of cleavage cocktail is used to fully swell and cover the resin. - Extend the cleavage time, but monitor for potential side reactions. - Confirm the appropriate cleavage cocktail for the resin linker being used. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For Arginine, a double coupling may be beneficial.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (D, G, R, G, C).
-
Final Fmoc Deprotection: After coupling the final amino acid (Cysteine), perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Cleavage and Deprotection
Caution: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Preparation of Cleavage Cocktail: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction:
-
Add the dried peptide-resin to a reaction vessel.
-
Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatography Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a good starting point.
-
Detection: Monitor the absorbance at 210-220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: General workflow for the solid-phase synthesis of the this compound peptide.
Caption: Simplified RGD-Integrin signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing cGGRGD Conjugation Efficiency
Welcome to the technical support center for cGGRGD conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your this compound conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the terminal cysteine in the this compound peptide?
The terminal cysteine residue is crucial for site-specific conjugation. Its sulfhydryl (thiol) group is a strong nucleophile, making it highly reactive towards specific chemical groups, most commonly maleimides, to form a stable thioether bond. This allows for controlled and directed attachment of the this compound peptide to your molecule of interest.
Q2: Which conjugation chemistry is best for this compound?
The optimal choice of conjugation chemistry depends on the functional groups available on your substrate (e.g., nanoparticle, protein, liposome).
-
Thiol-Maleimide Chemistry: This is the most common and highly efficient method for conjugating this compound. The thiol group of the cysteine reacts specifically with a maleimide-functionalized substrate under mild conditions (pH 6.5-7.5) to form a stable covalent bond.
-
Carbodiimide Chemistry (EDC/NHS): If your substrate has carboxyl groups, you can use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide) to activate them for reaction with the primary amines on the this compound peptide (N-terminus and the arginine side chain). However, this can lead to a less homogeneous product as multiple sites on the peptide can react.
Q3: How can I prevent disulfide bond formation in my this compound peptide stock?
The thiol group of cysteine can oxidize to form disulfide bonds between two this compound peptides, rendering them unreactive for conjugation. To prevent this:
-
Store the lyophilized peptide at -20°C or lower.
-
Prepare fresh solutions of the peptide in degassed, oxygen-free buffers immediately before use.
-
If using a stock solution, consider storing it at a slightly acidic pH (e.g., pH 5-6) and at low temperatures to slow down oxidation.
-
Before conjugation, you can treat the peptide solution with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break any existing disulfide bonds. TCEP is often preferred over DTT (dithiothreitol) as it does not contain a thiol group itself and therefore does not need to be removed before reacting with a maleimide.
Q4: What is the optimal pH for this compound conjugation?
The optimal pH is critical and depends on the chosen chemistry:
-
For Thiol-Maleimide reactions: A pH range of 6.5-7.5 is ideal. Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., on lysine residues if present in your substrate), leading to non-specific conjugation.[1][2]
-
For EDC/NHS reactions: The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (around 6.0). The subsequent reaction with primary amines is more efficient at a slightly alkaline pH (7.2-8.5). A two-step process is often recommended to optimize the efficiency of each step.
Q5: How can I characterize my this compound conjugate?
Several analytical techniques can be used to confirm successful conjugation and characterize the final product:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the conjugate from unreacted peptide and substrate. By comparing the chromatograms of the starting materials and the reaction mixture, you can assess the extent of conjugation.
-
Mass Spectrometry (MS): MS is a powerful tool to confirm the identity of the conjugate by measuring its molecular weight. It can also be used to determine the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates.
-
UV-Vis Spectroscopy: If the molecule conjugated to this compound has a distinct UV-Vis absorbance spectrum, this can be used to quantify the amount of conjugated material.
-
NMR Spectroscopy: For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Steps & Solutions |
| Maleimide Hydrolysis | The maleimide ring is prone to hydrolysis, especially at pH > 7.5, rendering it inactive. Solution: Prepare maleimide solutions fresh in an anhydrous solvent (e.g., DMSO, DMF) and add them to the reaction buffer immediately before starting the conjugation. For aqueous storage, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1] |
| Thiol Oxidation | The cysteine thiol in this compound can oxidize to form disulfide bonds, which are unreactive with maleimides. Solution: Reduce any disulfide bonds prior to conjugation using TCEP. Perform the reaction in degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[1] |
| Suboptimal pH | The reaction pH is outside the optimal range (6.5-7.5 for maleimide-thiol chemistry). Solution: Ensure your reaction buffer is maintained within the optimal pH range. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1] |
| Incorrect Stoichiometry | An inappropriate molar ratio of maleimide to this compound can lead to incomplete reaction. Solution: Optimize the molar ratio. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, for peptide conjugations to nanoparticles, a lower ratio may be optimal due to steric hindrance. For example, a 2:1 maleimide to thiol ratio was found to be optimal for conjugating a similar cRGDfK peptide to nanoparticles. |
| Steric Hindrance | The conjugation site on the substrate may be sterically hindered, preventing the this compound peptide from accessing it. Solution: Consider using a longer linker arm on your maleimide-functionalized substrate to increase the accessibility of the reactive group. |
Issue 2: Poor Stability of the this compound Conjugate
| Potential Cause | Troubleshooting Steps & Solutions |
| Retro-Michael Reaction | The thioether bond formed in a maleimide-thiol conjugation can be reversible, especially in the presence of other thiols like glutathione in biological systems. This can lead to the release of the this compound peptide. Solution: The stability of the conjugate is influenced by the structure of the maleimide and the thiol. The half-life of maleimide-thiol conjugates can range from hours to days depending on the specific reactants and the reducing environment. Consider using maleimide derivatives that form more stable linkages or alternative conjugation chemistries if stability is a major concern. |
| Disulfide Bond Scrambling | Under certain conditions (e.g., neutral to alkaline pH), disulfide bonds within the substrate (if it's a protein) can rearrange, potentially affecting its structure and function. Solution: Perform the conjugation at a lower pH (if the chemistry allows) to minimize disulfide bond scrambling. |
Issue 3: Side Reactions and Impurities
| Potential Cause | Troubleshooting Steps & Solutions |
| Thiazine Rearrangement | For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH. Solution: Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine for conjugation or consider acetylating the N-terminus. |
| Reaction with Other Nucleophiles | At pH values above 7.5, maleimides can react with other nucleophilic groups, such as the primary amine of lysine residues. Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiols. |
Quantitative Data Summary
The following tables summarize key quantitative data to aid in optimizing your this compound conjugation experiments.
Table 1: Effect of pH on Maleimide-Thiol Conjugation
| pH | Reaction Rate | Specificity for Thiols | Risk of Maleimide Hydrolysis |
| < 6.5 | Slower | High | Low |
| 6.5 - 7.5 | Optimal | High | Moderate |
| > 7.5 | Fast | Decreased (reacts with amines) | High |
Data compiled from multiple sources indicating general trends.
Table 2: Recommended Starting Molar Ratios for Maleimide-Thiol Conjugation
| Substrate | Recommended Maleimide:Thiol Molar Ratio | Notes |
| Proteins | 10:1 to 20:1 | Excess maleimide drives the reaction to completion. |
| Peptides (e.g., cRGDfK) to Nanoparticles | 2:1 | Lower ratio may be optimal due to the smaller size and potential for steric hindrance on the nanoparticle surface. |
| Nanobodies to Nanoparticles | 5:1 | Optimization is crucial depending on the size and accessibility of the thiol group. |
Table 3: Stability of Maleimide-Thiol Conjugates (Half-life in the presence of Glutathione)
| Maleimide Derivative | Thiol Compound | Half-life (hours) | Extent of Conversion (%) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 | 89.5 |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 18 | 12.3 |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | 18 | 89.5 |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | 258 | 0.8 |
Data from model studies demonstrating the influence of maleimide and thiol structure on conjugate stability.
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation of this compound
This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be required for your specific application.
Materials:
-
This compound peptide
-
Maleimide-functionalized substrate (e.g., nanoparticles, protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0, degassed.
-
EDTA solution (0.5 M)
-
TCEP hydrochloride (optional, for disulfide reduction)
-
Quenching solution: Cysteine or 2-mercaptoethanol solution
-
Anhydrous DMSO or DMF (for dissolving maleimide reagent)
Procedure:
-
Prepare the this compound Solution:
-
Dissolve the lyophilized this compound peptide in the degassed Reaction Buffer to the desired concentration.
-
(Optional) If disulfide bond formation is suspected, add TCEP to a final concentration of 1-10 mM and incubate for 30-60 minutes at room temperature.
-
-
Prepare the Maleimide-Functionalized Substrate:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.
-
Immediately add the maleimide solution to the reaction buffer containing your substrate.
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized substrate solution to the this compound peptide solution at the desired molar ratio (e.g., a starting point of 10:1 maleimide to thiol).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing. Protect from light if using a fluorescently labeled maleimide.
-
-
Quench the Reaction:
-
Add a quenching solution (e.g., cysteine or 2-mercaptoethanol) in a 5-10 fold molar excess over the initial amount of maleimide to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the this compound conjugate from excess reagents using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or centrifugation (for nanoparticles).
-
Protocol 2: Two-Step EDC/NHS Conjugation of this compound
This protocol is for conjugating this compound to a substrate with carboxyl groups.
Materials:
-
This compound peptide
-
Carboxylated substrate
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: Hydroxylamine or Tris buffer.
Procedure:
-
Activate the Carboxylated Substrate:
-
Dissolve the carboxylated substrate in the Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the substrate solution. A common starting point is a molar excess of EDC and Sulfo-NHS over the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Remove Excess Activation Reagents (Optional but Recommended):
-
Remove excess EDC and Sulfo-NHS by buffer exchange using a desalting column or dialysis against the Coupling Buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound peptide in the Coupling Buffer.
-
Add the this compound solution to the activated substrate solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using an appropriate method as described in Protocol 1.
-
Visualizations
Caption: Workflow for Thiol-Maleimide Conjugation of this compound.
Caption: Troubleshooting Logic for Low Conjugation Yield.
Caption: Key Side Reactions in this compound-Maleimide Conjugation.
References
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low peptide yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in SPPS?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of low yield. This prevents the subsequent amino acid from being added, resulting in truncated sequences.[1]
-
Poor Coupling Efficiency: When the reaction between the activated amino acid and the free N-terminus of the peptide-resin is incomplete, it leads to deletion sequences (peptides missing one or more amino acids). This is often an issue with sterically hindered amino acids or "difficult" sequences.[1][2]
-
Peptide Aggregation: The formation of secondary structures, such as β-sheets, by the growing peptide chain on the resin can make reactive sites inaccessible to reagents for both deprotection and coupling.[1] This is a significant challenge, especially for long or hydrophobic peptides.
-
Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin beads, or instability of the linker under reaction conditions can significantly reduce the final yield. Premature cleavage of the peptide from the resin can also occur, particularly with acid-sensitive linkers.
-
Cleavage and Final Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the desired product.
Q2: How can I identify the cause of my low yield?
Identifying the root cause of low yield typically involves a combination of monitoring during the synthesis and analysis of the crude product after cleavage.
-
Real-time Monitoring: Some automated peptide synthesizers offer real-time UV monitoring of the Fmoc deprotection step. By measuring the UV absorbance of the dibenzofulvene-piperidine adduct released during Fmoc removal, the synthesizer can extend the deprotection time until the reaction is complete.
-
Colorimetric Tests: Qualitative tests performed on a small number of resin beads can provide quick feedback on the completeness of deprotection and coupling steps.
-
Kaiser Test: This test detects free primary amines. A positive result (blue beads) after a coupling step indicates that the coupling was incomplete. Conversely, a positive result after a deprotection step indicates successful Fmoc removal.
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test is another method for detecting primary amines.
-
-
Analysis of Crude Product:
-
Mass Spectrometry (MS): Analyzing the crude peptide by MS is a direct way to identify impurities. The presence of sequences with lower molecular weights than the target peptide can indicate truncation or deletion events.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product reveals its purity profile. A complex chromatogram with multiple peaks suggests that side reactions or incomplete steps have occurred during the synthesis.
-
Q3: What is a "difficult sequence," and how does it impact yield?
A "difficult sequence" refers to a peptide chain that is prone to forming stable secondary structures (e.g., β-sheets) on the resin, leading to aggregation. This aggregation hinders the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, low yields of the target peptide. Sequences rich in hydrophobic amino acids (such as Val, Ile, Leu, and Phe) or β-branched amino acids are often categorized as difficult.
Troubleshooting Guides
Issue 1: Incomplete Fmoc-Deprotection
Symptoms:
-
Low yield of the final product.
-
Mass spectrometry analysis reveals a significant presence of truncated peptide sequences.
-
A negative Kaiser test result (yellow/colorless beads) after the deprotection step.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient deprotection time or reagent concentration. | Increase the deprotection time or perform a second deprotection step. |
| Degraded deprotection reagent (e.g., piperidine). | Use fresh, high-quality deprotection reagents. |
| Peptide aggregation hindering reagent access. | Refer to the "Strategies for Peptide Aggregation" section below. |
| Sterically hindered N-terminus. | Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution. A common mixture is 2% DBU and 5% piperazine in NMP. |
Issue 2: Poor Coupling Efficiency
Symptoms:
-
Low yield of the final product.
-
Mass spectrometry analysis shows deletion sequences (peptides missing one or more amino acids).
-
A positive Kaiser test result (blue beads) after the coupling step.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric hindrance from bulky amino acids (e.g., Arg, Phe, Tyr, Trp). | Double couple the problematic amino acid. Increase the concentration of the amino acid and coupling reagents. Consider using a more potent coupling reagent like HATU or HCTU. |
| Peptide aggregation. | See the "Strategies for Peptide Aggregation" section below. |
| Low quality or degraded reagents. | Ensure all amino acids and coupling reagents are fresh and of high purity. |
| δ-Lactam formation with Arginine. | Minimize pre-activation time by using in-situ activation. Use a lower excess of base (e.g., DIEA). |
Issue 3: Peptide Aggregation
Symptoms:
-
Gradual decrease in yield with increasing peptide length.
-
Incomplete deprotection and coupling, especially for certain residues.
-
Resin beads clumping together.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of inter/intra-chain hydrogen bonds. | Incorporate pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt secondary structures. |
| Hydrophobic nature of the peptide sequence. | Use a low-loading resin to increase the distance between peptide chains. Perform the synthesis at an elevated temperature (e.g., 60-90°C). |
| Poor solvation of the peptide-resin. | Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to washing solutions to disrupt aggregation. |
Issue 4: Problems During Cleavage
Symptoms:
-
Low yield of the crude peptide after cleavage and precipitation.
-
The peptide is insoluble in the cleavage cocktail.
-
MS analysis shows byproducts with unexpected masses.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete cleavage from the resin. | Increase the cleavage reaction time or use a higher concentration of TFA. Perform a small-scale test cleavage to optimize conditions. |
| Premature cleavage from an acid-labile linker. | If using a highly acid-sensitive linker (e.g., 2-chlorotrityl chloride), consider switching to a more robust linker. Avoid heating during coupling steps. |
| Side reactions during cleavage. | Ensure the use of appropriate scavengers in the cleavage cocktail to protect sensitive residues like Trp, Met, and Cys. |
Key Experimental Protocols
Kaiser Test (for Primary Amines)
This colorimetric assay is used to detect free primary amines on the resin, indicating either successful deprotection or incomplete coupling.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (a few beads) and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple: Positive result, indicating the presence of free primary amines.
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (i.e., the N-terminus is protected).
Test Cleavage
This protocol is used to assess cleavage efficiency on a small scale before processing the entire batch of resin.
Procedure:
-
Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg).
-
Place the resin in a microcentrifuge tube.
-
Add a small volume of the cleavage cocktail (e.g., 100-200 µL of TFA with appropriate scavengers).
-
Allow the cleavage to proceed for the recommended time (typically 1-3 hours).
-
Precipitate the cleaved peptide by adding the filtrate to a tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether, and dry the peptide.
-
Dissolve the peptide in a suitable solvent and analyze by HPLC and MS to determine the yield and purity.
Visual Troubleshooting Workflows
Caption: A workflow for troubleshooting low yield in SPPS.
Caption: Strategies to mitigate peptide aggregation in SPPS.
References
Technical Support Center: Handling N-Terminal Cysteine Peptides
Topic: Preventing Oxidation of N-Terminal Cysteine in CGGRGD
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols to prevent and address the oxidation of the N-terminal cysteine residue in the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results for this compound show a higher mass than expected (+16, +32, or double the mass). What is the likely cause?
A: An unexpected increase in mass is a common indicator of oxidation of the N-terminal cysteine. The thiol group (-SH) of cysteine is highly susceptible to oxidation.[1][2]
-
+16 Da: Corresponds to the formation of sulfenic acid (R-SOH).[3][4]
-
+32 Da: Corresponds to the formation of sulfinic acid (R-SO₂H).[3]
-
+48 Da: Corresponds to the irreversible formation of sulfonic acid (R-SO₃H).
-
Mass equivalent to a dimer (-2 Da): Indicates the formation of an intermolecular disulfide bond (R-S-S-R), linking two peptide molecules together.
These modifications can occur during synthesis, cleavage, purification, or storage if proper precautions are not taken.
Q2: How can I prevent N-terminal cysteine oxidation during peptide synthesis and cleavage?
A: Prevention starts during solid-phase peptide synthesis (SPPS) and is critical during the cleavage step.
-
Use of Protecting Groups: During SPPS, the cysteine's thiol group should be protected. The trityl (Trt) group is common and cost-effective for synthesizing peptides intended to have a free thiol group upon cleavage. For more complex syntheses requiring selective deprotection, other groups like Acm (acetamidomethyl) or Mmt (methoxytrityl) can be used.
-
Optimized Cleavage Cocktail: The final cleavage from the resin using trifluoroacetic acid (TFA) is a high-risk step. Reactive carbocations generated during deprotection can cause side reactions, and exposure to air can initiate oxidation. Using a cleavage cocktail containing scavengers is essential.
-
Thiol Scavengers: Reagents like 1,2-ethanedithiol (EDT) are crucial as they maintain the cysteine in its reduced state.
-
Cation Scavengers: Triisopropylsilane (TIS) is highly effective at quenching trityl cations, preventing re-alkylation of the thiol group.
-
For peptides containing sensitive residues like cysteine, standard cocktails like Reagent K or Reagent B are recommended.
Q3: What are the best practices for handling and storing the purified this compound peptide to minimize oxidation?
A: Proper handling and storage are critical for the long-term stability of the peptide.
-
Use Degassed Solvents: Remove dissolved oxygen from all buffers and solvents (e.g., for HPLC purification or dissolution) by sparging with an inert gas like argon or nitrogen.
-
Maintain Acidic pH: Disulfide bond formation is rapid at neutral or slightly basic pH. Storing the peptide in a slightly acidic solution (e.g., containing 0.1% TFA) can slow the rate of air oxidation.
-
Immediate Lyophilization: After purification, immediately freeze-dry the peptide. Storing it as a lyophilized powder is much more stable than in solution.
-
Store Under Inert Atmosphere: Store the lyophilized peptide powder under argon or nitrogen at -20°C or -80°C to protect it from oxygen and moisture.
Q4: My peptide is already oxidized. Can this be reversed?
A: Yes, reversible oxidation (disulfide bonds, sulfenic acid) can be reversed. Irreversible oxidation to sulfonic acid cannot.
The most common method is to treat the peptide solution with a reducing agent.
-
Dithiothreitol (DTT): Effective at reducing disulfide bonds at a slightly basic pH (7-9.5).
-
Tris(2-carboxyethyl)phosphine (TCEP): A more powerful, odorless reducing agent that is effective even at acidic pH.
After reduction, the reducing agent should be removed, typically through a desalting column or another round of HPLC purification, to prevent it from interfering with downstream applications.
Q5: How can I definitively confirm that my peptide is oxidized and identify the modification?
A: Mass spectrometry (MS) is the primary tool for confirming oxidation.
-
High-Resolution MS: Provides an accurate mass measurement to confirm the expected mass shift corresponding to specific oxidative modifications.
-
Tandem MS (MS/MS): This technique fragments the peptide and allows for the precise localization of the modification to the N-terminal cysteine residue.
-
Differential Alkylation: To quantify the extent of oxidation, you can use methods where free thiols are first blocked (e.g., with N-ethylmaleimide or iodoacetamide), then reversibly oxidized cysteines are reduced (e.g., with DTT), and the newly exposed thiols are labeled with a different, detectable reagent.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor peptide yield after cleavage | Incomplete deprotection of Cys(Trt). | Increase cleavage reaction time. Use a cleavage cocktail containing TIS to effectively scavenge trityl cations. |
| Multiple peaks in HPLC, some with higher retention times | 1. Oxidation leading to dimerization. 2. Formation of pyroglutamate from N-terminal Gln (not applicable here, but a common issue). 3. Other synthesis-related side products. | 1. Analyze peaks by MS. If oxidation is confirmed, treat the mixture with TCEP or DTT and re-purify. 2. Optimize purification conditions. |
| Mass spec shows +16, +32, or +48 Da increase | Oxidation of the cysteine thiol to sulfenic, sulfinic, or sulfonic acid. | For +16/+32 Da, treat with TCEP to attempt reduction. For +48 Da, the modification is irreversible; the sample must be re-synthesized with stricter anaerobic handling. |
| Loss of activity in biological assays | Oxidation or dimerization of the N-terminal cysteine, which may be required for conjugation or interaction. | Confirm the peptide's integrity with MS. If oxidized, reduce the peptide with TCEP/DTT immediately before use in the assay. |
| Peptide solution turns cloudy over time | Aggregation or precipitation, possibly due to intermolecular disulfide bond formation. | Centrifuge the sample and analyze the supernatant and pellet. If oxidation is the cause, dissolve in a buffer containing a reducing agent. Store peptide solutions frozen and use fresh. |
Quantitative Data Summary
Table 1: Common Cleavage Cocktails for Cysteine-Containing Peptides
A properly formulated cleavage cocktail is the first line of defense against oxidation and other side reactions during peptide synthesis. The choice depends on the other amino acids present in the sequence.
| Reagent Name | Composition (v/v) | Key Scavengers & Their Function | Recommended Use | Reference(s) |
| Standard Cocktail | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | TIS: Scavenges trityl cations. EDT: Reduces the cysteine thiol, preventing oxidation. | General purpose for peptides with Cys(Trt). | |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol/Thioanisole: Scavenge various cations. EDT: Reduces cysteine. | Peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). | |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol/TIS: Scavenge various cations. | Low-odor alternative effective for Cys-containing peptides. |
Note: Always prepare cleavage cocktails fresh in a fume hood and use a sufficient volume (e.g., 10 mL per gram of resin) to ensure effective scavenging.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Dissolution: Dissolve the lyophilized this compound peptide in a buffer that has been thoroughly degassed by sparging with nitrogen or argon for at least 15 minutes. For initial stock solutions, sterile, deionized water with 0.1% TFA is a good choice.
-
Concentration Check: Determine the peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or through quantitative amino acid analysis for precise measurements.
-
Aliquoting: Aliquot the stock solution into single-use volumes in low-protein-binding tubes. This prevents multiple freeze-thaw cycles and minimizes exposure to air for the entire stock.
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. Store at -80°C for long-term stability. For short-term storage (days), 4°C is acceptable if the solution is sterile and acidic.
Protocol 2: Reversing Disulfide Formation with TCEP
This protocol is for reducing oxidized this compound back to its monomeric, free-thiol form.
-
Preparation: Dissolve the oxidized peptide in a degassed buffer (e.g., 0.1 M sodium phosphate, pH 7.0) to a concentration of 1-5 mg/mL.
-
TCEP Addition: Prepare a fresh 100 mM stock solution of TCEP hydrochloride (neutralize with NaOH if necessary). Add TCEP to the peptide solution to a final concentration of 5-10 mM (a 10-50 fold molar excess over the peptide).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours under an inert atmosphere (e.g., in a nitrogen-filled glove box or by overlaying the solution with argon).
-
Monitoring (Optional): Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC and Mass Spectrometry to confirm the disappearance of the dimer peak and the appearance of the monomer peak.
-
Removal of TCEP: Once the reduction is complete, remove the excess TCEP using a desalting column (e.g., Sephadex G-10) or by RP-HPLC purification. Elute with a degassed, acidic mobile phase.
-
Final Step: Immediately lyophilize the purified, reduced peptide and store it under an inert atmosphere at -80°C.
Protocol 3: Verifying Cysteine Oxidation State by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the this compound peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a concentration of approximately 10-20 pmol/µL.
-
Direct Infusion/LC-MS: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire Full MS Scan: Acquire a full scan to identify the molecular weight of the species in solution. Look for the theoretical mass of this compound, as well as potential adducts corresponding to oxidation:
-
Expected [M+H]⁺
-
Expected [M+H+16]⁺ (sulfenic acid)
-
Expected [M+H+32]⁺ (sulfinic acid)
-
Expected [2M+H]⁺ or [2M-2+H]⁺ (dimer)
-
-
Perform MS/MS Analysis: Select the precursor ion of interest (e.g., the [M+H+32]⁺ ion) for fragmentation (Collision-Induced Dissociation - CID or similar).
-
Analyze Fragment Ions: Analyze the resulting fragment spectrum (b- and y-ions). The mass shift of 32 Da will be localized to fragments containing the N-terminal cysteine, confirming the site of modification.
Visualizations
Caption: The primary oxidation pathways for a cysteine residue.
Caption: A preventative workflow for minimizing cysteine oxidation.
Caption: A logical workflow for troubleshooting unexpected peptide results.
References
- 1. biotage.com [biotage.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for CGGRGD Cell Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for CGGRGD cell binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what does it bind to?
A1: this compound is a synthetic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a well-known motif for cell adhesion. The addition of the C-terminal Glycine-Glycine spacer and the N-terminal Cysteine residue enhances its functionality. The this compound peptide selectively binds to αvβ3 and αvβ5 integrins, which are transmembrane receptors involved in cell-matrix adhesion.[1] The terminal cysteine allows for conjugation to other molecules, such as fluorescent dyes or nanoparticles.[1]
Q2: What are the key applications of a this compound cell binding assay?
A2: this compound cell binding assays are utilized in various research areas, including:
-
Cancer Research: To study the role of αvβ3 and αvβ5 integrins in tumor progression, angiogenesis, and metastasis.[2]
-
Drug Development: To screen for and characterize compounds that inhibit or modulate integrin-ligand interactions.
-
Biomaterial Science: To assess the biocompatibility and cell-adhesive properties of materials functionalized with the this compound peptide.
-
Molecular Imaging: To develop targeted imaging probes for visualizing integrin-expressing cells in vitro and in vivo.[1]
Q3: How should the this compound peptide be stored and handled?
A3: Proper storage and handling are crucial for maintaining the peptide's activity. Lyophilized this compound peptide should be stored at -20°C or -80°C for long-term stability.[3] Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. Due to the presence of a cysteine residue, the peptide is susceptible to oxidation and disulfide bond formation, which can affect its binding affinity. Therefore, it is advisable to use degassed buffers and consider the addition of a reducing agent like DTT or TCEP in stock solutions, although this may need to be removed or diluted for the final assay depending on the experimental setup.
Troubleshooting Guide
High Background or Non-Specific Binding
Q4: I am observing high background signal in my assay. What are the possible causes and solutions?
A4: High background can obscure the specific binding signal. Here are common causes and troubleshooting steps:
| Possible Cause | Solution |
| Inadequate Blocking | Use a suitable blocking agent such as Bovine Serum Albumin (BSA) or casein to block non-specific binding sites on the assay plate or substrate. Optimize the blocking time and concentration. |
| Suboptimal Washing | Increase the number and stringency of wash steps to remove unbound peptide and cells. Ensure gentle washing to avoid detaching specifically bound cells. |
| Peptide Aggregation | The cysteine residue can lead to peptide dimerization or aggregation. Prepare fresh peptide solutions and consider brief sonication. Storing aliquots at -80°C can minimize this issue. |
| High Peptide Concentration | Using an excessively high concentration of the this compound peptide can lead to non-specific binding. Perform a concentration-response curve to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Cell Clumping | Ensure a single-cell suspension before seeding to prevent cell clumps from trapping non-specifically bound peptide. |
Low or No Signal
Q5: My assay shows a very low or no signal. What should I check?
A5: A weak or absent signal can be due to several factors related to the peptide, cells, or assay conditions.
| Possible Cause | Solution |
| Peptide Degradation | Ensure the peptide has been stored correctly. Avoid multiple freeze-thaw cycles. Test a fresh aliquot or a new batch of peptide. The stability of RGD peptides in solution can be pH-dependent. |
| Low Integrin Expression | Confirm that the cell line used expresses sufficient levels of αvβ3 and/or αvβ5 integrins. This can be checked by flow cytometry or western blotting. |
| Suboptimal Cell Density | The number of cells seeded is critical. Too few cells will result in a low signal. Optimize the cell seeding density for your specific cell line and plate format. |
| Incorrect Incubation Time/Temperature | The binding of RGD peptides is a time and temperature-dependent process. An incubation time of 1-2 hours at 37°C is a common starting point, but this may need optimization for your specific system. |
| Inappropriate Assay Buffer | Ensure the buffer composition is suitable for cell viability and integrin binding. The presence of divalent cations like Mn2+ or Mg2+ is often required for optimal integrin activity. |
Poor Reproducibility
Q6: I am getting inconsistent results between experiments. How can I improve reproducibility?
A6: Poor reproducibility can stem from variability in reagents, cell handling, and assay execution.
| Possible Cause | Solution |
| Inconsistent Cell Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase. Avoid using cells of very high passage number as their characteristics, including integrin expression, may change. |
| Variability in Peptide Concentration | Prepare a large stock solution of the this compound peptide and aliquot it to ensure the same concentration is used across multiple experiments. |
| Inconsistent Washing Steps | Standardize the washing procedure, including the volume of wash buffer, number of washes, and the force of washing, to minimize variability in cell detachment. |
| Edge Effects in Multi-well Plates | Edge effects can lead to uneven cell growth and evaporation. To mitigate this, avoid using the outer wells of the plate or fill them with sterile buffer or media. |
| Operator Variability | Ensure consistent pipetting techniques and timing of steps between different users and experiments. |
Experimental Protocols & Data
General Protocol for a this compound Cell Adhesion Assay
This protocol provides a general framework. Optimization of specific parameters is highly recommended for each cell line and experimental setup.
Materials:
-
This compound peptide
-
Cell line expressing αvβ3 and/or αvβ5 integrins (e.g., U87MG glioblastoma cells)
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS)
-
Cell staining solution (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with varying concentrations of this compound peptide (e.g., 0.1 to 10 µg/mL) diluted in PBS. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing: Gently wash the wells twice with PBS to remove unbound peptide.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells into the coated wells at an optimized density (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well).
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized.
-
Staining: Fix the adherent cells with a suitable fixative (e.g., methanol) and then stain with Crystal Violet solution for 10-15 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add solubilization buffer to each well to dissolve the stain.
-
Quantification: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.
Quantitative Data Summary
The optimal parameters for a this compound cell binding assay can vary depending on the cell type and specific experimental conditions. The following table provides a summary of reported starting ranges for key parameters.
| Parameter | Typical Range | Notes | References |
| This compound Coating Concentration | 0.1 - 10 µM | Optimization is crucial. Higher concentrations can lead to non-specific binding. | |
| Cell Seeding Density (96-well plate) | 5 x 10³ - 5 x 10⁴ cells/well | Dependent on cell size and proliferation rate. | |
| Incubation Time | 30 min - 3 hours | Longer incubation times may be necessary for some cell types to achieve maximal adhesion. | |
| Incubation Temperature | 37°C | Physiological temperature is generally optimal for cell adhesion processes. | |
| IC50 Values (Competitive Assays) | Nanomolar to Micromolar range | Highly dependent on the competing ligand and the specific integrin subtype. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Cell Adhesion Assay
Signaling Pathway of this compound-Integrin Binding
Binding of the this compound peptide to αvβ3 and αvβ5 integrins triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, and proliferation. Key downstream effectors include Focal Adhesion Kinase (FAK), Src family kinases, and the Rho family of small GTPases.
References
addressing non-specific binding of CGGRGD
Welcome to the technical support center for the CGGRGD peptide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, with a specific focus on addressing non-specific binding.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise when working with the this compound peptide.
Q1: We are observing high background signal in our cell adhesion assay, even in our negative control wells. What could be the cause and how can we reduce it?
A1: High background signal is often due to non-specific binding of the this compound peptide to the assay plate or non-specific cell attachment. Here are some troubleshooting steps:
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Inadequate Blocking: The blocking step is crucial to prevent non-specific binding. Ensure you are using an effective blocking agent and that the incubation time is sufficient. Bovine Serum Albumin (BSA) is a commonly used blocking agent.[1]
-
Sub-optimal Washing: Insufficient or overly harsh washing steps can lead to high background or loss of specifically bound cells. Optimize the number of washes and the washing technique to gently remove non-adherent cells.[1]
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Peptide Adsorption to Labware: Peptides can non-specifically adsorb to plasticware.[2][3] Consider using low-binding microplates. Adding a surfactant like Tween-20 to your wash buffers can also help reduce non-specific peptide binding to the plate surface.
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Use of a Negative Control Peptide: To confirm that the observed binding is specific to the RGD sequence, include a negative control peptide, such as CGGRAD, in your experimental setup.[4] This peptide has a single amino acid substitution that significantly reduces its affinity for integrins.
Q2: Our this compound peptide seems to be losing activity upon storage. What is the proper way to handle and store the peptide?
A2: Peptides, especially those containing cysteine, can be sensitive to storage conditions.
-
Storage: Lyophilized this compound peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cysteine Oxidation: The free thiol group on the cysteine residue is susceptible to oxidation, which can lead to dimerization and a loss of activity. To minimize oxidation, consider using de-gassed buffers for reconstitution and storage.
-
Reconstitution: Reconstitute the peptide in a buffer appropriate for your application. For coating plates, sterile phosphate-buffered saline (PBS) or serum-free media is often used.
Q3: We are seeing inconsistent results between experiments. What are some factors that could be contributing to this variability?
A3: Inconsistent results can stem from several sources. Here are a few to consider:
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Peptide Concentration: Ensure accurate and consistent preparation of your peptide working solutions for each experiment.
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Cell Health and Passage Number: The expression levels of integrins can vary with cell passage number and overall cell health. Use cells within a consistent passage range for all experiments.
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Incubation Times: Adhere strictly to the optimized incubation times for peptide coating, blocking, and cell seeding.
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Washing Technique: Standardize your washing procedure to ensure reproducibility.
Experimental Protocols
Below are detailed protocols for common experiments involving the this compound peptide.
Protocol 1: Cell Adhesion Assay
This protocol provides a method to quantify cell adhesion on surfaces coated with this compound peptide.
Materials:
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96-well tissue culture plates (low-binding plates recommended)
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This compound peptide
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Negative control peptide (e.g., CGGRAD)
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Sterile PBS
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Blocking buffer (e.g., 1% BSA in PBS)
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Cell suspension in serum-free medium
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Crystal Violet staining solution (0.5% in 20% methanol)
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Solubilization buffer (e.g., 10% acetic acid)
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Plate reader
Procedure:
-
Coating:
-
Reconstitute the this compound and control peptides in sterile PBS to a stock concentration (e.g., 1 mg/mL).
-
Dilute the peptides to the desired working concentration (e.g., 10 µg/mL) in sterile PBS.
-
Add 100 µL of the peptide solutions or PBS (for uncoated control) to the wells of a 96-well plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
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Aspirate the coating solution and wash the wells three times with sterile PBS.
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-
Blocking:
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Add 200 µL of blocking buffer to each well.
-
Incubate for 1 hour at 37°C to block non-specific binding sites.
-
-
Washing:
-
Aspirate the blocking buffer and wash the wells three times with sterile PBS.
-
-
Cell Seeding:
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Trypsinize and resuspend cells in serum-free medium.
-
Seed a known number of cells (e.g., 2 x 10^4 cells in 100 µL) into each well.
-
-
Incubation:
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Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for cell attachment.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells with 100 µL of methanol for 10 minutes.
-
Aspirate the methanol and stain with 100 µL of 0.5% Crystal Violet solution for 20 minutes.
-
-
Washing:
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
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Solubilize the stain by adding 100 µL of solubilization buffer to each well.
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Read the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
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Protocol 2: Competitive Binding Assay
This protocol can be used to determine the binding affinity (IC50) of your this compound peptide.
Materials:
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Purified integrin receptor (e.g., αvβ3)
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Labeled ligand (e.g., biotinylated vitronectin or a fluorescently labeled RGD peptide)
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This compound peptide at various concentrations
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Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
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96-well plates (e.g., nickel-coated plates for His-tagged integrins)
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Detection reagent (e.g., streptavidin-HRP for biotinylated ligands)
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Substrate for detection reagent (e.g., TMB)
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Plate reader
Procedure:
-
Immobilize Integrin:
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Coat the wells of a 96-well plate with the purified integrin receptor according to the manufacturer's instructions.
-
-
Blocking:
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Block the wells with a suitable blocking buffer to prevent non-specific binding.
-
-
Competition:
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Add a constant concentration of the labeled ligand to each well.
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Add varying concentrations of the this compound peptide to the wells.
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Incubate to allow for competitive binding to reach equilibrium.
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-
Washing:
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Wash the wells to remove unbound ligands.
-
-
Detection:
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Add the detection reagent and incubate.
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Add the substrate and measure the signal using a plate reader.
-
-
Data Analysis:
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Plot the signal as a function of the this compound peptide concentration.
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Determine the IC50 value, which is the concentration of this compound peptide that inhibits 50% of the labeled ligand binding.
-
Quantitative Data
The following tables summarize key quantitative data related to RGD peptide binding. Note that IC50 values can vary depending on the specific experimental conditions.
Table 1: IC50 Values of RGD Peptides for Different Integrins
| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Reference |
| GRGDS | 89 | 580 | 335 | |
| c(RGDfV) | 0.61 | 8.4 | 14.9 | |
| c(RGDfK) | 2.3 | - | - | |
| Echistatin | 0.46 | - | 0.57 |
Note: '-' indicates data not available in the cited source.
Table 2: Strategies to Reduce Non-Specific Binding
| Strategy | Description | Key Considerations |
| Blocking Agents | Use of proteins like BSA or casein to block non-specific binding sites on the substrate. | Concentration and incubation time need to be optimized. |
| Control Peptides | Employing peptides with altered sequences (e.g., RAD) to differentiate specific from non-specific binding. | The control peptide should be structurally similar but have low affinity for the receptor. |
| Optimized Buffers | Addition of detergents (e.g., Tween-20) or use of specific pH conditions to minimize non-specific interactions. | Ensure buffer components are compatible with your cells and downstream analysis. |
| Low-Binding Surfaces | Using commercially available low-adsorption plates and tubes. | Can significantly reduce peptide loss and background signal. |
| PEGylation | Modifying the peptide with polyethylene glycol (PEG) can reduce non-specific uptake by cells. | May alter the binding affinity and pharmacokinetics of the peptide. |
Visualizations
Integrin Signaling Pathway
The binding of the RGD motif to integrins initiates a signaling cascade that is crucial for cell adhesion, spreading, and survival. This process involves the recruitment of several signaling proteins to form focal adhesions.
Caption: RGD-Integrin mediated signaling pathway leading to focal adhesion formation.
Troubleshooting Workflow for High Non-Specific Binding
This diagram outlines a logical workflow for troubleshooting high non-specific binding in a cell adhesion assay.
Caption: A step-by-step guide to troubleshooting high non-specific binding.
References
Technical Support Center: Enhancing the In Vivo Stability of CGGRGD Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CGGRGD peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows rapid degradation and low efficacy in vivo. What are the primary causes?
Linear peptides like this compound are susceptible to rapid degradation in vivo by proteases. The primary cause is the presence of natural L-amino acids, which are recognized by various endogenous enzymes that cleave the peptide bonds. This leads to a short plasma half-life and reduced bioavailability at the target site. The aspartic acid residue in the RGD motif is particularly prone to chemical degradation, which can lead to a loss of biological activity.[1]
Q2: What are the most effective strategies to improve the in vivo stability of my this compound peptide?
Several strategies can significantly enhance the metabolic stability of this compound:
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Cyclization: Introducing a cyclic structure is a highly effective method. Cyclization can be achieved through disulfide bonds (e.g., by adding cysteine residues) or by forming an amide bond between the C- and N-termini.[2] This conformational constraint protects the peptide backbone from enzymatic cleavage.[2][3]
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PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which can shield it from proteases and reduce renal clearance.[3]
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Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers at susceptible cleavage sites can prevent recognition by proteases and enhance stability.
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Terminal Modifications: Modifying the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can block exopeptidases from degrading the peptide.
Q3: How does cyclization improve the stability of RGD peptides?
Cyclization confers stability through several mechanisms:
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Structural Rigidity: The cyclic structure reduces the flexibility of the peptide backbone, making it more difficult for proteases to access and cleave the peptide bonds.
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Protection of Cleavage Sites: The conformation of the cyclic peptide can sterically hinder the recognition of specific amino acid residues by proteases.
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Reduced Susceptibility of Aspartic Acid: The rigid structure can prevent the side chain of aspartic acid from orienting in a way that facilitates its own degradation.
Studies have shown that cyclic RGD peptides can be significantly more stable than their linear counterparts. For instance, one study reported a cyclic RGD peptide to be 30-fold more stable than a linear version at neutral pH.
Q4: What are the potential downsides of modifying my this compound peptide?
While modifications can improve stability, they may also impact the peptide's biological activity:
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Altered Binding Affinity: Changes in the peptide's conformation due to cyclization or PEGylation can affect its binding affinity to integrin receptors. It is crucial to test the modified peptide's activity in vitro.
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Immunogenicity: While PEGylation generally reduces immunogenicity, there have been reports of anti-PEG antibodies, which could lead to accelerated clearance of the PEGylated peptide.
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Reduced Bioavailability: While increasing half-life, large modifications like high molecular weight PEGylation might hinder the peptide's ability to penetrate tissues and reach its target.
Troubleshooting Guides
Problem 1: Low yield or incomplete cyclization of this compound.
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Possible Cause: Inefficient disulfide bond formation.
-
Troubleshooting Steps:
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Optimize pH: Disulfide bond formation is pH-dependent. Ensure the reaction buffer is at an optimal pH (typically around 8-8.5).
-
Use an Oxidizing Agent: Employ a mild oxidizing agent like air, dimethyl sulfoxide (DMSO), or potassium ferricyanide to facilitate the reaction.
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Purification of Linear Peptide: Ensure the starting linear peptide is of high purity to avoid side reactions.
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Monitor Reaction Progress: Use techniques like HPLC or mass spectrometry to monitor the progress of the cyclization reaction and optimize the reaction time.
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Problem 2: Modified this compound shows reduced binding to integrin receptors in vitro.
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Possible Cause: The modification has altered the RGD motif's conformation, hindering its interaction with the integrin binding site.
-
Troubleshooting Steps:
-
Vary the Cyclization Strategy: If one method of cyclization (e.g., head-to-tail) reduces activity, consider other strategies like side-chain to side-chain cyclization that might better preserve the active conformation.
-
Optimize PEGylation Site: The location of PEG attachment is critical. If N-terminal PEGylation reduces activity, consider attaching the PEG chain to a different part of the peptide, away from the RGD motif.
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Spacer Arms: When conjugating PEG or other molecules, the use of a spacer arm can provide more flexibility and reduce steric hindrance at the binding site.
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Test Different D-amino Acid Substitutions: If substituting a specific amino acid with its D-isomer reduces activity, try substitutions at different positions within the peptide sequence.
-
Problem 3: Inconsistent results in in vivo stability assays.
-
Possible Cause: Variability in experimental conditions or sample handling.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent protocols for peptide administration, blood sampling, and sample processing.
-
Protease Inhibitors: When collecting and processing plasma samples, add a cocktail of protease inhibitors to prevent ex vivo degradation of the peptide.
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Consistent Animal Models: Use animals of the same species, strain, age, and sex to minimize biological variability.
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Accurate Quantification Methods: Use a validated and sensitive analytical method, such as LC-MS/MS, for accurately quantifying the peptide concentration in plasma samples.
-
Quantitative Data Summary
The following tables summarize the impact of different modification strategies on the stability and activity of RGD peptides.
Table 1: Comparison of Linear vs. Cyclic RGD Peptide Stability
| Peptide Type | Relative Stability (at pH 7) | Key Findings | Reference |
| Linear RGD | 1x | Susceptible to degradation, particularly at the aspartic acid residue. | |
| Cyclic RGD | 30x | Increased structural rigidity prevents degradation. |
Table 2: Effects of Different Modification Strategies on Peptide Half-Life
| Modification Strategy | Example Peptide | Effect on Half-Life | Reference |
| Natural GnRH | Triptorelin | 5 minutes | |
| Unnatural Amino Acid Substitution | Triptorelin | Extended to 2.8 hours | |
| N-terminal Acetylation | GIP | > 24 hours (from 2-5 minutes) | |
| PEGylation | GLP-1 | 16-fold increase in rats |
Key Experimental Protocols
Protocol 1: In Vitro Proteolytic Stability Assay
-
Prepare Peptide Solutions: Dissolve the linear and modified this compound peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate with Proteases: Add a specific protease (e.g., trypsin, chymotrypsin) or a mixture of proteases found in serum to the peptide solutions.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Quench the Reaction: Immediately stop the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.
-
Analyze by HPLC: Analyze the samples using reverse-phase HPLC to quantify the amount of intact peptide remaining at each time point.
-
Calculate Half-Life: Determine the degradation rate and calculate the in vitro half-life of the peptides.
Protocol 2: In Vivo Pharmacokinetic Study
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
Peptide Administration: Administer a known dose of the this compound peptide (linear or modified) via a specific route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma, ensuring the addition of protease inhibitors.
-
Peptide Extraction: Extract the peptide from the plasma using a suitable method (e.g., solid-phase extraction).
-
Quantification by LC-MS/MS: Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Visualizations
Caption: Workflow for improving this compound stability and subsequent analysis.
Caption: Simplified signaling pathway of this compound via integrin receptors.
References
Technical Support Center: RGD Peptide Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully conducting experiments with RGD peptides.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during RGD peptide experiments in a question-and-answer format.
Peptide Handling and Stability
Question: My RGD peptide solution appears hazy. Is it still usable?
Answer: A slight haziness upon reconstitution of lyophilized RGD peptide can be normal. It is crucial to vortex the solution vigorously to ensure complete solubilization. For cell culture applications, it is recommended to sterile filter the peptide solution through a 0.22 micron filter before use.[1] If significant precipitation is observed, this could indicate solubility issues or degradation, and the peptide solution should be prepared fresh.
Question: I am observing a loss of peptide activity over time. What could be the cause and how can I prevent it?
Answer: Linear RGD peptides are susceptible to degradation, particularly by proteases in serum-containing media and through chemical degradation of the aspartic acid residue.[2] To mitigate this:
-
Use Cyclic RGD Peptides: Cyclic RGD peptides are significantly more stable than their linear counterparts due to their rigid structure.[2][3] For instance, one study found a cyclic RGD peptide to be 30-fold more stable than a linear version at pH 7.[2]
-
Proper Storage: Store lyophilized peptides at -20°C and reconstituted solutions at 2-10°C for short-term use, or aliquot and freeze at -20°C or -80°C for long-term storage to minimize degradation from repeated freeze-thaw cycles.
-
Aseptic Technique: Handle peptides under sterile conditions to prevent microbial contamination, which can lead to enzymatic degradation.
Question: What is the typical half-life of RGD peptides in vivo?
Answer: The in vivo half-life of RGD peptides can be quite short, limiting their efficacy for applications like tumor targeting. For example, a fluorescently labeled RGD peptide was found to have a blood circulation half-life of only 2.3 minutes. To address this, RGD peptides can be conjugated to larger molecules like human serum albumin (HSA), which can extend the half-life significantly (e.g., to 21 minutes in one study). PEGylation is another common strategy to improve pharmacokinetic properties.
Cell Adhesion Assays
Question: I am seeing low or no cell adhesion to my RGD-coated surfaces. What are the possible reasons?
Answer: Several factors can contribute to poor cell adhesion on RGD-functionalized surfaces:
-
Suboptimal Peptide Concentration: The density of the RGD peptide on the surface is critical for cell attachment. Both too low and too high concentrations can be inhibitory. It is recommended to test a range of coating concentrations, typically from 0.1 to 10 µg/mL.
-
Presence of Serum: Proteins in serum, such as fibronectin and vitronectin, can adsorb to the culture surface and compete with the RGD peptide for integrin binding, potentially altering the cellular response. Consider performing initial adhesion assays in serum-free media.
-
Divalent Cations: Integrin-mediated cell adhesion requires the presence of divalent cations like magnesium (Mg²⁺) and manganese (Mn²⁺). Ensure your cell attachment buffer contains these ions.
-
Incorrect Peptide Control: Use a scrambled peptide sequence, such as RGE (Arginine-Glycine-Glutamic acid), as a negative control to ensure that the observed cell adhesion is specific to the RGD motif.
Question: How long should I incubate my cells for an adhesion assay?
Answer: Incubation times for cell adhesion assays can vary depending on the cell type and experimental goals. Typically, incubations range from 30 minutes to a few hours (e.g., 1-3 hours). Shorter incubation times are often used to assess initial attachment, while longer times may be necessary to observe cell spreading.
Binding Affinity and Specificity
Question: My competitive binding assay is showing inconsistent results or high non-specific binding. How can I troubleshoot this?
Answer: High non-specific binding (NSB) is a common issue in radioligand binding assays. Here are some troubleshooting steps:
-
Optimize Radioligand Concentration: Use a concentration of radiolabeled ligand that is at or below its Kd value to minimize NSB.
-
Adjust Incubation Conditions: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, ensure that equilibrium is still reached for specific binding.
-
Improve Washing Steps: In filtration assays, increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.
-
Check Receptor Integrity: Ensure that your receptor preparation is not degraded. Perform quality control checks like Western blotting to confirm receptor presence and integrity.
Question: How can I improve the binding affinity and specificity of my RGD peptide?
Answer:
-
Cyclization: Cyclizing the RGD peptide constrains its conformation, which can significantly enhance its binding affinity and selectivity for specific integrin subtypes.
-
Flanking Residues: The amino acids flanking the RGD motif can influence its binding properties. Systematic modification of these residues can optimize affinity and selectivity for a particular integrin.
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Multimerization: Presenting multiple copies of the RGD motif, for example on a scaffold, can increase the avidity of the peptide for integrin receptors.
Quantitative Data
The following tables summarize key quantitative data for various RGD peptides to aid in experimental design and data interpretation.
Table 1: Binding Affinity (IC₅₀ and K_d) of RGD Peptides for Various Integrins
| Peptide | Integrin Subtype | Assay Type | Cell Line/System | IC₅₀ (nM) | K_d (nM) | Reference |
| Linear RGD | αvβ3 | Inhibition Assay | --- | 89 | --- | |
| Linear RGD | α5β1 | Inhibition Assay | --- | 335 | --- | |
| Linear RGD | αvβ5 | Inhibition Assay | --- | 440 | --- | |
| c(RGDfK) | αvβ3 | Competitive Binding | U87MG cells | 38.5 ± 4.5 | --- | |
| c(RGDyK) | αvβ3 | Competitive Binding | U87MG cells | 79.2 ± 4.2 | --- | |
| DOTA-RGD2 | αvβ3 | Competitive Binding | U87MG cells | 8.0 ± 2.8 | --- | |
| DOTA-3G-RGD2 | αvβ3 | Competitive Binding | U87MG cells | 1.1 ± 0.2 | --- | |
| Knottin-RGD | αvβ3 | ELISA | Isolated Integrin | ~5 | --- | |
| Bicyclic RGD | αvβ3 | ELISA | Isolated Integrin | 30-42 | --- | |
| Bicyclic RGD | α5β1 | ELISA | Isolated Integrin | 90-173 | --- | |
| Macrocyclic 2-c | αvβ3 | SPR | Isolated Integrin | --- | 1.0 ± 0.1 | |
| Macrocyclic 2-c | αvβ5 | SPR | Isolated Integrin | --- | 2.1 ± 0.3 |
Table 2: Optimal RGD Peptide Concentrations for Cell Adhesion
| Peptide Type | Surface | Cell Type | Optimal Coating Concentration | Effect | Reference |
| Linear RGD | NHS-ester PEG thin film | Vocal Fold Fibroblasts | 0.1 mM | Increased cell adhesion compared to lower concentrations | |
| Linear RGD | Polynorbornene thin film | HUVECs | >1% | Promoted cell attachment | |
| Cyclic RGD | Polynorbornene thin film | HUVECs | 0.05% - 1% | Supported cell adhesion at 50-fold lower concentration than linear RGD | |
| Linear RGD | Tissue Culture Plastic | 3T3 Fibroblasts | 50 µM (soluble inhibitor) | 50% inhibition of cell attachment |
Table 3: Stability of RGD Peptides
| Peptide | Condition | Half-life | Reference |
| Linear RGD (Arg-Gly-Asp-Phe-OH) | pH 7, 50°C | --- | |
| Cyclic RGD (cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH₂) | pH 7, 50°C | 30-fold more stable than linear | |
| RGD-IRDye800 | In vivo (blood circulation) | 2.3 minutes | |
| HSA-RGD-IRDye800 | In vivo (blood circulation) | 21 minutes | |
| Cilengitide | In vivo (plasma) | 3-5 hours |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
Objective: To quantify the attachment of cells to an RGD-functionalized surface.
Materials:
-
96-well tissue culture plates
-
RGD peptide solution (e.g., 0.1-10 µg/mL in sterile PBS)
-
Control peptide solution (e.g., RGE peptide in sterile PBS)
-
Cell suspension of interest (e.g., fibroblasts, endothelial cells)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of RGD or control peptide solution to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.
-
Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL of serum-free medium) into each well.
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the cell type.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then stain with Crystal Violet solution for 20 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization and Quantification: Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking. Read the absorbance at a wavelength of 570 nm using a plate reader.
Protocol 2: Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific integrin receptor.
Materials:
-
Target cells expressing the integrin of interest (e.g., U87MG human glioblastoma cells for αvβ3)
-
Radiolabeled RGD peptide (e.g., ¹²⁵I-echistatin)
-
Unlabeled RGD peptide analogs (test compounds)
-
Binding buffer (e.g., Tris-HCl buffer containing MnCl₂)
-
Cell harvesting equipment
-
Gamma counter
Procedure:
-
Cell Culture: Culture target cells to the desired confluency.
-
Serial Dilutions: Prepare serial dilutions of the unlabeled test compounds.
-
Assay Setup: In a multi-well plate, add a constant concentration of the radiolabeled RGD peptide to each well.
-
Competition: Add the different concentrations of the unlabeled test compounds to the wells.
-
Cell Addition: Add the target cells to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Washing: Wash the cells with ice-cold binding buffer to remove unbound ligands.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: RGD-Integrin signaling cascade via FAK.
Experimental Workflow
References
Technical Support Center: Method Refinement for CGGRGD Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CGGRGD peptides in their imaging studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used in imaging studies?
The this compound peptide is a synthetic, cysteine-terminated derivative of the Arginine-Glycine-Aspartic acid (RGD) sequence. This peptide sequence mimics fibronectin and exhibits selective binding to αvβ3 integrin, a receptor that is often overexpressed on tumor cells and activated endothelial cells during angiogenesis.[1] The terminal cysteine residue provides a reactive thiol group, allowing for straightforward conjugation to various imaging agents, such as fluorophores and radiolabels, making it a valuable tool for targeted molecular imaging.[2]
Q2: What are the key advantages of using this compound for targeted imaging?
The primary advantages of using this compound as a targeting ligand in imaging studies include:
-
High Specificity: It demonstrates selective binding to αvβ3 integrin, which is a well-established biomarker for angiogenesis and certain cancers.
-
Versatile Conjugation: The terminal cysteine allows for site-specific labeling with a variety of imaging probes through well-established chemistries, such as maleimide coupling.
-
Favorable Pharmacokinetics: When appropriately modified (e.g., through multimerization or glycosylation), RGD-based probes can exhibit rapid tumor uptake and clearance from non-target tissues, leading to good image contrast.
Q3: What are the common challenges encountered in this compound imaging studies?
Researchers may face several challenges during this compound imaging experiments, including:
-
Low Signal-to-Noise Ratio (SNR): Insufficient signal from the targeted tissue compared to background noise can make image interpretation difficult.
-
Non-specific Binding: The imaging probe may accumulate in tissues that do not express the target receptor, leading to false-positive signals and reduced image contrast.
-
Poor Tumor Uptake: Inefficient delivery of the probe to the tumor site can result in a weak signal.
-
Probe Instability: The peptide or the conjugate may degrade in vivo, leading to altered biodistribution and loss of targeting specificity.
-
Imaging Artifacts: Various technical issues can lead to artifacts in the final image, potentially obscuring the true signal.
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio (SNR) or Poor Image Contrast
A low SNR can be caused by insufficient signal from the target or high background noise. Here are some steps to troubleshoot this issue:
| Possible Cause | Troubleshooting Strategy | Detailed Explanation |
| Insufficient Probe Concentration at Target | Optimize probe dosage and injection route. | The optimal dose of the this compound probe should be determined empirically for each animal model and imaging modality. Insufficient dosage will result in a weak signal. The route of administration (e.g., intravenous, intraperitoneal) can also significantly impact the biodistribution and tumor uptake of the probe. Intravenous injection is most common for systemic delivery. |
| Verify probe integrity and binding affinity. | Confirm that the this compound peptide and its conjugate are stable and have not degraded. Perform in vitro binding assays to ensure the conjugation process did not compromise the peptide's affinity for αvβ3 integrin. | |
| High Background Signal | Implement strategies to reduce non-specific binding. | See the dedicated troubleshooting guide for "High Non-Specific Binding" below. |
| Optimize imaging time points. | Acquire images at various time points post-injection to determine the optimal window where tumor uptake is high and background signal has cleared. RGD-based probes often show rapid initial uptake with subsequent clearance from non-target tissues. | |
| Improve image acquisition parameters. | For fluorescence imaging, adjust exposure time, gain, and binning to maximize signal detection while minimizing noise. For nuclear imaging, optimize acquisition time and reconstruction parameters. |
Problem 2: High Non-Specific Binding
Non-specific binding of the this compound probe can lead to high background signal and reduced tumor-to-background contrast.
| Possible Cause | Troubleshooting Strategy | Detailed Explanation |
| Probe Physicochemical Properties | Modify the probe to enhance hydrophilicity. | Highly hydrophobic probes can exhibit increased non-specific binding to proteins and membranes. The addition of hydrophilic linkers, such as polyethylene glycol (PEG), can improve solubility and reduce non-specific interactions. |
| Evaluate the overall charge of the conjugate. | The charge of the imaging probe can influence its biodistribution. Highly charged molecules may be rapidly cleared by the kidneys or accumulate in organs like the liver and spleen. | |
| Experimental Conditions | Adjust the pH of the injection buffer. | The pH of the formulation can affect the charge of the peptide and its interaction with tissues. A buffer with a pH between 7.0 and 7.5 is generally recommended. |
| Include blocking agents. | In some in vitro applications, blocking agents like bovine serum albumin (BSA) can be used to saturate non-specific binding sites. For in vivo studies, pre-injection of a non-labeled "cold" RGD peptide can be used to demonstrate target specificity by blocking receptor-mediated uptake of the labeled probe. | |
| Ensure proper purification of the conjugate. | Unconjugated dye or radiolabel can contribute to high background signal. Thorough purification of the this compound conjugate after labeling is crucial. |
Problem 3: Poor Tumor Uptake
Insufficient accumulation of the this compound probe at the tumor site is a common issue that can lead to a weak or undetectable signal.
| Possible Cause | Troubleshooting Strategy | Detailed Explanation |
| Low Target Expression | Confirm αvβ3 integrin expression in the tumor model. | Verify the expression of αvβ3 integrin in your specific tumor model using techniques like immunohistochemistry or flow cytometry. Not all tumors express high levels of this receptor. |
| Consider using a different tumor model. | If αvβ3 integrin expression is low or absent, consider using a tumor model known to have high expression, such as U87MG glioblastoma or MDA-MB-231 breast cancer cells. | |
| Inefficient Probe Delivery | Optimize the injection protocol. | Ensure the full dose is administered correctly. For intravenous injections, confirm proper cannulation of the tail vein. |
| Evaluate the in vivo stability of the probe. | The this compound probe may be subject to degradation by proteases in the blood. Assess the stability of your probe in serum or plasma in vitro. Modifications like cyclization or the use of D-amino acids can improve stability. | |
| Suboptimal Probe Design | Consider multimerization of the RGD peptide. | Multimeric RGD peptides (dimers, tetramers) have been shown to exhibit higher binding avidity and increased tumor uptake compared to their monomeric counterparts. |
Data Presentation
The following tables summarize quantitative data from studies using RGD-based imaging probes. This information can be used as a benchmark for your own experiments.
Table 1: Comparison of Tumor-to-Normal Tissue Ratios for Different RGD Peptide Multimers
| RGD Peptide Multimer | Imaging Modality | Tumor Model | Time Point (post-injection) | Tumor-to-Normal Tissue Ratio | Reference |
| Monomeric c(RGDyK)-Cy5.5 | Near-Infrared Fluorescence | U87MG Glioblastoma | 4 h | 3.18 ± 0.16 | |
| Dimeric E[c(RGDyK)]2-Cy5.5 | Near-Infrared Fluorescence | U87MG Glioblastoma | 4 h | 2.98 ± 0.05 | |
| Tetrameric E{E[c(RGDyK)]2}2-Cy5.5 | Near-Infrared Fluorescence | U87MG Glioblastoma | 4 h | 3.63 ± 0.09 | |
| Monomeric c(RGDyK)-Cy7 | Near-Infrared Fluorescence | U87MG Glioblastoma | 2 h | 2.50 ± 0.15 | |
| Dimeric E[c(RGDyK)]2-Cy7 | Near-Infrared Fluorescence | U87MG Glioblastoma | 2 h | 2.72 ± 0.08 | |
| Tetrameric E{E[c(RGDyK)]2}2-Cy7 | Near-Infrared Fluorescence | U87MG Glioblastoma | 2 h | 4.35 ± 0.26 |
Table 2: Expected Biodistribution of Radiolabeled RGD Peptides in Healthy Tissues
| Radiotracer | Primary Route of Excretion | Organs with Notable Uptake | Reference |
| [18F]3F4AP | Renal | Kidneys, Urinary Bladder, Liver, Spleen | |
| [99mTc]Tc(CO)3-GRGDHV | Renal | Kidneys, Liver | |
| [131I]I-GRGDYV | Renal | Kidneys, Liver |
Experimental Protocols
Protocol 1: Conjugation of a Fluorophore to this compound via Maleimide Chemistry
This protocol provides a general guideline for labeling the cysteine residue of the this compound peptide with a maleimide-activated fluorescent dye.
Materials:
-
This compound peptide
-
Maleimide-activated fluorescent dye (e.g., AF430 Maleimide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Peptide Solution: Dissolve the this compound peptide in degassed PBS (pH 7.2-7.5) to a concentration of 1-5 mM.
-
(Optional) Reduction of Disulfide Bonds: If the peptide has formed disulfide dimers, add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.
-
Prepare Dye Solution: Immediately before use, dissolve the maleimide-activated dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the dye solution to the peptide solution at a 10-20 fold molar excess of dye. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the peptide (typically 280 nm) and the dye.
Troubleshooting for Conjugation:
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive maleimide dye | Prepare fresh dye stock solution immediately before use. |
| Incorrect buffer pH | Ensure the buffer pH is between 7.0 and 7.5 for optimal maleimide reactivity. | |
| Presence of competing thiols | Use buffers free of thiol-containing reagents like DTT or β-mercaptoethanol. | |
| Precipitation | Low solubility of the peptide or conjugate | Perform the reaction in a larger volume or add a small amount of organic co-solvent. |
Protocol 2: In Vivo Fluorescence Imaging with a this compound Probe
This protocol outlines a general workflow for in vivo imaging of tumors using a fluorescently labeled this compound probe in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous U87MG xenografts in nude mice)
-
Fluorescently labeled and purified this compound probe
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for the chosen fluorophore
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Probe Administration: Inject the fluorescently labeled this compound probe intravenously via the tail vein. The optimal dose should be determined empirically but typically ranges from 0.5 to 10 nmol per animal. The probe should be diluted in sterile PBS.
-
Image Acquisition: Place the anesthetized animal in the imaging chamber. Acquire images at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window.
-
Image Analysis: Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor-bearing area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate Tumor-to-Background Ratio (TBR): Divide the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI. A higher TBR indicates better tumor contrast.
-
(Optional) Ex Vivo Analysis: After the final imaging time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to CGGRGD and Other RGD Peptides for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate RGD peptide is a critical decision in targeting integrin-mediated cellular processes. This guide provides an objective comparison of the linear RGD peptide, CGGRGD, with other commonly used linear and cyclic RGD analogs, supported by experimental data and detailed methodologies.
The Arg-Gly-Asp (RGD) sequence is a well-established motif that mediates cell adhesion by binding to various integrin receptors. While the core RGD sequence is essential, modifications to the peptide backbone and flanking amino acids can significantly impact its binding affinity, specificity, stability, and in vivo efficacy. This guide focuses on the performance of the linear peptide this compound in comparison to other RGD peptides.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize key performance parameters of different RGD peptides. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Peptide | Class | Target Integrin | Assay System | IC50 (nM) | Reference |
| RGD | Linear | αvβ3 | Cell-free | 89 | [1] |
| RGD | Linear | α5β1 | Cell-free | 335 | [1] |
| RGD | Linear | αvβ5 | Cell-free | 440 | [1] |
| GRGDSPK | Linear | αvβ3 | Cell-free | 12.2 | [2] |
| c(RGDfV) | Cyclic | αvβ3 | Cell-free | 1.5 - 2.3 | [2] |
| c(RGDfK) | Cyclic | αvβ3 | Cell-free | 2.3 | |
| c(RGDyK) | Cyclic | αvβ3 | Cell-free | 3.5 | |
| RGD-4C | Cyclic (disulfide-bridged) | αvβ3 | Cell-free | 8.3 | |
| RGD-4C | Cyclic (disulfide-bridged) | αvβ5 | Cell-free | 46 |
| Peptide | Cell Line | Assay Condition | Adherent Cells / 0.77 mm² (Mean ± SE) | Reference |
| This compound | HeLa (αvβ5 positive, αvβ3 negative) | 1 µM peptide on Mal-BSA-coated plate, 1h incubation | ~50 | |
| This compound | HDF (αvβ3 and αvβ5 positive) | 1 µM peptide on Mal-BSA-coated plate, 1h incubation | ~250 | |
| CGG-RGDAA | HeLa | 1 µM peptide on Mal-BSA-coated plate, 1h incubation | ~0 | |
| CGG-RGDAA | HDF | 1 µM peptide on Mal-BSA-coated plate, 1h incubation | ~250 | |
| CGG-RGDVF | HeLa | 1 µM peptide on Mal-BSA-coated plate, 1h incubation | ~150 | |
| CGG-RGDVF | HDF | 1 µM peptide on Mal-BSA-coated plate, 1h incubation | ~250 |
Note: This data indicates that this compound supports the adhesion of both HeLa and HDF cells, suggesting it can bind to integrins expressed by these cells. The CGG spacer itself does not appear to inhibit adhesion, as evidenced by the strong adhesion of HDFs to both this compound and CGG-RGDAA. The difference in adhesion between HeLa and HDF cells on this compound suggests a potential differential affinity for αvβ5 and αvβ3 integrins.
In Vivo Performance and Stability
Direct in vivo efficacy and serum stability data for the this compound peptide are not extensively published. However, general characteristics of linear versus cyclic RGD peptides can provide valuable insights.
In Vivo Tumor Uptake: Studies comparing radiolabeled linear and cyclic RGD peptides have consistently shown higher tumor uptake for cyclic analogs. For example, a study comparing ⁹⁹ᵐTc-labeled linear RGDfK-His and cyclic cRGDfK-His demonstrated significantly higher tumor accumulation for the cyclic peptide in tumor-bearing mice. This is often attributed to the higher binding affinity and greater in vivo stability of cyclic peptides.
Serum Stability: Linear peptides are generally more susceptible to proteolytic degradation in serum compared to cyclic peptides, resulting in a shorter half-life. Cyclization restricts the peptide's conformation, making it less accessible to proteases. While specific data for this compound is unavailable, it is expected to have a stability profile similar to other unmodified linear RGD peptides.
Signaling Pathways
The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival. A key initial event is the clustering of integrins and the recruitment of signaling proteins to form focal adhesions.
References
A Head-to-Head Comparison: CGGRGD versus c(RGDfK) for Tumor Targeting
In the landscape of targeted cancer therapies, peptides containing the Arg-Gly-Asp (RGD) motif have emerged as a cornerstone for selectively delivering imaging agents and therapeutic payloads to tumors. This prominence stems from their ability to bind with high affinity to integrin receptors, particularly αvβ3 and αvβ5, which are overexpressed on the surface of various cancer cells and angiogenic endothelial cells. Among the myriad of RGD-based peptides, the linear sequence CGGRGD and the cyclic peptide c(RGDfK) are two frequently utilized candidates. This guide provides an objective comparison of their performance in tumor targeting, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
At a Glance: Key Performance Indicators
| Feature | This compound | c(RGDfK) | Key Insights |
| Structure | Linear Peptide | Cyclic Pentapeptide | The cyclic structure of c(RGDfK) generally confers higher stability and receptor affinity compared to linear peptides. |
| Integrin Binding Affinity (IC50) | Data for a derivative available | ~2.6 nM (unmodified)[1] | c(RGDfK) demonstrates high, nanomolar affinity for αvβ3 integrin. While a specific IC50 for this compound is not readily available, its derivatives are used for integrin targeting. |
| In Vivo Tumor Uptake (%ID/g) | ~11.60 ± 2.05% (for a derivative in U87MG tumors at 1h p.i.) | 2-10% (variable based on construct and model) | Both peptides show effective tumor accumulation, with specific uptake values being highly dependent on the experimental model and the nature of the conjugated payload. |
| Biodistribution | Primarily renal clearance | Primarily renal clearance | Both peptides exhibit rapid clearance from the bloodstream, which is advantageous for imaging applications by reducing background signal. |
| Applications | Molecular imaging probes, targeted drug delivery[2] | Drug delivery systems, nanoparticles, radiotracers[3][4] | c(RGDfK) is more extensively studied and utilized in a broader range of preclinical and clinical research settings. |
Delving Deeper: A Comparative Analysis
The fundamental difference between this compound and c(RGDfK) lies in their structure, which profoundly influences their biological activity.
This compound: The Linear Contender
The this compound peptide is a linear sequence that mimics a binding motif found in fibronectin[2]. The terminal cysteine residue provides a convenient site for conjugation to nanoparticles, imaging agents, or therapeutic molecules. While linear RGD peptides are effective, they are often more susceptible to enzymatic degradation in vivo, which can limit their bioavailability and tumor accumulation.
c(RGDfK): The Cyclic Champion
The cyclic structure of c(RGDfK) constrains the peptide backbone, pre-organizing the RGD motif into a conformation that is optimal for binding to the αvβ3 integrin receptor. This conformational rigidity is a key factor contributing to its high binding affinity and specificity. The lysine (K) residue in the sequence provides a primary amine group that is commonly used for conjugation. Numerous studies have demonstrated the high stability and potent tumor-targeting capabilities of c(RGDfK) and its derivatives.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and in vivo tumor uptake of this compound and c(RGDfK). It is crucial to note that the data for this compound is for a specific derivative, and direct comparative studies under identical conditions are lacking.
Table 1: Integrin αvβ3 Binding Affinity
| Peptide | IC50 (nM) | Cell Line | Assay Method | Reference |
| Unmodified c(-RGDfK-) | 2.6 ± 0.6 | - | Competitive ELISA with vitronectin | |
| c(RGDyK) | ~50 | U87MG | Competitive cell binding with 125I-echistatin | |
| This compound | Not directly available | - | - | - |
Table 2: In Vivo Tumor Uptake (% Injected Dose per Gram)
| Peptide Construct | Tumor Model | Tumor Uptake (%ID/g) | Time Post-Injection | Reference |
| cRGDfK-Orn3-[CGG-99mTc] | U87MG glioblastoma | 11.60 ± 2.05 | 1 hour | |
| 99mTc-HYNIC-c(RGDfK) | OVCAR-3 ovarian carcinoma | 5.2 ± 0.6 | Peak | |
| 64Cu-DOTA-E[c(RGDfK)]2 | U87MG glioblastoma | ~6.03 ± 0.65 | 1 hour |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Integrin-Mediated Signaling Pathway
Upon binding of an RGD peptide to integrins on the tumor cell surface, a cascade of intracellular signaling events is initiated. This pathway plays a crucial role in cell survival, proliferation, and migration.
Experimental Workflow for In Vivo Tumor Targeting
A typical workflow for evaluating the tumor-targeting efficacy of RGD peptides in a preclinical setting involves several key steps, from animal model preparation to data analysis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the comparison of this compound and c(RGDfK).
Integrin Binding Competition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test peptide against a known radiolabeled ligand for a specific integrin receptor.
Materials:
-
Purified integrin αvβ3 receptor
-
Radiolabeled ligand (e.g., 125I-echistatin)
-
Test peptides (this compound, c(RGDfK)) at various concentrations
-
96-well microtiter plates
-
Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation counter
Procedure:
-
Coat the wells of a 96-well plate with purified integrin αvβ3 overnight at 4°C.
-
Wash the wells three times with binding buffer to remove unbound integrin.
-
Block non-specific binding sites by incubating with 1% BSA in binding buffer for 1 hour at room temperature.
-
Wash the wells three times with binding buffer.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of the test peptides (this compound or c(RGDfK)) to the wells.
-
Incubate the plate for 3 hours at room temperature with gentle agitation.
-
Wash the wells three times with binding buffer to remove unbound ligands.
-
Lyse the cells or detach the bound ligand and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding versus the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand.
In Vivo Biodistribution Study
Objective: To determine the distribution and accumulation of a radiolabeled peptide in various organs and the tumor over time.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous U87MG xenografts)
-
Radiolabeled peptides (e.g., 99mTc-labeled this compound or c(RGDfK))
-
Anesthetic
-
Gamma counter
-
Calibrated syringe
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled peptide intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a group of mice.
-
Excise the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Analyze the data to determine the tumor-to-background ratios and the clearance profile of the peptide.
Conclusion
Both this compound and c(RGDfK) are valuable tools for tumor targeting, leveraging the overexpression of integrin receptors on cancer cells. The available evidence suggests that the cyclic nature of c(RGDfK) provides a significant advantage in terms of binding affinity and in vivo stability, making it a more extensively validated and versatile targeting ligand in a wide array of preclinical and emerging clinical applications. While the linear This compound peptide also demonstrates effective tumor accumulation, particularly when incorporated into larger constructs, further studies are needed to directly compare its performance against its cyclic counterpart under identical experimental conditions. The choice between these two peptides will ultimately depend on the specific application, the nature of the conjugated payload, and the desired pharmacokinetic profile. Researchers are encouraged to consider the trade-offs between the synthetic accessibility of linear peptides and the superior biological performance of cyclic analogues when designing novel tumor-targeted agents.
References
- 1. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Performance of Linear vs. Cyclic RGD Peptides in Targeted Drug Development
For researchers, scientists, and drug development professionals, the Arg-Gly-Asp (RGD) peptide sequence is a cornerstone of targeted therapies, particularly in oncology. This tripeptide motif acts as a key to unlock specific integrin receptors overexpressed on tumor cells and angiogenic vasculature. However, the conformation of this key—whether it's a flexible linear chain or a constrained cyclic structure—profoundly impacts its efficacy. This guide provides an objective, data-driven comparative analysis of linear and cyclic RGD peptides to inform strategic decisions in the design of next-generation targeted therapeutics.
The fundamental difference between linear and cyclic RGD peptides lies in their structural flexibility. Linear RGD peptides, while simpler to synthesize, exist in a multitude of conformations, only a fraction of which are active for integrin binding. In contrast, cyclization pre-organizes the peptide into a more rigid structure that can more readily fit into the integrin binding pocket, a concept that has significant implications for binding affinity, specificity, and stability.
Quantitative Performance Metrics: A Comparative Overview
Experimental data consistently demonstrates the superior performance of cyclic RGD peptides across key parameters crucial for therapeutic efficacy. The conformational rigidity of cyclic variants generally leads to enhanced biological activity.[1]
| Parameter | Linear RGD Peptides | Cyclic RGD Peptides | Key Findings |
| Integrin Binding Affinity (IC50) | Higher values (lower affinity) | Lower values (higher affinity) | Cyclic peptides can exhibit significantly higher binding affinity due to their pre-organized conformation, which reduces the entropic penalty upon binding to the receptor.[1] |
| In Vitro Stability | More susceptible to proteolytic degradation | Significantly more stable | A study comparing a linear RGD peptide to a cyclic analogue found the cyclic version to be 30-fold more stable at pH 7.[2] This increased stability is attributed to the reduced flexibility of the cyclic structure, which hinders enzymatic degradation.[2][3] |
| In Vivo Tumor Uptake (%ID/g) | Lower accumulation in tumors | Significantly higher accumulation in tumors | In a direct comparative study, a radiolabeled cyclic RGDfK-His derivative showed a tumor uptake of 3.74 ± 1.51 %ID/g , which was four times higher than its linear counterpart (0.91 ± 0.08 %ID/g). |
| Cell Adhesion | Requires higher concentrations to support cell adhesion | Supports cell adhesion at significantly lower concentrations | The enhanced binding affinity of cyclic RGD peptides translates to more efficient cell adhesion, a critical factor in their biological function. |
Delving into the Experimental Evidence: Detailed Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments cited are provided below.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear and Cyclic RGD Peptides
This protocol outlines the manual synthesis of RGD peptides using the solid-phase method.
Objective: To synthesize linear and cyclic RGD peptides for comparative analysis.
Materials:
-
Wang resin or Rink-amide MBHA resin
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Activator base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail (for linear peptides): Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Characterization: Mass spectrometry (e.g., MALDI-TOF)
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt or COMU) and DIEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, often monitored by a colorimetric test (e.g., ninhydrin test). The resin is then washed.
-
Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.
-
For Linear Peptides - Cleavage and Deprotection: Once the linear sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail.
-
For Cyclic Peptides - On-Resin Cyclization: For head-to-tail cyclization, the N-terminal Fmoc group and the C-terminal protecting group are selectively removed while the peptide is still attached to the resin. A coupling reagent is then added to facilitate the intramolecular cyclization.
-
Purification: The crude peptide (linear or cyclic) is purified by RP-HPLC.
-
Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Experimental Protocol 2: In Vitro Stability Assay
This protocol details a method to assess the stability of peptides in a solution, such as serum or plasma.
Objective: To compare the degradation rates of linear and cyclic RGD peptides in a biologically relevant medium.
Materials:
-
Linear and cyclic RGD peptides
-
Human serum or plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
RP-HPLC system with a UV detector
Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of each peptide in a suitable solvent (e.g., water or DMSO).
-
Incubation: Dilute the peptide stock solution in pre-warmed human serum or plasma to a final concentration. Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction and precipitate the serum/plasma proteins by adding an equal volume of a solution containing ACN and TFA.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life of each peptide.
Experimental Protocol 3: In Vivo Tumor Targeting Study
This protocol describes a typical biodistribution study to evaluate the tumor-targeting efficacy of radiolabeled peptides in an animal model.
Objective: To compare the tumor accumulation of radiolabeled linear and cyclic RGD peptides in tumor-bearing animals.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenograft tumors)
-
Radiolabeled linear and cyclic RGD peptides (e.g., with 99mTc)
-
Saline solution for injection
-
Gamma counter
Procedure:
-
Radiolabeling: The linear and cyclic RGD peptides are labeled with a suitable radioisotope according to established protocols.
-
Animal Model: Tumor-bearing mice are used for the study.
-
Injection: A known amount of the radiolabeled peptide is injected intravenously into each mouse.
-
Biodistribution: At predetermined time points post-injection (e.g., 30 minutes, 1 hour, 4 hours), the mice are euthanized.
-
Organ Harvesting: Major organs (including the tumor, blood, liver, kidneys, etc.) are harvested, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The tumor uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a direct comparison of the tumor-targeting capabilities of the different peptides.
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion: The Strategic Advantage of Cyclization
References
Validating the Specificity of CGGRGD In Vitro: A Comparative Guide
For researchers in cell biology and drug development, the specificity of targeting ligands is paramount. The peptide sequence Arginine-Glycine-Aspartic acid (RGD) is a well-established motif for targeting a range of integrin receptors, which play crucial roles in cell adhesion, signaling, and migration. The CGGRGD peptide, a cysteine-terminated derivative of the RGD sequence, is designed for selective binding to integrins, particularly αvβ3, and allows for straightforward conjugation to various molecules such as nanoparticles, imaging agents, or therapeutic compounds.
This guide provides a comparative overview of in vitro methods to validate the binding specificity of the this compound peptide. We present experimental data comparing RGD peptides with inactive control peptides and provide detailed protocols for key validation assays.
Comparative Analysis of Binding Specificity
To ascertain that the biological effects of this compound are due to specific RGD-integrin interactions, it is crucial to compare its performance against negative controls. Ideal negative controls include peptides with a scrambled sequence (e.g., CGGDRG) or a single amino acid substitution that ablates integrin binding, such as replacing the aspartic acid (D) with glutamic acid (E) (e.g., CGGRGE).
Quantitative Comparison: Competitive Inhibition Assay
A competitive inhibition assay measures the ability of a peptide to compete with a known ligand for binding to a receptor. The half-maximal inhibitory concentration (IC50) is a standard measure of a competitor's potency. The data below, from a study on osteoclast cell spreading, demonstrates the significant difference in inhibitory activity between an active RGD peptide (GRGDSP) and a control RGE peptide (GRGESP).[1]
| Peptide | Target Cell | Assay | IC50 (µM) |
| GRGDSP | Chick Osteoclasts | Cell Spreading Inhibition | 210.0 ± 14.4 |
| GRGESP | Chick Osteoclasts | Cell Spreading Inhibition | No significant inhibition |
| GRGDSP | Rat Osteoclasts | Cell Spreading Inhibition | 191.4 ± 13.7 |
| GRGESP | Rat Osteoclasts | Cell Spreading Inhibition | No significant inhibition |
Note: While this data is for GRGDSP, it serves as a representative example of the expected specificity of a linear RGD peptide like this compound compared to an RGE control.
Qualitative Comparison: Cell Adhesion Assay
A cell adhesion assay can qualitatively and quantitatively demonstrate the specificity of an RGD-functionalized surface. In a typical experiment, surfaces are coated with the peptide of interest, and the ability of cells to adhere to these surfaces is measured.
| Peptide Coated Surface | Cell Type | Result |
| Linear RGD | Human Umbilical Vein Endothelial Cells (HUVECs) | Promoted cell attachment and spreading. |
| Scrambled RDG | Human Umbilical Vein Endothelial Cells (HUVECs) | Did not promote cell adhesion. |
This qualitative data from studies on polynorbornene thin films highlights the sequence-specific nature of RGD-mediated cell adhesion.
Experimental Protocols
Protocol 1: Competitive Cell Adhesion Assay
This assay quantifies the ability of soluble this compound to inhibit cell attachment to a surface coated with an extracellular matrix (ECM) protein that contains the RGD motif, such as fibronectin or vitronectin.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., fibronectin or vitronectin)
-
Integrin-expressing cells (e.g., U87MG glioblastoma cells for αvβ3)
-
This compound peptide
-
Negative control peptide (e.g., CGGRGE or a scrambled sequence)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell stain (e.g., crystal violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest integrin-expressing cells and resuspend them in serum-free medium.
-
Inhibition: In separate tubes, pre-incubate the cells with varying concentrations of this compound or the control peptide for 30 minutes at 37°C.
-
Seeding: Add the cell-peptide suspensions to the coated and blocked wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde, then stain with 0.5% crystal violet solution.
-
Quantification: Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Analysis: Plot the percentage of inhibition of cell adhesion against the peptide concentration to determine the IC50 value.
Protocol 2: Western Blot for FAK Phosphorylation
Binding of RGD peptides to integrins triggers downstream signaling, including the autophosphorylation of Focal Adhesion Kinase (FAK) at Tyrosine 397 (Y397). This assay assesses the ability of this compound to induce this specific signaling event.
Materials:
-
Integrin-expressing cells
-
This compound peptide
-
Negative control peptide
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pFAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium before treating with this compound or the control peptide for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
The binding of this compound to integrin receptors initiates a cascade of intracellular signaling events. A key pathway involves the activation of Focal Adhesion Kinase (FAK), which plays a central role in cell survival, proliferation, and migration.
By employing these comparative in vitro assays, researchers can rigorously validate the specificity of the this compound peptide, ensuring that its observed biological effects are a direct result of targeted integrin engagement. This foundational validation is a critical step in the development of this compound-based tools for research and therapeutic applications.
References
A Researcher's Guide to the Cross-Reactivity of CGGRGD with Integrins
For researchers and professionals in drug development, understanding the binding specificity of therapeutic and research compounds is paramount. The cyclic peptide CGGRGD, a derivative of the well-known Arginine-Glycine-Aspartate (RGD) motif, is frequently utilized for its ability to target integrins, a family of transmembrane receptors crucial in cell adhesion, signaling, and migration. This guide provides an objective comparison of this compound's cross-reactivity with various integrin subtypes, supported by experimental data and detailed protocols.
Comparative Binding Affinity of RGD-Containing Peptides
The binding affinity of RGD peptides to different integrins is a critical determinant of their biological effect. While specific data for the this compound peptide across a wide range of integrins is not available in a single comparative study, data for the closely related linear peptide GRGDS provides a strong indication of the expected binding profile. The "CGG" sequence in this compound acts as a spacer and is not expected to fundamentally alter the core RGD-integrin interaction, though it can influence the peptide's conformation and accessibility.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the linear GRGDS peptide against a panel of RGD-binding integrins. Lower IC50 values indicate higher binding affinity.
| Integrin Subtype | IC50 (nM) for GRGDS |
| αvβ3 | 12 - 89 |
| αvβ5 | 167 - 580 |
| α5β1 | 34 - 335 |
| αvβ6 | >10,000 |
| αvβ8 | >10,000 |
| αIIbβ3 | >10,000 |
Data is synthesized from studies on linear RGD peptides and serves as a reference for the expected binding profile of this compound.[1][2]
From this data, it is evident that linear RGD peptides exhibit a degree of selectivity, with a preference for αvβ3 and α5β1 integrins over αvβ5, and significantly lower affinity for αvβ6, αvβ8, and αIIbβ3.[1] The conformation of the RGD motif, whether linear or cyclic, and the amino acids flanking the core sequence play a crucial role in modulating this selectivity.[3] For instance, cyclization can enhance binding affinity for certain integrins, such as αvβ3 and αvβ5.[3]
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments to determine integrin-ligand interactions are provided below.
Solid-Phase Integrin-Ligand Binding Assay (ELISA-based)
This assay quantifies the binding of a ligand to a purified integrin immobilized on a plate.
Materials:
-
High-binding 96-well plates
-
Purified integrin protein
-
Biotinylated this compound peptide (or other ligand of interest)
-
Blocking buffer (e.g., 1% BSA in a suitable buffer)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin solution (e.g., 1-5 µg/mL) overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and then block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Ligand Incubation: Wash the wells and add serial dilutions of the biotinylated this compound peptide. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the wells and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the wells and add TMB substrate. Allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of bound peptide.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a surface coated with the peptide of interest.
Materials:
-
96-well tissue culture plates
-
This compound peptide solution
-
Control peptide solution (e.g., C G G R G E S)
-
Cells expressing the integrin(s) of interest
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound peptide solution (e.g., 10-100 µg/mL) for 1-2 hours at 37°C. Also, prepare control wells with a non-adhesive peptide or PBS alone.
-
Blocking: Aspirate the coating solution, wash with PBS, and block with blocking buffer for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Seeding: Wash the wells with PBS and seed a known number of cells (e.g., 1 x 10⁴ cells) in serum-free medium into each well.
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells (e.g., with 4% paraformaldehyde) and stain with Crystal Violet solution for 10-20 minutes.
-
Quantification: Wash away excess stain, allow the plate to dry, and then solubilize the bound stain with a solubilization buffer. Measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Visualizing Integrin Signaling and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Integrin signaling pathway initiated by this compound binding.
Caption: Workflow for a solid-phase integrin-ligand binding assay.
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of cGAMP Across Diverse Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Cyclic GMP-AMP (cGAMP), a potent activator of the STATOR of Interferon Genes (STING) pathway, has emerged as a promising agent in cancer immunotherapy. Its ability to induce type I interferons and other pro-inflammatory cytokines can transform an immunologically "cold" tumor microenvironment into a "hot" one, thereby enhancing anti-tumor immunity. However, the efficacy of cGAMP is highly dependent on the cellular context, with different cell lines exhibiting varied responses. This guide provides a comparative analysis of cGAMP's performance in various cell lines, supported by experimental data and detailed methodologies to aid researchers in their study design and interpretation.
Data Presentation: A Comparative Overview of cGAMP Activity
The cellular response to cGAMP is primarily dictated by the expression and functional status of key components of the cGAS-STING pathway. A systematic analysis of 22 human cancer cell lines revealed that while the machinery for RNA sensing (RIG-I-MAVS pathway) is largely intact, the expression of cGAS and STING is more heterogeneous. Co-expression of both cGAS and STING was observed in only 10 out of the 22 cell lines studied[1]. This variability in protein expression is a critical determinant of a cell line's ability to respond to cGAMP.
The following tables summarize the differential responses to cGAMP in various cell lines based on available data.
Table 1: STING Pathway Activation in Human Cancer Cell Lines
| Cell Line | Cancer Type | cGAS Expression | STING Expression | IFN-β Secretion upon cGAMP stimulation | Reference |
| HeLa | Cervical Cancer | Expressed | Expressed | No | [1] |
| MDA-MB-231 | Breast Cancer | Expressed | Expressed | No | [1] |
| PANC-1 | Pancreatic Cancer | Expressed | Expressed | No | [1] |
| SiHa | Cervical Cancer | Expressed | Expressed | No | [1] |
| HCT-8 | Colon Cancer | Expressed | Expressed | No |
Note: While IFN-β secretion was not detected in these cell lines upon stimulation with STING ligands, downstream signaling events such as the phosphorylation of TBK1 and IRF3 were observed, indicating pathway activation.
Table 2: Representative IFN-β Secretion in THP-1 Cells in Response to 2'3'-cGAMP
| 2'3'-cGAMP (µM) | Mean Absorbance (450 nm) | Calculated IFN-β (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Vehicle) | 0.052 | 5.1 | 1.2 |
| 1 | 0.215 | 85.4 | 9.8 |
| 10 | 0.899 | 450.2 | 35.1 |
| 50 | 1.987 | 1250.7 | 98.5 |
| 100 | 2.564 | 1890.3 | 150.6 |
This table presents representative data on IFN-β secretion in the human monocytic cell line THP-1 after 24 hours of stimulation with 2'3'-cGAMP, as measured by ELISA.
Table 3: Comparative STING Pathway Phosphorylation in Response to Paclitaxel (a cGAS-STING activator)
| Cell Line | p-STING / Total STING (Normalized Ratio after 8nM Paclitaxel) | p-IRF3 / Total IRF3 (Normalized Ratio after 8nM Paclitaxel) | Reference |
| A549 (Lung Carcinoma) | ~1.5 | ~2.0 | |
| MDA-MB231 (Breast Cancer) | ~1.8 | ~2.5 | |
| MCF7 (Breast Cancer) | ~2.0 | ~2.2 | |
| HeLa (Cervical Cancer) | ~1.7 | ~2.8 |
This table provides a semi-quantitative comparison of STING and IRF3 phosphorylation in different cancer cell lines following treatment with Paclitaxel, which induces cGAMP production and subsequent STING activation. The values are estimations based on the provided western blot data.
Experimental Protocols
To facilitate reproducible and comparative studies of cGAMP in different cell lines, detailed experimental protocols are essential. Below are methodologies for key experiments.
Protocol 1: Comparative Analysis of IFN-β Secretion by ELISA
This protocol outlines the steps to compare the levels of IFN-β secreted by different cell lines in response to cGAMP stimulation.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2'3'-cGAMP
-
Phosphate-buffered saline (PBS)
-
Human/Murine IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the different cell lines in 96-well plates at a density that will result in 80-90% confluency at the time of analysis. Note that optimal seeding density may vary between cell lines.
-
Cell Stimulation: Prepare serial dilutions of 2'3'-cGAMP in complete cell culture medium. Remove the existing medium from the cells and add the cGAMP dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and supernatants to the pre-coated ELISA plate.
-
Incubating with a detection antibody.
-
Incubating with a substrate solution.
-
Adding a stop solution and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Normalize the results to the cell number if there are significant differences in proliferation between the cell lines.
Protocol 2: Comparative Western Blot Analysis of STING Pathway Phosphorylation
This protocol details the methodology for comparing the phosphorylation status of key STING pathway proteins (STING, TBK1, IRF3) across different cell lines.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
2'3'-cGAMP
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the different cell lines in 6-well plates to achieve 80-90% confluency. Treat the cells with the desired concentration of 2'3'-cGAMP for a specified time (e.g., 3-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software. For each target, calculate the ratio of the phosphorylated protein to the total protein and normalize to the loading control for comparison across cell lines.
Visualizing Cellular Responses to cGAMP
To better understand the signaling cascade and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Caption: Experimental workflow for comparative IFN-β ELISA.
Caption: Workflow for comparative Western blot analysis.
References
Confirming the Efficacy of CGGRGD Peptides in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide CGGRGD, a derivative of the well-known Arginine-Glycine-Aspartic acid (RGD) sequence, has emerged as a promising targeting ligand in the development of novel cancer therapies and diagnostic agents. Its efficacy stems from its high affinity and selectivity for αvβ3 integrin, a cell surface receptor overexpressed on various tumor cells and angiogenic endothelial cells. This guide provides a comparative analysis of the performance of this compound and related cRGD-based therapeutics in preclinical animal models, supported by experimental data and detailed methodologies.
Performance Comparison in Animal Models
The following tables summarize the quantitative outcomes of studies evaluating the in vivo efficacy of therapeutic agents conjugated with cyclic RGD peptides, including derivatives like this compound. These studies demonstrate the enhanced tumor targeting and therapeutic effect achieved by incorporating the RGD motif.
| Treatment Group | Animal Model | Cancer Type | Key Outcome | % Tumor Growth Inhibition | Reference |
| MSNs/ICG/miR/RM/RGD + NIR | Nude Mice | Glioblastoma | Tumor Volume Reduction | 94.9% | [1][2] |
| MSNs/ICG/miR/RM + NIR | Nude Mice | Glioblastoma | Tumor Volume Reduction | 74.4% | [1] |
| MSNs/ICG/RM/RGD + NIR | Nude Mice | Glioblastoma | Tumor Volume Reduction | 52.9% | [1] |
| MSNs/ICG/miR/RM/RGD (no NIR) | Nude Mice | Glioblastoma | Tumor Volume Reduction | 32.2% | [1] |
| Saline | Nude Mice | Glioblastoma | Tumor Volume Reduction | 0% |
| Treatment Group | Animal Model | Cancer Type | Tumor Volume (day 21) | % Tumor Growth Inhibition | Reference |
| iRGD-MMAF | FVB/NJ Mice | Pancreatic Ductal Adenocarcinoma | ~100 mm³ | ~80% | |
| MMAF | FVB/NJ Mice | Pancreatic Ductal Adenocarcinoma | ~500 mm³ | ~0% (compared to vehicle) | |
| Vehicle (PBS) | FVB/NJ Mice | Pancreatic Ductal Adenocarcinoma | ~500 mm³ | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison tables.
In Vivo Tumor Growth Inhibition Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of RGD-targeted nanoparticles in a subcutaneous tumor model.
1. Cell Culture and Animal Model:
-
Cell Line: U87MG human glioblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Tumor Inoculation:
-
U87MG cells are harvested, washed with PBS, and resuspended in a serum-free medium at a concentration of 5 x 10^6 cells/100 µL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension in the right flank.
-
Tumor growth is monitored every other day using a digital caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
3. Treatment Protocol:
-
When the tumor volume reaches approximately 100-150 mm³, the mice are randomly divided into treatment and control groups (n=5-8 per group).
-
The treatment groups receive intravenous injections of the RGD-modified nanoparticles (e.g., MSNs/ICG/miR/RM/RGD) at a specified dose.
-
Control groups receive saline or non-targeted nanoparticles.
-
For therapies involving near-infrared (NIR) light, tumors are irradiated with an 808 nm laser at a specified power density for a set duration following nanoparticle injection.
-
Treatments are administered on a predetermined schedule (e.g., every 3 days for 15 days).
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, Ki67 staining for proliferation).
-
The tumor inhibition rate is calculated as: (1 - average tumor volume of treated group / average tumor volume of control group) × 100%.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental designs, the following diagrams are provided.
References
Validating CGGRGD as a Molecular Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) peptide sequence is a critical motif for cell-extracellular matrix (ECM) interactions, primarily mediated by its binding to integrin receptors. This has positioned RGD-containing peptides as valuable tools for targeted drug delivery, molecular imaging, and as therapeutic agents themselves. The linear peptide CGGRGD, a derivative of the core RGD sequence, offers a versatile platform for these applications due to its terminal cysteine, which allows for straightforward conjugation to various molecular entities.
This guide provides an objective comparison of this compound with other RGD-based molecular probes, supported by experimental data and detailed protocols to aid researchers in their validation and application.
Data Presentation: Comparative Performance of RGD Peptides
The efficacy of an RGD-based molecular probe is largely determined by its binding affinity and selectivity for different integrin subtypes. The following tables summarize the in vitro binding affinities (IC50 values) of this compound and other representative linear and cyclic RGD peptides for key integrin subtypes. Lower IC50 values indicate higher binding affinity.
| Peptide | Sequence | Integrin Subtype | IC50 (nM) | Reference |
| This compound | Cys-Gly-Gly-Arg-Gly-Asp | αvβ3 | Data not explicitly found, but expected to be in the higher nanomolar range similar to other linear RGD peptides. | N/A |
| RGD | Arg-Gly-Asp | αvβ3 | 89 | |
| α5β1 | 335 | |||
| αvβ5 | 440 | |||
| GRGDS | Gly-Arg-Gly-Asp-Ser | αvβ3 | 12-89 (range) | [1] |
| c(RGDfV) | cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | 1.5 | [1] |
| αvβ5 | 250 | |||
| α5β1 | 141 | |||
| Cilengitide | cyclo(Arg-Gly-Asp-D-Phe-(NMe)Val) | αvβ3 | 0.54 | |
| αvβ5 | High affinity |
Note: Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of molecular probes. Below are protocols for key experiments cited in the evaluation of RGD peptides.
Experimental Protocol 1: In Vitro Competitive Binding Assay (ELISA-based)
This protocol outlines a competitive binding assay to determine the IC50 value of a test peptide (e.g., this compound) against a known integrin subtype.
Materials:
-
96-well ELISA plates
-
Purified integrin receptor (e.g., αvβ3)
-
Biotinylated natural ligand (e.g., biotinylated vitronectin or fibronectin)
-
Test peptides (this compound and controls) at various concentrations
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the biotinylated natural ligand along with varying concentrations of the test peptide (e.g., this compound) to the wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound ligands.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the HRP substrate to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the test peptide concentration. The IC50 value is the concentration of the test peptide that inhibits 50% of the binding of the biotinylated natural ligand.
Experimental Protocol 2: In Vivo Tumor Imaging
This protocol describes a general procedure for evaluating the tumor-targeting ability of a labeled RGD peptide probe in a xenograft mouse model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous U87MG human glioblastoma xenografts, which overexpress αvβ3 integrin).
-
Labeled this compound probe (e.g., conjugated to a near-infrared dye or a radionuclide).
-
Imaging system (e.g., IVIS for fluorescence imaging or micro-SPECT/CT for radionuclide imaging).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Model Preparation: Establish subcutaneous tumors in nude mice by injecting a suspension of tumor cells (e.g., U87MG). Allow the tumors to grow to a suitable size (e.g., 0.5 cm in diameter).
-
Probe Administration: Intravenously inject the labeled this compound probe into the tumor-bearing mice via the tail vein. A typical injection volume is 100-200 µL.
-
Imaging: At various time points post-injection (e.g., 0.5, 1, 4, 6, 18, and 24 hours), anesthetize the mice and acquire images using the appropriate imaging modality.
-
Control Groups: Include control groups, such as mice injected with a non-targeted probe (e.g., a labeled peptide with a scrambled sequence like 'CGGDGR') or a blocking group where an excess of unlabeled RGD peptide is co-injected to demonstrate target specificity.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution and perform biodistribution studies.
-
Data Analysis: Quantify the signal intensity in the tumor and other organs at each time point to determine the tumor-to-background ratio and the pharmacokinetic profile of the probe.
Mandatory Visualizations
Signaling Pathway
Caption: RGD-Integrin mediated cell signaling pathway.
Experimental Workflow
Caption: Workflow for a competitive binding assay.
Logical Relationship
Caption: Comparison of linear vs. cyclic RGD peptides.
References
A Comparative Guide to the Imaging Performance of c(RGDyK) Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro performance of various cyclic Arginine-Glycine-Aspartic acid-Tyrosine-Lysine (c(RGDyK)) conjugates used in molecular imaging. The data presented is compiled from preclinical studies and is intended to aid in the selection and development of targeted imaging agents for visualizing integrin αvβ3 expression, a key biomarker in angiogenesis and tumor progression.
Data Presentation
The following tables summarize the quantitative data for different c(RGDyK) conjugates, focusing on their binding affinity (IC50) and tumor uptake (%ID/g). These parameters are critical for evaluating the efficacy of an imaging probe.
Table 1: In Vitro Binding Affinity of c(RGDyK) Conjugates
| Conjugate | Multimerization | Chelator/Prosthetic Group | IC50 (nM) | Cell Line |
| DFO-c(RGDyK) | Monomer | DFO | 2.35 ± 1.48 | M21 |
| [¹⁸F]FB-c(RGDyK) | Monomer | [¹⁸F]FB | 3.5 ± 0.3 | HBCEC |
| DOTA-P-RGD | Monomer | DOTA | 42.1 ± 3.5 | U87MG |
| c(RGDfK) | Monomer | - | 38.5 ± 4.5 | U87MG |
| [¹⁸F]FB-E[c(RGDyK)]₂ | Dimer | [¹⁸F]FB | 2.3 ± 0.7 | HBCEC |
| DOTA-RGD₂ | Dimer | DOTA | 8.0 ± 2.8 | U87MG |
| DOTA-3G-RGD₂ | Dimer | DOTA | 1.1 ± 0.2 | U87MG |
| DOTA-3P-RGD₂ | Dimer | DOTA | 1.3 ± 0.3 | U87MG |
| ⁶⁴Cu-DOTA-RGD tetramer | Tetramer | DOTA | 35 | U87MG |
| DOTA-RGD₄ | Tetramer | DOTA | 1.3 ± 0.3 | U87MG |
| ⁶⁴Cu-DOTA-RGD octamer | Octamer | DOTA | 10 | U87MG |
IC50 values represent the concentration of the conjugate required to inhibit 50% of the binding of a radiolabeled ligand to the target receptor. Lower IC50 values indicate higher binding affinity.
Table 2: In Vivo Tumor Uptake of Radiolabeled c(RGDyK) Conjugates
| Conjugate | Radionuclide | Tumor Model | Tumor Uptake (%ID/g) | Time Post-Injection |
| ⁶⁴Cu-DOTA-c(RGDyK) | ⁶⁴Cu | U87MG human glioma | 1.44 ± 0.09 | 4 h |
| [⁶⁸Ga]Ga-DFO-c(RGDyK) | ⁶⁸Ga | U-87 MG | ~2.5 | 90 min |
| ⁶⁴Cu-NOTA-PEG₄-SAA₄-c(RGDfK) | ⁶⁴Cu | U87MG | ~1.14 ± 0.26 | 4 h |
| [¹⁸F]FPTA-RGD2 | ¹⁸F | U87MG | 2.1 ± 0.4 | 1 h |
| ⁶⁴Cu-DOTA-RGD tetramer | ⁶⁴Cu | U87MG | 5.0 ± 0.7 (kidney) | 20 h |
| ⁶⁴Cu-DOTA-RGD octamer | ⁶⁴Cu | U87MG | 27.0 ± 3.5 (kidney) | 20 h |
| ¹¹¹In-DOTA-EB-cRGDfK | ¹¹¹In | U-87 MG | 25.5 ± 3.9 | 48 h |
| ¹¹¹In-DOTA-EB-cRGDfK | ¹¹¹In | U-87 MG | 27.1 ± 2.7 | 24 h |
%ID/g stands for the percentage of the injected dose per gram of tissue, a common metric for quantifying radiotracer accumulation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are synthesized protocols for key experiments based on common practices reported in the literature.
Competitive Binding Assay
This assay is performed to determine the in vitro binding affinity (IC50) of the c(RGDyK) conjugates.
-
Cell Culture: Culture integrin αvβ3-positive cells (e.g., U87MG human glioma cells) in appropriate media until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to attach overnight.
-
Assay Preparation: On the day of the experiment, wash the cells with binding buffer (e.g., Tris-HCl buffer containing MgCl₂, CaCl₂, and 0.1% BSA).
-
Competition Reaction: Add a constant concentration of a radiolabeled competitor ligand (e.g., ¹²⁵I-echistatin or [¹²⁵I]c(RGDyK)) to each well.
-
Addition of Conjugates: Add varying concentrations of the unlabeled c(RGDyK) conjugate to be tested to the wells in triplicate.
-
Incubation: Incubate the plates at 37°C for 1-2 hours to allow for competitive binding to reach equilibrium.
-
Washing: After incubation, wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 1N NaOH) and collect the lysate. Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.
Radiolabeling of c(RGDyK) Conjugates
The following are generalized procedures for radiolabeling c(RGDyK) conjugates with common PET radionuclides.
Labeling with ⁶⁴Cu (using a DOTA chelator):
-
Preparation: To a solution of the DOTA-c(RGDyK) conjugate (typically 5-10 µg) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 6.5), add ⁶⁴CuCl₂ (e.g., 37-74 MBq in 0.1 N HCl).[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 1 hour).[1]
-
Quality Control: Analyze the radiochemical purity of the product using radio-HPLC or radio-TLC.
Labeling with ⁶⁸Ga (using a DFO chelator):
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.
-
Buffering: Buffer the ⁶⁸Ga eluate with a suitable buffer (e.g., sodium acetate) to a pH of 4.0-4.5.
-
Labeling Reaction: Add the buffered ⁶⁸Ga solution to the DFO-c(RGDyK) conjugate.
-
Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95-100°C) for 5-10 minutes.
-
Purification: If necessary, purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga.
-
Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC.
Labeling with ¹⁸F (using a prosthetic group approach, e.g., [¹⁸F]SFB):
-
¹⁸F-Fluoride Production: Produce [¹⁸F]fluoride via a cyclotron.
-
Azeotropic Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge, elute with a solution of potassium carbonate and Kryptofix 2.2.2., and dry azeotropically.
-
Prosthetic Group Synthesis: Synthesize the N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) precursor.
-
Conjugation: React the dried [¹⁸F]fluoride with the precursor to form [¹⁸F]SFB.
-
Peptide Labeling: React the [¹⁸F]SFB with the c(RGDyK) peptide in a suitable buffer (e.g., slightly basic conditions) at room temperature.[2]
-
Purification: Purify the final ¹⁸F-labeled c(RGDyK) conjugate using HPLC.
-
Quality Control: Verify the radiochemical purity and identity of the product using radio-HPLC.
In Vivo Small Animal PET/CT Imaging
This protocol outlines a typical procedure for evaluating the imaging performance of a radiolabeled c(RGDyK) conjugate in a tumor-bearing mouse model.
-
Animal Model: Induce tumors in immunocompromised mice (e.g., athymic nude mice) by subcutaneously injecting human cancer cells (e.g., U87MG) that overexpress integrin αvβ3. Allow the tumors to grow to a suitable size (e.g., 100-300 mm³).
-
Radiotracer Administration: Anesthetize the tumor-bearing mice and intravenously inject a defined amount of the radiolabeled c(RGDyK) conjugate (e.g., 3.7-7.4 MBq) via the tail vein.[3]
-
PET/CT Imaging: At various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours), anesthetize the mice and perform whole-body PET/CT scans using a small animal scanner.[3]
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images for anatomical reference. Draw regions of interest (ROIs) over the tumor and major organs (e.g., heart, liver, spleen, kidneys, muscle) on the fused images.
-
Quantification: Calculate the tracer uptake in the ROIs and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
Biodistribution Study (Optional but recommended): After the final imaging session, euthanize the mice and dissect the tumor and major organs. Weigh the tissues and measure their radioactivity using a gamma counter to confirm the imaging-based quantification. The results are expressed as %ID/g.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of c(RGDyK) conjugates.
Caption: Integrin αvβ3 signaling pathway activated by c(RGDyK) conjugates.
Caption: Experimental workflow for preclinical evaluation of c(RGDyK) imaging conjugates.
References
Safety Operating Guide
Proper Disposal Procedures for CGGRGD Peptide
The following guide provides essential safety and logistical information for the proper disposal of CGGRGD, a cysteine-terminated RGD derivative peptide. This substance is intended for laboratory use by researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Waste Classification
This compound is a synthetic peptide with specific handling requirements.[1][2][3] Based on available safety data, the primary hazards are:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects. [4]
Due to its high aquatic toxicity, This compound waste must not be disposed of down the drain. It must be treated as hazardous chemical waste and disposed of through an approved waste disposal facility.[4]
Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, ensure appropriate personal protective equipment is used to prevent exposure.
-
Hand Protection: Wear protective gloves (confirm material compatibility with a reputable supplier).
-
Eye Protection: Use safety goggles with side shields.
-
Skin and Body Protection: Wear an impervious lab coat or clothing.
-
Ventilation: Handle the substance and its waste in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Segregation and Storage of this compound Waste
Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for all this compound waste. This includes stock solutions, contaminated media, and any materials used for spill cleanup.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and its associated hazards ("Toxic," "Environmental Hazard").
-
Incompatibilities: this compound should not be mixed with strong acids, strong alkalis, or strong oxidizing/reducing agents. Store the waste container away from these materials.
-
Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated, designated satellite accumulation area until pickup.
Data Presentation: this compound Disposal Summary
| Parameter | Guideline | Citation |
| Product Name | This compound (Cys-Gly-Gly-Arg-Gly-Asp) | |
| CAS Number | 1260223-44-6 | |
| Primary Hazards | Harmful if swallowed, Very toxic to aquatic life. | |
| Disposal Method | Dispose of via an approved waste disposal plant. | |
| Prohibited Disposal | DO NOT dispose down the sanitary sewer. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents. |
Experimental Protocols: Decontamination of Labware
This protocol outlines the procedure for decontaminating labware (e.g., glassware, spatulas) that has come into contact with this compound before it is washed for reuse. Disposable items should be placed directly into the designated hazardous waste container.
Objective: To safely decontaminate non-disposable labware contaminated with this compound.
Materials:
-
Designated "Hazardous Waste" container for rinse solution.
-
Appropriate PPE (gloves, safety goggles, lab coat).
-
70% Ethanol or another suitable laboratory disinfectant/solvent that does not react with the peptide.
-
Wash bottle.
-
Low-lint wipes.
Procedure:
-
Perform all steps within a chemical fume hood.
-
Thoroughly rinse the surfaces of the contaminated labware with 70% ethanol, ensuring all surfaces are wetted.
-
Collect all rinse solution (rinsate) in the designated hazardous waste container labeled for this compound waste.
-
Using a wipe wetted with 70% ethanol, physically wipe down the labware to remove any remaining residue. Dispose of the wipe in the solid hazardous waste container.
-
Repeat the rinse and wipe steps two more times to ensure thorough decontamination.
-
The decontaminated labware can now be washed according to standard laboratory procedures.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound peptide waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
